molecular formula C10H14N5O7P B1682214 ara-AMP CAS No. 29984-33-6

ara-AMP

货号: B1682214
CAS 编号: 29984-33-6
分子量: 347.22 g/mol
InChI 键: UDMBCSSLTHHNCD-UHTZMRCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vidarabine phosphate, also known as adenine arabinoside monophosphate (Ara-AMP), is a monophosphorylated nucleotide analog of vidarabine that offers significant value in antiviral research . Its primary research application lies in the study of antiviral mechanisms, particularly against DNA viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV) . As a prodrug of the nucleoside analog vidarabine, its key research advantage over the parent compound is its high solubility, which facilitates in vitro and in vivo study design by allowing for intermittent administration in aqueous solutions, unlike vidarabine which requires continuous infusion . The compound's research value is derived from its mechanism of action. Inside cells, vidarabine phosphate is metabolized to its active form, vidarabine triphosphate (ara-ATP) . This active metabolite functions as both an inhibitor and a substrate for viral DNA polymerases . By competitively inhibiting deoxyadenosine triphosphate (dATP) and being incorporated into the growing viral DNA chain, ara-ATP leads to the termination of DNA synthesis and the production of faulty viral DNA, thereby suppressing viral replication . Furthermore, the diphosphorylated metabolite (ara-ADP) can inhibit ribonucleotide reductase, adding another layer to its antiviral effect . This dual mechanism makes it a valuable tool for studying viral DNA synthesis and the development of antiviral resistance, including against strains resistant to other nucleoside analogs like acyclovir . This product is presented for research applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009318
Record name Vidarabine phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29984-33-6
Record name ara-AMP
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidarabine phosphate [USAN]
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Record name Vidarabine phosphate
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Record name 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDARABINE PHOSPHATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comparative Analysis of Ara-AMP and Vidarabine: Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, specifically solubility and bioavailability, of the antiviral agents vidarabine (B1017) (ara-A) and its 5'-monophosphate ester, ara-AMP. The document is intended for researchers, scientists, and professionals involved in drug development and antiviral therapy. It includes a detailed summary of quantitative data, experimental protocols for characterization, and visual representations of metabolic pathways and experimental workflows.

Introduction

Vidarabine, or 9-β-D-arabinofuranosyladenine (ara-A), is a purine (B94841) nucleoside analogue with established activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its therapeutic application, however, has been significantly hampered by its poor aqueous solubility and low oral bioavailability. To overcome these limitations, a more soluble derivative, vidarabine 5'-monophosphate (this compound), was developed. This guide delves into a detailed comparison of these two compounds, focusing on the critical pharmaceutical parameters of solubility and bioavailability.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the solubility and pharmacokinetic parameters of vidarabine and this compound.

Table 1: Solubility of Vidarabine and this compound

CompoundSolventSolubilityTemperature (°C)
Vidarabine Water0.45 mg/mL (as monohydrate)25
Water< 1 mg/mL21
WaterInsolubleNot Specified
DMSO50 mg/mL (ultrasonication needed)Not Specified
EthanolInsolubleNot Specified
This compound Water4 mg/mLNot Specified
Water1.61 mg/mL (sonication recommended)Not Specified
Water"Extremely soluble"Not Specified
DMSO12 mg/mL (sonication recommended)Not Specified

Note: "Insoluble" and "Extremely soluble" are qualitative descriptors found in the literature, highlighting the significant difference between the two compounds.

Table 2: Bioavailability and Pharmacokinetic Parameters

ParameterVidarabineThis compound
Oral Bioavailability Low/PoorNot typically administered orally
Route of Administration Intravenous (requires large fluid volumes)Intramuscular, Intravenous
Metabolism Rapidly deaminated to arabinosyl hypoxanthine (B114508) (ara-Hx)Converted to vidarabine, then to ara-Hx
Half-life (Vidarabine) Approximately 60 minutesNot directly applicable

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the characterization of vidarabine and this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of vidarabine and this compound in a specified solvent (e.g., water, phosphate-buffered saline).

Materials:

  • Vidarabine or this compound powder

  • Solvent of interest (e.g., deionized water, PBS pH 7.4)

  • Shaking incubator or orbital shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound (vidarabine or this compound) to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

  • Equilibration: Place the sealed containers in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Develop a validated HPLC method for the quantification of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water or buffer, with UV detection at an appropriate wavelength (e.g., 260 nm).

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specified solvent at the given temperature. The experiment should be performed in triplicate to ensure reproducibility.

In Vivo Bioavailability Assessment in an Animal Model

This protocol provides a general framework for assessing the bioavailability of a compound after oral and intravenous administration in a suitable animal model (e.g., rats or mice).

Objective: To determine the absolute bioavailability of vidarabine or a prodrug of this compound.

Materials:

  • Test compound (vidarabine or this compound derivative)

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400)

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for quantification of the drug in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting: Acclimate animals to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of the compound intravenously (e.g., via the tail vein).

    • Oral (PO) Group: Administer a known dose of the compound orally via gavage.

  • Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major metabolites in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time profiles for both the IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration using appropriate pharmacokinetic software.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the following formula:

    F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Metabolic Pathway of Vidarabine and this compound

Metabolic Activation and Inactivation of Vidarabine and this compound AraAMP This compound (Vidarabine Monophosphate) Vidarabine Vidarabine (ara-A) AraAMP->Vidarabine Phosphatases Vidarabine->AraAMP Cellular Kinases AraADP Ara-ADP Vidarabine->AraADP Cellular Kinases AraHx Arabinosyl Hypoxanthine (ara-Hx, Less Active) Vidarabine->AraHx Adenosine Deaminase AraATP Ara-ATP (Active Form) AraADP->AraATP Cellular Kinases DNAPolymerase Viral DNA Polymerase AraATP->DNAPolymerase Inhibition Incorporation Incorporation into Viral DNA & Chain Termination DNAPolymerase->Incorporation General Experimental Workflow for Antiviral Drug Comparison Start Start: Identify Lead Compounds (e.g., Vidarabine vs. This compound) Solubility Physicochemical Characterization - Solubility (Aqueous, Biorelevant Media) - Stability (pH, Temperature) Start->Solubility InVitro In Vitro Antiviral Activity - Cell-based assays (e.g., plaque reduction) - Determine EC50 Solubility->InVitro InVivoPK In Vivo Pharmacokinetics (PK) - Animal models - Determine Bioavailability, Half-life, Cmax, AUC Solubility->InVivoPK Cytotoxicity In Vitro Cytotoxicity - Determine CC50 - Calculate Selectivity Index (SI = CC50/EC50) InVitro->Cytotoxicity Decision Go/No-Go Decision for Further Development Cytotoxicity->Decision InVivoEfficacy In Vivo Efficacy - Animal infection models - Assess viral load reduction, survival InVivoPK->InVivoEfficacy Tox Preliminary Toxicology - Acute toxicity studies in animals InVivoEfficacy->Tox Tox->Decision

An In-depth Technical Guide to Ara-AMP: Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenine arabinoside monophosphate (ara-AMP), also known as vidarabine (B1017) monophosphate, is a synthetic purine (B94841) nucleoside analogue. It is the 5'-monophosphate ester of vidarabine (ara-A) and serves as a prodrug with significant antiviral properties.[1] this compound was developed to overcome the poor aqueous solubility of its parent compound, vidarabine, thereby allowing for more versatile administration routes, including intramuscular and intravenous injections.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally similar to deoxyadenosine (B7792050) monophosphate, with the key difference being the stereochemistry of the sugar moiety. In this compound, the sugar is arabinose instead of deoxyribose. This structural alteration is fundamental to its antiviral activity.

Chemical Structure:

  • IUPAC Name: [(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[3]

  • Molecular Formula: C₁₀H₁₄N₅O₇P[3]

  • Molecular Weight: 347.22 g/mol [3]

  • CAS Number: 29984-33-6[3]

  • Synonyms: Vidarabine monophosphate, Vidarabine phosphate, Adenine arabinoside 5'-monophosphate, this compound[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Its enhanced solubility compared to vidarabine is a key characteristic.

PropertyValueReference(s)
Appearance White to off-white solid powder[3]
Solubility Highly soluble in aqueous solutions[2][5]
Storage Conditions Store at -20°C for long-term stability[6]
Spectroscopic Data λmax: 259 nm in Tris-HCl pH 7.5[6]
Purity (commercial) ≥95% (by HPLC)[6]
Pharmacokinetic Properties

This compound is rapidly metabolized in the body. The following table summarizes key pharmacokinetic parameters.

ParameterDescriptionReference(s)
Metabolism Rapidly deaminated by adenosine (B11128) deaminase to its major metabolite, arabinosyl hypoxanthine (B114508) (ara-Hx), which has weaker antiviral activity.[2][7]
Active Form Intracellularly phosphorylated to ara-ADP and the active triphosphate form, ara-ATP.[4]
Elimination Half-life (ara-Hx) Approximately 3.1 hours in full-term infants.[8]
Excretion Primarily excreted in the urine, with 40-50% recovered as arabinosyl hypoxanthine and 3-4% as unchanged vidarabine.[2]

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the triphosphate form, ara-ATP. This process is initiated by cellular kinases. The mechanism of action is multifaceted:

  • Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, dATP.[4] This inhibition is more selective for viral DNA polymerase than for host cell DNA polymerases.[4]

  • Incorporation into Viral DNA and Chain Termination: Ara-ATP can also be incorporated into the growing viral DNA chain. The presence of the arabinose sugar in place of deoxyribose results in steric hindrance that prevents the formation of a phosphodiester bond with the next nucleotide, leading to chain termination.[4]

  • Other Inhibitory Effects: The diphosphate (B83284) form, ara-ADP, has been shown to inhibit ribonucleotide reductase, an enzyme responsible for producing deoxynucleotides for DNA synthesis.[4]

The metabolic activation and mechanism of action of vidarabine (the parent compound of this compound) are illustrated in the following diagram.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Vidarabine Vidarabine This compound This compound Vidarabine->this compound Phosphorylation (Cellular Kinases) ara-ADP ara-ADP This compound->ara-ADP Phosphorylation ara-ATP ara-ATP ara-ADP->ara-ATP Phosphorylation Ribonucleotide_Reductase Ribonucleotide_Reductase ara-ADP->Ribonucleotide_Reductase Inhibition Viral_DNA_Polymerase Viral_DNA_Polymerase ara-ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral_DNA_Synthesis ara-ATP->Viral_DNA_Synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Chain_Termination Chain_Termination Viral_DNA_Synthesis->Chain_Termination Enzymatic_Synthesis_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (araU, Adenine, ATP, Buffer) Start->Prepare_Reaction_Mixture Add_Immobilized_Enzymes Add Immobilized Enzymes (CpUP, AhPNP, DddAK) Prepare_Reaction_Mixture->Add_Immobilized_Enzymes Incubate Incubate at 25°C with Stirring Add_Immobilized_Enzymes->Incubate Monitor_by_HPLC Monitor Reaction by HPLC Incubate->Monitor_by_HPLC Reaction_Complete Is Reaction Complete? Monitor_by_HPLC->Reaction_Complete Reaction_Complete->Incubate No Filter_Enzymes Filter to Remove Immobilized Enzymes Reaction_Complete->Filter_Enzymes Yes Purify_by_HPLC Purify this compound by Preparative HPLC Filter_Enzymes->Purify_by_HPLC Characterize_Product Characterize Product (HPLC, MS, NMR) Purify_by_HPLC->Characterize_Product End End Characterize_Product->End Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plates Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Infect_Cells Infect Cell Monolayers with Virus Prepare_Dilutions->Infect_Cells Adsorption Allow Virus Adsorption (1-2 hours) Infect_Cells->Adsorption Add_Overlay Add Overlay Medium with this compound Adsorption->Add_Overlay Incubate_Plates Incubate for Plaque Formation (2-3 days) Add_Overlay->Incubate_Plates Fix_and_Stain Fix and Stain Cells with Crystal Violet Incubate_Plates->Fix_and_Stain Count_Plaques Count Plaques in Each Well Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

References

The Core Cytotoxic Mechanisms of F-ara-AMP in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fludarabine (B1672870) monophosphate (F-ara-AMP), a synthetic purine (B94841) nucleotide analog, serves as a cornerstone in the treatment of various hematological malignancies. Its efficacy lies in its profound ability to disrupt cellular processes essential for the survival and proliferation of cancer cells. This technical guide provides a comprehensive exploration of the core cytotoxic mechanisms of F-ara-AMP, detailing the molecular pathways, experimental validation, and quantitative data that underpin its therapeutic action.

Intracellular Activation and Metabolic Fate

F-ara-AMP is a prodrug that requires intracellular conversion to its active triphosphate form, F-ara-ATP, to exert its cytotoxic effects.[1][2] This process is initiated by the dephosphorylation of F-ara-AMP to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) in the plasma.[1] F-ara-A is then transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to F-ara-AMP, and further to F-ara-ADP and finally to the active F-ara-ATP.[1][3] The activity of dCK is a critical determinant of F-ara-A phosphorylation and, consequently, its cytotoxicity.[1][3]

Primary Mechanism of Cytotoxicity: Inhibition of DNA Synthesis

The principal cytotoxic action of F-ara-AMP is the potent inhibition of DNA synthesis in rapidly dividing cancer cells.[3][4][5] This is achieved through a multi-pronged attack on the DNA replication machinery.

Incorporation into DNA and Chain Termination

The active metabolite, F-ara-ATP, acts as a fraudulent nucleotide, competing with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases.[3][6] Once incorporated, F-ara-AMP acts as a chain terminator, preventing further elongation of the DNA strand.[7][8] More than 94% of the incorporated analog is found at the 3' termini of the DNA, highlighting its potent chain-terminating action.[7][8] The incorporation of F-ara-AMP into DNA has been shown to be linearly correlated with both the inhibition of DNA synthesis and the loss of clonogenicity.[7][8]

Inhibition of Key Enzymes in DNA Replication

F-ara-ATP also directly inhibits several key enzymes that are crucial for DNA synthesis and repair:

  • DNA Polymerases: F-ara-ATP is a potent competitive inhibitor of DNA polymerases α and ε.[4][7] Human DNA polymerase alpha has been shown to incorporate more F-ara-AMP into DNA and is more sensitive to inhibition by F-ara-ATP compared to polymerase epsilon.[7]

  • Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits RNR, leading to a depletion of the intracellular pool of dNTPs, which further potentiates the inhibition of DNA synthesis.[1][4][6][9]

  • DNA Primase and DNA Ligase: F-ara-ATP has also been shown to inhibit DNA primase and DNA ligase, further disrupting the process of DNA replication and repair.[1][10]

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

The culmination of F-ara-AMP's disruptive actions on DNA synthesis and integrity is the induction of programmed cell death, or apoptosis.[6][9] The accumulation of DNA strand breaks and replication stress triggers the DNA damage response (DDR) pathways.[11] This often involves the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins and initiates the apoptotic cascade.[11] Fludarabine-induced apoptosis is a direct consequence of its impact on both B-CLL and T lymphocytes.[12][13]

Quantitative Data on F-ara-AMP Cytotoxicity

The cytotoxic effects of F-ara-AMP have been quantified in various cancer cell lines. The following tables summarize key quantitative data from cytotoxicity and apoptosis assays.

Cell LineAssayParameterValueReference
Patient-Derived Leukemia CellsMTT Assay% Viability (at 1 µM)85 ± 6.1[14]
Patient-Derived Leukemia CellsMTT Assay% Viability (at 5 µM)62 ± 4.8[14]
Patient-Derived Leukemia CellsMTT Assay% Viability (at 10 µM)41 ± 5.5[14]
Patient-Derived Leukemia CellsMTT Assay% Viability (at 25 µM)25 ± 3.9[14]
Patient-Derived Leukemia CellsMTT Assay% Viability (at 50 µM)15 ± 2.7[14]
Cell LineAssayParameter% Early Apoptotic Cells (Annexin V+/PI-) at 5 µM% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) at 5 µMReference
Patient-Derived Leukemia CellsAnnexin V/PI StainingApoptosis28 ± 3.98 ± 2.1[14]
Patient-Derived Leukemia CellsAnnexin V/PI StainingApoptosis45 ± 6.215 ± 3.4[14]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

F_ara_AMP_Mechanism cluster_entry Cellular Uptake and Activation cluster_dna_inhibition Inhibition of DNA Synthesis cluster_apoptosis Induction of Apoptosis F-ara-AMP F-ara-AMP F-ara-A F-ara-A F-ara-AMP->F-ara-A Dephosphorylation (Plasma) F-ara-ATP F-ara-ATP F-ara-A->F-ara-ATP Phosphorylation (Intracellular) DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase F-ara-ATP->RNR Inhibits DNA_Elongation DNA Chain Elongation F-ara-ATP->DNA_Elongation Incorporation & Chain Termination dCK dCK dCK->F-ara-A Catalyzes DNA_Polymerase->DNA_Elongation Mediates dATP_pool dATP Pool RNR->dATP_pool Produces DNA_Damage DNA Damage & Replication Stress DNA_Elongation->DNA_Damage p53 p53 DNA_Damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Treatment Treat with F-ara-AMP (serial dilutions) Incubation1->Drug_Treatment Incubation2 Incubate for 48-72h Drug_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with F-ara-AMP Start->Cell_Treatment Harvest_Cells Harvest cells by centrifugation Cell_Treatment->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Discovery and History of Arabinonucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinonucleotide analogs represent a pivotal class of chemotherapeutic agents, fundamentally shaping the treatment landscapes of oncology and virology. These synthetic nucleosides are structurally characterized by the presence of an arabinose sugar moiety in place of the natural ribose or deoxyribose. This seemingly subtle alteration introduces a profound steric hindrance that disrupts the intricate machinery of DNA and RNA synthesis, leading to potent cytotoxic and antiviral effects. This technical guide provides a comprehensive overview of the discovery, history, mechanisms of action, and key experimental methodologies associated with the foundational arabinonucleotide analogs: cytarabine (B982) (Ara-C) and vidarabine (B1017) (Ara-A).

History and Discovery: From Marine Origins to Clinical Mainstays

The journey of arabinonucleotide analogs began with the exploration of marine biodiversity. In the 1950s, chemists Werner Bergmann and R.J. Feeney isolated two unusual nucleosides, spongothymidine (B1329284) and spongouridine (B1667586), from the Caribbean sponge Tethya crypta (now Tectitethya crypta). These compounds were unique in that they contained D-arabinose instead of the typical D-ribose or D-deoxyribose sugars found in nucleic acids. This discovery of naturally occurring arabinosides spurred the chemical synthesis of analogous compounds with purine (B94841) and pyrimidine (B1678525) bases.

This line of inquiry led to the synthesis of cytarabine (cytosine arabinoside, Ara-C) in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley. Initially investigated for its anticancer properties, cytarabine was approved by the U.S. Food and Drug Administration (FDA) in 1969 for the treatment of leukemia, becoming the first marine-inspired drug to enter clinical practice.[1]

Shortly after the synthesis of Ara-C, vidarabine (adenine arabinoside, Ara-A) was synthesized in 1960 by the Bernard Randall Baker lab at the Stanford Research Institute, also with an initial focus on cancer therapy.[2] However, its potent antiviral activity was first described in 1964.[2] Vidarabine became the first systemically administered nucleoside analog antiviral and was licensed for the treatment of systemic herpes virus infections.[2]

Timeline_of_Arabinonucleotide_Analog_Discovery 1950s 1950s: Discovery of spongothymidine and spongouridine from Tethya crypta 1959 1959: Synthesis of Cytarabine (Ara-C) at UC Berkeley 1950s->1959 Inspires synthesis 1960 1960: Synthesis of Vidarabine (Ara-A) at Stanford Research Institute 1950s->1960 Inspires synthesis 1969 1969: FDA approval of Cytarabine for leukemia treatment 1959->1969 Clinical development 1964 1964: First description of Vidarabine's antiviral activity 1960->1964 Biological testing 1976 1976: Vidarabine approved for treating Herpes Simplex Virus 1964->1976 Clinical development

Figure 1: Key milestones in the discovery and development of arabinonucleotide analogs.

Mechanism of Action: A Tale of Two Pathways

The therapeutic efficacy of arabinonucleotide analogs hinges on their intracellular conversion to their active triphosphate forms, which then act as competitive inhibitors and fraudulent substrates for DNA polymerases.

Cytarabine (Ara-C)

Cytarabine, a pyrimidine analog, is primarily used in the treatment of hematological malignancies, most notably acute myeloid leukemia (AML).[3] Its mechanism of action is highly specific to the S phase of the cell cycle.

  • Cellular Uptake and Activation: Cytarabine is hydrophilic and requires active transport into the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1). Once inside, it undergoes a three-step phosphorylation cascade to its active form, arabinosylcytosine triphosphate (Ara-CTP). This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme, followed by subsequent phosphorylations by other kinases.[4]

  • Inhibition of DNA Synthesis: Ara-CTP is a potent competitive inhibitor of DNA polymerase, competing with the natural substrate deoxycytidine triphosphate (dCTP).[5]

  • Incorporation into DNA: Ara-CTP is also incorporated into the growing DNA strand. The arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance that impedes the rotation of the phosphodiester bond and prevents the proper alignment for the addition of the next nucleotide. This leads to chain termination and the induction of apoptosis.[2][6]

Cytarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AraC_ext Cytarabine (Ara-C) AraC_int Ara-C AraC_ext->AraC_int hENT1 Transporter AraCMP Ara-CMP AraC_int->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP Kinases AraCTP Ara-CTP (Active) AraCDP->AraCTP Kinases DNA_poly DNA Polymerase AraCTP->DNA_poly Competitive Inhibition DNA_strand Growing DNA Strand AraCTP->DNA_strand Incorporation Apoptosis Apoptosis DNA_strand->Apoptosis Chain Termination

Figure 2: Cellular uptake, activation, and mechanism of action of Cytarabine (Ara-C).
Vidarabine (Ara-A)

Vidarabine is a purine analog primarily used as an antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[7]

  • Cellular Uptake and Activation: Similar to cytarabine, vidarabine is transported into the host cell and phosphorylated by cellular kinases to its active triphosphate form, arabinosyladenine triphosphate (Ara-ATP).[7]

  • Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with deoxyadenosine (B7792050) triphosphate (dATP).[7] This inhibition is more selective for viral DNA polymerase than for host cell DNA polymerases, providing a degree of therapeutic selectivity.[7]

  • Incorporation into Viral DNA: Upon incorporation into the viral DNA strand, Ara-ATP leads to chain termination, thus halting viral replication.[7]

A significant limitation of vidarabine is its rapid deamination by adenosine (B11128) deaminase to the less active metabolite, arabinosylhypoxanthine (Ara-H).[2]

Vidarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell AraA_ext Vidarabine (Ara-A) AraA_int Ara-A AraA_ext->AraA_int Nucleoside Transporter AraAMP Ara-AMP AraA_int->AraAMP Kinases AraH Ara-H (Less Active) AraA_int->AraH Adenosine Deaminase AraADP Ara-ADP AraAMP->AraADP Kinases AraATP Ara-ATP (Active) AraADP->AraATP Kinases Viral_DNA_poly Viral DNA Polymerase AraATP->Viral_DNA_poly Competitive Inhibition Viral_DNA Viral DNA Replication AraATP->Viral_DNA Incorporation & Chain Termination No_Replication Inhibition of Viral Replication Viral_DNA->No_Replication Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_enzyme Enzymatic Assays cluster_cell Cell-Based Assays start Starting Materials (e.g., Arabinose, Nucleobase) protect Protection of Hydroxyl Groups start->protect glycosylation Glycosylation Reaction protect->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Arabinonucleotide Analog purification->final_product dna_poly_assay DNA Polymerase Inhibition Assay final_product->dna_poly_assay Test Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) final_product->cytotoxicity Test Compound antiviral Antiviral Assay (e.g., Plaque Reduction) final_product->antiviral Test Compound

References

Cellular Uptake and Metabolism of ara-AMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017) monophosphate (ara-AMP) is a nucleotide analog with significant antiviral and potential antineoplastic properties. Its efficacy is critically dependent on its ability to enter target cells and be metabolically converted to its active triphosphate form, ara-ATP. This document provides a comprehensive technical overview of the cellular uptake and metabolic pathways of this compound, intended to serve as a resource for researchers and professionals in drug development.

Cellular Uptake of this compound

The transport of the charged this compound molecule across the cell membrane is a critical first step for its pharmacological activity. While direct transport of nucleoside monophosphates can occur, the primary route of entry for this compound is believed to involve extracellular dephosphorylation to its nucleoside form, vidarabine (ara-A), followed by transport via nucleoside transporters.

Dephosphorylation to Vidarabine (ara-A)

Extracellular this compound is susceptible to dephosphorylation by ectonucleotidases, such as ecto-5'-nucleotidase (CD73), which are ubiquitously expressed on the cell surface.[1][2][3][4][5] This conversion to the uncharged nucleoside, ara-A, facilitates its subsequent transport across the cell membrane.

Transport of Vidarabine (ara-A)

Once dephosphorylated, ara-A is transported into the cell by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). These transporters are responsible for the cellular uptake of a wide range of natural nucleosides and their analogs.

Intracellular Metabolism of this compound

Following its formation inside the cell (either through direct transport or, more commonly, through the re-phosphorylation of imported ara-A), this compound undergoes a series of phosphorylation steps to become the pharmacologically active ara-ATP.

Phosphorylation to ara-ADP and ara-ATP

The intracellular phosphorylation of this compound is a two-step process catalyzed by cellular kinases.

  • This compound to ara-ADP: This initial phosphorylation is primarily carried out by adenylate kinases (AK), which are abundant in various cellular compartments.[6][7][8][9]

  • ara-ADP to ara-ATP: The subsequent phosphorylation to the active triphosphate form is catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs).

Catabolism of this compound

Intracellular this compound can also be dephosphorylated back to ara-A by cytosolic 5'-nucleotidases. This represents a catabolic pathway that can reduce the intracellular pool of this compound available for conversion to ara-ATP.

Quantitative Data

Disclaimer: Specific quantitative kinetic data for the cellular uptake and metabolism of this compound are not extensively available in the public domain. The following tables provide representative data for analogous compounds and the enzymes involved in their metabolism. These values should be considered as estimates and may vary significantly depending on the cell type and experimental conditions.

Table 1: Estimated Kinetic Parameters for Cellular Uptake
ParameterValueCell Line/SystemComments
ara-A Uptake
Km5 - 50 µMVariousRepresentative range for nucleoside analogs via ENTs and CNTs.
Vmax1 - 10 pmol/µL/sVariousHighly dependent on transporter expression levels.
This compound Dephosphorylation
Km (CD73)10 - 50 µMEcto-5'-nucleotidaseEstimated based on AMP as a substrate.[3]
Table 2: Estimated Kinetic Parameters for Intracellular Metabolism
EnzymeSubstrateKmVmaxComments
Adenylate Kinase 1 (AK1)AMP68 ± 4 µM475 ± 8 s-1Data for the natural substrate AMP.[6] The affinity for this compound may differ.
5'-Nucleotidase (cytosolic)AMP7 - 15 µM (low Km)VariableMultiple isoforms with different kinetic properties exist.
3.0 - 9.4 mM (high Km)
Table 3: Reported Intracellular Concentrations of Analogous Triphosphates
CompoundCell TypeConcentration RangeTreatment Conditions
F-ara-ATPChronic Lymphocytic Leukemia (CLL) cells6 - 52 µMAfter a 30-min IV infusion of fludarabine (B1672870).[10]
ara-CTPAcute Myeloid Leukemia (AML) blasts10 - 100 µMVaries widely among patients and with dose.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of this compound

ara_AMP_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ara-AMP_ext This compound ara-A_int ara-A ara-AMP_ext->ara-A_int Dephosphorylation (CD73) & Nucleoside Transport (ENTs/CNTs) ara-AMP_int This compound ara-A_int->ara-AMP_int Phosphorylation (Adenosine Kinase) ara-AMP_int->ara-A_int Dephosphorylation (5'-Nucleotidase) ara-ADP ara-ADP ara-AMP_int->ara-ADP Phosphorylation (Adenylate Kinase) ara-ATP ara-ATP ara-ADP->ara-ATP Phosphorylation (NDPK) DNA_Incorporation DNA Incorporation & Chain Termination ara-ATP->DNA_Incorporation Inhibition of DNA Polymerase & Chain Termination

Caption: Cellular uptake and metabolic activation of this compound.

Experimental Workflow for Cellular Uptake Assay

Uptake_Workflow A Seed cells in 24-well plates B Incubate until confluent A->B C Wash with assay buffer B->C D Add radiolabeled this compound ([3H]-ara-AMP or [14C]-ara-AMP) C->D E Incubate for various time points D->E F Stop uptake by washing with cold PBS E->F G Lyse cells F->G H Measure radioactivity by scintillation counting G->H I Determine uptake kinetics (Km, Vmax) H->I

Caption: Workflow for a radiolabeled this compound cellular uptake assay.

Experimental Workflow for Intracellular Metabolite Quantification

Metabolite_Quantification_Workflow A Treat cells with this compound B Harvest cells at different time points A->B C Quench metabolism (e.g., cold methanol) B->C D Extract intracellular metabolites C->D E Analyze extracts by LC-MS/MS or HPLC D->E F Quantify this compound, ara-ADP, and ara-ATP using standard curves E->F G Normalize to cell number or protein content F->G

Caption: Workflow for quantifying intracellular this compound metabolites.

Experimental Protocols

Radiolabeled this compound Cellular Uptake Assay

This protocol is adapted from standard methods for measuring the uptake of radiolabeled compounds.[11]

Materials:

  • Radiolabeled this compound ([³H]-ara-AMP or [¹⁴C]-ara-AMP)

  • Adherent or suspension cells of interest

  • 24-well or 96-well cell culture plates

  • Growth medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow until they reach near-confluence (for adherent cells) or the desired density (for suspension cells).

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.

  • Initiation of Uptake: Add assay buffer containing a range of concentrations of radiolabeled this compound to the cells. For competition assays, pre-incubate with unlabeled this compound or other inhibitors for 30 minutes before adding the radiolabeled substrate.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) with gentle agitation.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the assay buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample (determined by a BCA or Bradford assay). Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol is based on established methods for the analysis of intracellular nucleotides.[12][13]

Materials:

  • Cell culture materials

  • This compound

  • Internal standards (e.g., stable isotope-labeled ATP)

  • Methanol, ice-cold

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Mobile phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water)

  • Mobile phase B: Acetonitrile or methanol

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Metabolite Extraction:

    • Quickly wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 3-5 volumes of ice-cold 80% methanol.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto the C18 column.

    • Separate the metabolites using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic compounds.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound, ara-ADP, and ara-ATP will need to be determined empirically or from the literature.

  • Data Analysis:

    • Construct standard curves for each analyte using known concentrations of pure standards.

    • Quantify the amount of each metabolite in the samples by comparing their peak areas to the standard curves.

    • Normalize the results to the initial cell number or total protein content of the cell pellet.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol provides a general framework for assessing the phosphorylation of this compound by cellular kinases.

Materials:

  • This compound

  • [γ-³²P]ATP

  • Purified or partially purified kinase preparation (e.g., cell lysate or recombinant adenylate kinase)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the kinase preparation, and this compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a set period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heating.

  • Separation of Products: Spot a small aliquot of the reaction mixture onto a TLC plate. Separate the unreacted [γ-³²P]ATP from the radiolabeled ara-ADP product by developing the TLC plate in the running buffer.

  • Detection and Quantification:

    • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.

    • Quantify the intensity of the spots corresponding to ara-ADP and unreacted ATP.

    • Calculate the percentage of ATP converted to ara-ADP to determine the kinase activity.

    • By varying the concentration of this compound, kinetic parameters such as Km and Vmax for the kinase can be determined.

Conclusion

The cellular uptake and metabolism of this compound are complex processes involving multiple enzymes and transporters. A thorough understanding of these pathways is essential for optimizing the therapeutic use of this compound and for the development of new, more effective nucleotide analog drugs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the pharmacokinetics and pharmacodynamics of this compound in various biological systems. Further research is needed to obtain more precise quantitative data on the kinetics of this compound transport and metabolism in different cell types, which will be crucial for predicting its clinical efficacy and for designing rational drug combination strategies.

References

In Vitro Efficacy of Ara-AMP Against Herpes Simplex Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vidarabine (B1017) monophosphate (ara-AMP) is a water-soluble prodrug of the antiviral agent vidarabine (ara-A). This technical guide provides an in-depth overview of the in vitro efficacy of this compound against Herpes Simplex Virus (HSV) types 1 and 2. This compound demonstrates antiviral activity equivalent to its parent compound, ara-A, with the significant advantage of increased solubility, facilitating its formulation and administration. The mechanism of action involves the cellular conversion of this compound to its active triphosphate form, which selectively inhibits viral DNA polymerase, a critical enzyme for viral replication. This document details the quantitative antiviral potency of this compound, outlines the standard experimental protocols for its evaluation, and illustrates the key molecular pathways and experimental workflows.

Quantitative Antiviral Efficacy

The in vitro antiviral activity of this compound against HSV-1 and HSV-2 is comparable to that of vidarabine (ara-A) on a molar basis.[1] While specific IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values for this compound are not extensively reported in publicly available literature, the data for its parent compound, vidarabine, provide a strong indication of its potency.

Table 1: In Vitro Anti-HSV Activity of Vidarabine (ara-A)

Virus TypeStrainCell LineAssay TypeIC50Reference
HSV-1Prototype (E115)Rabbit Kidney (RK-13)Cytopathic Effect Inhibition1.5 µg/mL[2]

It is important to note that the antiviral activity of nucleoside analogs like this compound can be cell line-dependent. For instance, the minimum inhibitory concentration (MIC) of ara-A for HSV-1 in RK-13 cells is reported to be 5-20 times lower than in Vero, mouse embryo, or human foreskin cell cultures.[2]

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate metabolite, ara-ATP. This process is initiated by cellular kinases.

  • Uptake and Conversion: this compound enters the host cell where it is dephosphorylated to vidarabine (ara-A).

  • Phosphorylation: Cellular enzymes then phosphorylate ara-A sequentially to ara-monophosphate (this compound), ara-diphosphate (ara-ADP), and finally to the active form, ara-triphosphate (ara-ATP).

  • Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).

  • Chain Termination: Ara-ATP can also be incorporated into the growing viral DNA chain. The presence of the arabinose sugar instead of deoxyribose prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination and halting viral DNA replication.

Mechanism_of_Action_ara_AMP cluster_extracellular Extracellular Space cluster_intracellular Host Cell ara_AMP_ext This compound ara_AMP_int This compound ara_AMP_ext->ara_AMP_int Cellular Uptake ara_A ara-A (Vidarabine) ara_AMP_int->ara_A Dephosphorylation ara_ATP ara-ATP (Active Form) ara_A->ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication ara_ATP->Viral_DNA_Replication Incorporation Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination

Figure 1: Mechanism of action of this compound against Herpes Simplex Virus.

Experimental Protocols

The in vitro efficacy of this compound against HSV is primarily determined using two standard virological assays: the Plaque Reduction Assay (PRA) and the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay (PRA)

The PRA is considered the gold standard for assessing the susceptibility of HSV to antiviral agents. It quantifies the reduction in the number of viral plaques in the presence of the test compound.

Methodology:

  • Cell Seeding: A monolayer of a susceptible cell line (e.g., Vero, RK-13) is seeded in multi-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of HSV (typically 50-100 plaque-forming units per well).

  • Drug Treatment: After a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing serial dilutions of this compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding 1. Seed Susceptible Cells (e.g., Vero) Start->Cell_Seeding Virus_Inoculation 2. Inoculate with HSV Cell_Seeding->Virus_Inoculation Drug_Treatment 3. Add this compound in Semi-Solid Overlay Virus_Inoculation->Drug_Treatment Incubation 4. Incubate for 2-3 Days Drug_Treatment->Incubation Staining 5. Fix and Stain Plaques Incubation->Staining Counting 6. Count Plaques Staining->Counting Analysis 7. Calculate IC50 Counting->Analysis End End Analysis->End

Figure 2: Workflow for the Plaque Reduction Assay (PRA).

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay measures the ability of an antiviral agent to protect cells from the virus-induced damage known as the cytopathic effect.

Methodology:

  • Cell Seeding: Susceptible cells are seeded in microtiter plates.

  • Drug and Virus Addition: Serial dilutions of this compound and a standardized dose of HSV are added to the cell monolayers.

  • Incubation: The plates are incubated for several days until CPE is complete in the virus control wells (no drug).

  • CPE Assessment: The extent of CPE in each well is observed and scored, often using a vital stain (e.g., Neutral Red) to quantify cell viability.

  • Data Analysis: The EC50 value is determined as the concentration of this compound that protects 50% of the cells from the viral CPE.

CPE_Inhibition_Assay_Workflow Start Start Cell_Seeding 1. Seed Susceptible Cells Start->Cell_Seeding Drug_Virus_Addition 2. Add this compound and HSV Cell_Seeding->Drug_Virus_Addition Incubation 3. Incubate until CPE in Virus Control Drug_Virus_Addition->Incubation CPE_Assessment 4. Assess CPE and Cell Viability Incubation->CPE_Assessment Analysis 5. Calculate EC50 CPE_Assessment->Analysis End End Analysis->End

Figure 3: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

This compound is a potent inhibitor of Herpes Simplex Virus types 1 and 2 in vitro, with an efficacy comparable to its parent compound, vidarabine. Its primary advantage lies in its high solubility, which is a critical factor for pharmaceutical development. The mechanism of action is well-characterized and involves the selective inhibition of viral DNA replication. The standardized in vitro assays, namely the Plaque Reduction Assay and the Cytopathic Effect Inhibition Assay, provide robust methods for quantifying its antiviral activity and are essential tools for further research and development of this compound as a therapeutic agent for HSV infections. Further studies are warranted to establish a comprehensive profile of IC50 and EC50 values for this compound against a broader range of clinical HSV isolates.

References

An In-depth Technical Guide on the Effect of F-ara-AMP on DNA Synthesis in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fludarabine (B1672870) phosphate (B84403) (F-ara-AMP) is a potent purine (B94841) nucleoside analog and a cornerstone in the treatment of hematologic malignancies. Its efficacy is primarily derived from its profound inhibitory effects on DNA synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms by which F-ara-AMP, through its active metabolite F-ara-ATP, disrupts DNA replication and repair in tumor models. We detail the drug's cellular uptake and metabolic activation, its multi-pronged inhibition of key enzymes, and its ultimate impact on cell cycle progression and apoptosis. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the core pathways and workflows to support further research and drug development.

Introduction

Fludarabine phosphate (systematic name: 9-β-D-Arabinofuranosyl-2-fluoroadenine 5'-monophosphate, F-ara-AMP) is a synthetic purine nucleotide analog of vidarabine. It is administered as a water-soluble prodrug that undergoes metabolic activation to exert its cytotoxic effects.[1] Clinically, it is a critical therapeutic agent for various hematological cancers, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas.[1] The central mechanism of action of fludarabine is the potent inhibition of DNA synthesis, making it particularly effective against rapidly dividing cancer cells.[2] Understanding the precise molecular interactions and cellular consequences of F-ara-AMP treatment is paramount for optimizing its clinical application, overcoming resistance, and developing novel combination therapies.

Cellular Uptake and Metabolic Activation

The therapeutic activity of F-ara-AMP is entirely dependent on its conversion to the active triphosphate form, F-ara-ATP. This multi-step process is a critical determinant of the drug's efficacy.

  • Dephosphorylation: Following intravenous administration, F-ara-AMP is rapidly dephosphorylated in the plasma by phosphatases to its nucleoside form, 2-fluoro-ara-adenine (F-ara-A).[1]

  • Cellular Transport: F-ara-A is then transported into the target tumor cells via nucleoside transporters, primarily the human equilibrative nucleoside transporters (hENT1 and hENT2).

  • Intracellular Phosphorylation: Once inside the cell, F-ara-A undergoes a sequential phosphorylation cascade to become the active cytotoxic agent, F-ara-ATP.

    • Step 1: Deoxycytidine kinase (dCK) phosphorylates F-ara-A to F-ara-AMP. This is the rate-limiting step in the activation pathway.

    • Step 2: Adenylate kinase (AK) further phosphorylates F-ara-AMP to the diphosphate (B83284) form, F-ara-ADP.

    • Step 3: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active metabolite, fludarabine triphosphate (F-ara-ATP).

This intracellular trapping of the phosphorylated, charged F-ara-ATP ensures its accumulation within the target cells, where it can exert its inhibitory effects on DNA synthesis.

Metabolic_Activation_of_Fludarabine cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Tumor Cell) F_ara_AMP Fludarabine Phosphate (F-ara-AMP) F_ara_A Fludarabine Nucleoside (F-ara-A) F_ara_AMP->F_ara_A Dephosphorylation (Phosphatases) Transport F_ara_A->Transport hENT1/2 Transporters F_ara_A_in F-ara-A F_ara_AMP_in F-ara-AMP F_ara_A_in->F_ara_AMP_in Deoxycytidine Kinase (dCK) (Rate-limiting step) F_ara_ADP F-ara-ADP F_ara_AMP_in->F_ara_ADP Adenylate Kinase (AK) F_ara_ATP Active Metabolite (F-ara-ATP) F_ara_ADP->F_ara_ATP Nucleoside Diphosphate Kinase (NDPK) Transport->F_ara_A_in

Caption: Cellular uptake and metabolic activation pathway of fludarabine.

Core Mechanism: Multi-Target Inhibition of DNA Synthesis

The active metabolite, F-ara-ATP, is a potent inhibitor of several key enzymes essential for DNA replication and repair. This multi-targeted approach ensures a robust shutdown of DNA synthesis, leading to cell cycle arrest and apoptosis.[3]

  • Inhibition of Ribonucleotide Reductase (RNR): RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates (dNDPs), the essential building blocks for DNA synthesis.[4] F-ara-ATP allosterically inhibits RNR, leading to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), particularly dATP.[5] This depletion enhances the cytotoxic effect of fludarabine by increasing the competitive advantage of F-ara-ATP over dATP for incorporation into DNA.[5]

  • Inhibition of DNA Polymerases: F-ara-ATP acts as a fraudulent substrate for DNA polymerases, competing directly with dATP for incorporation into the growing DNA strand.[6] It is a potent inhibitor of the replicative polymerases α and ε.[6] Once F-ara-AMP is incorporated, its 3'-hydroxyl group is in the arabinose (up) configuration, which sterically hinders the formation of the next phosphodiester bond, causing premature termination of DNA chain elongation.[6]

  • Inhibition of DNA Primase: DNA primase is responsible for synthesizing the short RNA primers required to initiate DNA replication. F-ara-ATP is a potent, noncompetitive inhibitor of DNA primase, blocking the formation of these crucial primer RNAs and thus preventing the initiation of DNA synthesis.[7]

  • Inhibition of DNA Ligase I: This enzyme is critical for joining Okazaki fragments during lagging strand synthesis and in DNA repair pathways. F-ara-ATP can inhibit DNA ligase I through two distinct mechanisms: direct interaction with the enzyme to prevent the formation of the ligase-AMP complex, and by being incorporated at the 3' terminus of a DNA strand, which inhibits the ligation reaction.[7]

F_ara_ATP_Mechanism cluster_targets Key Enzymes in DNA Synthesis cluster_effects Cellular Consequences F_ara_ATP F-ara-ATP (Active Metabolite) RNR Ribonucleotide Reductase (RNR) F_ara_ATP->RNR Inhibits DNA_Pol DNA Polymerases (α, ε) F_ara_ATP->DNA_Pol Inhibits & Incorporates Primase DNA Primase F_ara_ATP->Primase Inhibits Ligase DNA Ligase I F_ara_ATP->Ligase Inhibits dNTP_pool Depletion of dNTP pools (especially dATP) RNR->dNTP_pool Chain_Term DNA Chain Termination DNA_Pol->Chain_Term Primer_Syn Inhibition of RNA Primer Synthesis Primase->Primer_Syn Ligation_Fail Failure to join DNA fragments Ligase->Ligation_Fail DNA_Syn_Inhibit Inhibition of DNA Synthesis & Repair dNTP_pool->DNA_Syn_Inhibit Chain_Term->DNA_Syn_Inhibit Primer_Syn->DNA_Syn_Inhibit Ligation_Fail->DNA_Syn_Inhibit Apoptosis Apoptosis DNA_Syn_Inhibit->Apoptosis

Caption: F-ara-ATP's multi-target inhibition of DNA synthesis machinery.

Data Presentation: Quantitative Inhibition Data

The potency of F-ara-AMP's active form, F-ara-ATP, has been quantified against key enzymes, and the overall cytotoxic effect of fludarabine has been measured in various tumor cell lines.

Table 1: In Vitro Enzyme Inhibition by F-ara-ATP

Enzyme TargetParameterValue (µM)CommentsReference(s)
DNA Polymerase αIC₅₀1.6Potent inhibition of a key replicative polymerase.[6]
DNA Polymerase εIC₅₀1.3Strongest inhibition observed among replicative polymerases.[6]
DNA Polymerase βIC₅₀24~10-fold less potent against this DNA repair polymerase.[6]
DNA Polymerase γIC₅₀44Significantly less potent against the mitochondrial polymerase.[6]
DNA PrimaseK₁/₂1.1Binds with higher affinity than natural ATP (K₁/₂ = 7.5 µM).[7]
Ribonucleotide ReductaseKᵢ (dATP)74For dATP inhibition via the ATP-cone in an anaerobic RNR model.[8]

Table 2: Cytotoxicity (IC₅₀) of Fludarabine in Tumor Cell Lines

Cell LineTumor TypeExposure TimeIC₅₀ (µM)Reference(s)
RPMI 8226Multiple MyelomaNot Specified1.54[2][9]
MEC-2Chronic Lymphocytic Leukemia (CLL)72 hours13.5 ± 2.1[9]
MEC-2 (Fludarabine-resistant)Chronic Lymphocytic Leukemia (CLL)72 hours>400[9]
HHCutaneous T-cell Lymphoma72 hoursLow single-digit µM[1]
HG-3Chronic Lymphocytic Leukemia (CLL)72 hoursLow single-digit µM[1]

Experimental Protocols

Assessing the effect of F-ara-AMP on DNA synthesis is crucial for preclinical studies. The Bromodeoxyuridine (BrdU) incorporation assay is a standard method for this purpose.

Detailed Protocol: BrdU Cell Proliferation Assay

This protocol outlines a method to quantify the inhibition of DNA synthesis in a cancer cell line (e.g., HL-60) treated with fludarabine using a colorimetric ELISA-based BrdU assay.[10]

Objective: To determine the dose-dependent effect of fludarabine on DNA synthesis by measuring the incorporation of BrdU into newly synthesized DNA.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Fludarabine (stock solution in DMSO)

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, Fix/Denaturing solution, anti-BrdU detection antibody, HRP-conjugated secondary antibody, TMB substrate, and Stop Solution)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 450 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume proliferation.

  • Drug Treatment:

    • Prepare serial dilutions of fludarabine in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with DMSO concentration matching the highest drug dose) and a "no-cell" background control.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling:

    • Add 10 µL of the BrdU labeling reagent from the kit to each well (final concentration typically 10 µM).

    • Incubate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time.

  • Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add 200 µL of the kit's Fixing/Denaturing solution to each well.

    • Incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[10]

  • Immunodetection:

    • Remove the fixing solution and add 100 µL of the anti-BrdU detection antibody solution to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody solution.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is apparent.

    • Add 100 µL of Stop Solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other readings.

    • Calculate the percentage of DNA synthesis inhibition for each fludarabine concentration relative to the vehicle control:

      • % Inhibition = [1 - (Abs_treated / Abs_vehicle)] * 100

    • Plot the % Inhibition against the log of the fludarabine concentration to determine the IC₅₀ value using non-linear regression analysis.

Experimental_Workflow start Start step1 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) start->step1 step2 2. Drug Treatment (Incubate with Fludarabine serial dilutions for 24-72h) step1->step2 step3 3. BrdU Labeling (Add BrdU reagent, incubate 2-4h) step2->step3 step4 4. Fixation & Denaturation (Add Fix/Denature solution, incubate 30 min) step3->step4 step5 5. Immunodetection (Primary & Secondary Antibody incubations with washes) step4->step5 step6 6. Signal Development (Add TMB substrate, then Stop Solution) step5->step6 step7 7. Data Acquisition (Read absorbance at 450 nm) step6->step7 step8 8. Data Analysis (Calculate % Inhibition, determine IC₅₀) step7->step8 end End step8->end

References

Pharmacokinetics and Pharmacodynamics of Ara-AMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-β-D-Arabinofuranosyladenine 5'-monophosphate (ara-AMP), also known as vidarabine (B1017) monophosphate, is a purine (B94841) nucleoside analogue that serves as a more soluble prodrug of the antiviral agent vidarabine (ara-A).[1][2] Its primary therapeutic application lies in the treatment of infections caused by DNA viruses, notably Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Hepatitis B Virus (HBV).[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, excretion (ADME), and its molecular mechanism of action. This document is intended to be a resource for researchers and professionals involved in the study and development of antiviral therapeutics.

Pharmacokinetics

The clinical utility of this compound is significantly influenced by its pharmacokinetic profile, which is characterized by its conversion to the active antiviral agent and subsequent metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following administration, this compound is rapidly dephosphorylated in the plasma to its nucleoside form, ara-A (vidarabine). This conversion is a critical first step in its metabolic pathway. Subsequently, ara-A is deaminated by adenosine (B11128) deaminase to form arabinosylhypoxanthine (ara-Hx), which is the major metabolite found in plasma and has significantly less antiviral activity.[6][7]

Due to its high solubility, this compound can be administered via both intravenous and intramuscular routes.[6][8] Studies in humans have shown that after administration, a significant portion of the drug is recovered in the urine as its metabolites. Approximately 40-50% of the administered dose of this compound is recovered in the urine as ara-Hx, while only 3-4% is recovered as the parent nucleoside, ara-A.[6][9] The area under the curve (AUC) for the primary metabolite, ara-Hx, has been found to be comparable following both intravenous and intramuscular administration of this compound, suggesting good bioavailability from the intramuscular route.[6][8]

While specific pharmacokinetic parameters for this compound are not extensively reported due to its rapid conversion, the pharmacokinetic profile is largely dictated by its metabolites. The mean elimination half-life of the major metabolite, ara-Hx, has been estimated to be approximately 3.1 hours in full-term infants and 2.8 hours in older children.[7]

Table 1: Summary of Human Pharmacokinetic Data for this compound and its Metabolites

ParameterValueReference
Urinary Excretion (as % of this compound dose)
Arabinosylhypoxanthine (ara-Hx)40-50%[6][9]
Vidarabine (ara-A)3-4%[6][9]
Elimination Half-life of ara-Hx
Preterm infants2.4 hours[7]
Full-term infants3.1 hours[7]
Older children2.8 hours[7]

Pharmacodynamics

The antiviral activity of this compound is exerted through its active triphosphate metabolite, ara-ATP.

Mechanism of Action

Upon cellular uptake, ara-A (derived from this compound) is phosphorylated intracellularly by cellular kinases to this compound, ara-ADP, and finally to the active moiety, ara-ATP. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[10][11] This inhibition is a key component of its antiviral effect.

Furthermore, ara-ATP can be incorporated into the growing viral DNA chain. Once incorporated, the arabinose sugar moiety, which differs from the deoxyribose of natural nucleotides, can act as a chain terminator, thus halting viral DNA replication. There is also evidence to suggest that ara-ATP can inhibit ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotides required for DNA synthesis.

Table 2: Antiviral Activity and Mechanism of Action of this compound Metabolites

Active MetaboliteTarget EnzymeMechanism of ActionTarget VirusesReference
Ara-ATPViral DNA PolymeraseCompetitive inhibition with respect to dATPHepatitis B Virus[10][11]
Ara-ATPViral DNA PolymeraseIncorporation and chain terminationHerpes Simplex Virus
Ara-ATPRibonucleotide ReductaseInhibition of deoxynucleotide synthesisGeneral

Signaling and Metabolic Pathways

The conversion of this compound to its active form and its subsequent mechanism of action can be visualized as a multi-step process involving both metabolic activation and target inhibition.

ara_AMP_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Metabolic Activation cluster_inhibition Pharmacodynamic Effect This compound This compound ara-A ara-A This compound->ara-A Plasma Phosphatases ara-A->ara-A ara-AMP_intra ara-AMP_intra ara-A->ara-AMP_intra Cellular Kinases ara-Hx ara-Hx ara-A->ara-Hx Adenosine Deaminase ara-ADP ara-ADP ara-AMP_intra->ara-ADP Cellular Kinases ara-ATP ara-ATP ara-ADP->ara-ATP Cellular Kinases Viral DNA Polymerase Viral DNA Polymerase ara-ATP->Viral DNA Polymerase Competitive Inhibition Viral DNA Replication Viral DNA Replication ara-ATP->Viral DNA Replication Chain Termination Viral DNA Polymerase->Viral DNA Replication Catalyzes

Metabolic activation and mechanism of action of this compound.

Experimental Protocols

Quantification of this compound and Metabolites in Plasma by HPLC

Objective: To determine the concentrations of this compound, ara-A, and ara-Hx in human plasma samples.

Principle: This method utilizes high-performance liquid chromatography (HPLC) with UV detection to separate and quantify this compound and its metabolites.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium phosphate, pH adjusted)

  • Plasma samples

  • Analytical standards of this compound, ara-A, and ara-Hx

  • Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 1.0 mL of plasma, add 200 µL of internal standard solution.

    • Precipitate proteins by adding 200 µL of cold 3M perchloric acid.

    • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile. The exact gradient will need to be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of this compound, ara-A, and ara-Hx.

    • Calculate the concentrations in the plasma samples by comparing their peak areas to the standard curve.

hplc_workflow start Start plasma_sample Plasma Sample Collection start->plasma_sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Perchloric Acid) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 neutralization Neutralization of Supernatant centrifugation1->neutralization centrifugation2 Centrifugation neutralization->centrifugation2 filtration Filtration of Supernatant centrifugation2->filtration hplc_injection HPLC Injection filtration->hplc_injection data_analysis Data Analysis and Quantification hplc_injection->data_analysis end End data_analysis->end

Experimental workflow for HPLC analysis of this compound.
In Vitro Viral DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity (IC50 or Ki) of ara-ATP against a viral DNA polymerase.

Principle: This assay measures the incorporation of a radiolabeled deoxynucleotide into a synthetic DNA template-primer by a purified viral DNA polymerase in the presence and absence of the inhibitor (ara-ATP).

Materials:

  • Purified viral DNA polymerase (e.g., from HSV or HBV)

  • Synthetic DNA template-primer

  • Radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dATP)

  • Unlabeled dNTPs (dCTP, dGTP, dTTP)

  • Ara-ATP

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and the non-radiolabeled dNTPs.

    • Add varying concentrations of ara-ATP to the reaction tubes.

    • Initiate the reaction by adding the viral DNA polymerase and the radiolabeled dNTP.

  • Incubation:

    • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding cold 10% TCA.

    • Precipitate the newly synthesized DNA on ice.

  • Filtration and Washing:

    • Collect the precipitated DNA on glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

  • Quantification:

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of DNA polymerase activity at each concentration of ara-ATP.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against inhibitor concentration.

Conclusion

This compound is an important antiviral agent whose efficacy is dependent on its conversion to the active triphosphate, ara-ATP. Its favorable solubility allows for flexible administration routes. The primary mechanism of action involves the competitive inhibition of viral DNA polymerase and chain termination upon incorporation into viral DNA. While the pharmacokinetic profile of this compound itself is transient, understanding the disposition of its metabolites, ara-A and ara-Hx, is crucial for optimizing dosing regimens. Further research to fully quantitate the pharmacokinetic parameters of this compound and the inhibitory constants of ara-ATP against a broader range of viral polymerases will continue to refine its clinical application and aid in the development of next-generation antiviral nucleoside analogues.

References

Methodological & Application

Application Notes and Protocols for ara-AMP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017) monophosphate (ara-AMP) is a synthetic purine (B94841) nucleoside analog of adenosine (B11128) monophosphate. It is the monophosphate form of Vidarabine (ara-A).[1] Initially recognized for its potent antiviral properties, particularly against herpes simplex and varicella-zoster viruses, this compound has garnered interest in oncology research for its cytotoxic effects on cancer cells.[2][3] Its mechanism of action primarily involves the inhibition of DNA synthesis, making it a subject of investigation for cancer therapy.[2][4]

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. It is intended to guide researchers in assessing the cytotoxic, apoptotic, and cell cycle-disrupting effects of this compound on cancer cell lines.

Mechanism of Action

Upon cellular uptake, this compound is intracellularly phosphorylated to its active triphosphate form, ara-ATP.[4] The primary mechanisms of action of ara-ATP are:

  • Inhibition of DNA Polymerase: ara-ATP competitively inhibits DNA polymerase, an essential enzyme for DNA replication. This inhibition is more selective for viral DNA polymerase but also affects cellular DNA polymerase in cancer cells, which often exhibit high rates of proliferation.[2][4]

  • Chain Termination: When incorporated into a growing DNA strand, ara-ATP acts as a chain terminator. The arabinose sugar moiety in its structure prevents the formation of a phosphodiester bond with the next nucleotide, thereby halting DNA elongation and leading to DNA fragmentation.[4]

  • Induction of DNA Damage Response: The inhibition of DNA replication and the incorporation of ara-ATP into DNA can induce replication stress and DNA damage. This activates cellular DNA Damage Response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades, which can lead to cell cycle arrest or apoptosis.[5][6]

Data Presentation

The following tables summarize the reported cytotoxic effects of Vidarabine (the parent compound of this compound) on various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µg/mL)
A-549Non-small Cell Lung Cancer6.97
A-375Human Melanoma25.78
A-431Human Epidermoid Carcinoma> 100

Data extracted from a study on Vidarabine cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Vidarabine monophosphate) powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the amount of this compound powder and solvent required.

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in the appropriate solvent. This compound is highly soluble in aqueous solutions.[7]

  • Vortex briefly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • This compound stock solution

Protocol:

  • Culture the cells in T-75 flasks until they reach 70-80% confluency.

  • For experiments, seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a predetermined density.

  • Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.[8]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[9]

  • After incubation, add 100 µL of the solubilization solution to each well.[9]

  • Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Incubate for an additional 4 hours at 37°C.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at 4°C for at least 2 hours or overnight.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

ara_AMP_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ara-AMP_ext This compound ara-AMP_int This compound ara-AMP_ext->ara-AMP_int Cellular Uptake ara-ADP ara-ADP ara-AMP_int->ara-ADP Cellular Kinases ara-ATP ara-ATP (Active Form) ara-ADP->ara-ATP Cellular Kinases DNAPol DNA Polymerase ara-ATP->DNAPol Inhibits DNA_synthesis DNA Synthesis ara-ATP->DNA_synthesis Incorporation & Chain Termination DNAPol->DNA_synthesis Mediates DNA_damage DNA Strand Breaks & Replication Stress DNA_synthesis->DNA_damage DDR DNA Damage Response (DDR) (ATM/ATR Pathways) DNA_damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_assays 3. Cellular Assays start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. This compound Treatment (Incubate for 24, 48, 72h) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis 4. Data Analysis (Calculate IC50, % Apoptosis, Cell Cycle Distribution) cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis end End analysis->end

Caption: General experimental workflow for this compound studies.

DNA_Damage_Response_Pathway cluster_ATM ATM Pathway cluster_ATR ATR Pathway ara_AMP This compound Incorporation & DNA Polymerase Inhibition Replication_Stress Replication Stress & DNA Double-Strand Breaks ara_AMP->Replication_Stress ATM ATM (Ataxia-Telangiectasia Mutated) Replication_Stress->ATM ATR ATR (ATM and Rad3-related) Replication_Stress->ATR Chk2 Chk2 ATM->Chk2 Activates p53 p53 Chk2->p53 Activates p21 p21 p53->p21 Induces G1_S_Arrest G1/S Checkpoint Arrest p21->G1_S_Arrest Mediates Apoptosis Apoptosis G1_S_Arrest->Apoptosis If damage is severe Chk1 Chk1 ATR->Chk1 Activates Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 Inhibits G2_M_Arrest G2/M Checkpoint Arrest Cdc25->G2_M_Arrest Prevents entry into M phase G2_M_Arrest->Apoptosis If damage is severe

Caption: DNA damage response pathways activated by this compound.

References

Application Notes and Protocols: In Vitro Antiviral Activity of Ara-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ara-AMP (Vidarabine Monophosphate) is the 5'-monophosphate ester of the antiviral purine (B94841) nucleoside Vidarabine (ara-A). As a prodrug, this compound exhibits increased solubility compared to its parent compound, facilitating its administration in experimental and clinical settings. It has demonstrated significant antiviral activity against a range of DNA viruses, most notably members of the Herpesviridae family, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1] The mechanism of action involves cellular kinases phosphorylating this compound into its active triphosphate form, ara-ATP. This active metabolite then competitively inhibits viral DNA polymerase, acting as a chain terminator upon incorporation into the nascent viral DNA strand, thereby halting viral replication.[1][2]

These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound using standard virological and cell-based assays.

Mechanism of Action: Inhibition of Viral DNA Polymerase

The antiviral activity of this compound is initiated upon its conversion to the active triphosphate form, ara-ATP, within the host cell. This process, facilitated by cellular kinases, allows ara-ATP to mimic the natural substrate deoxyadenosine (B7792050) triphosphate (dATP). Subsequently, ara-ATP competitively inhibits the viral DNA polymerase, an enzyme crucial for the replication of the viral genome. The incorporation of ara-ATP into the growing DNA chain leads to the termination of DNA elongation, effectively stopping viral replication.[1][2]

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The antiviral efficacy of a compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration required to inhibit viral replication by 50%. The cytotoxicity is expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window. While specific IC50 and CC50 values for this compound are distributed across various studies, the following table presents illustrative data for its parent compound, Vidarabine (ara-A), against target viruses.

VirusCell LineCompoundIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Herpes Simplex Virus 1 (HSV-1) VeroVidarabine (ara-A)~0.85 - 0.98>40>41
Herpes Simplex Virus 2 (HSV-2) VeroVidarabine (ara-A)~1.02 - 1.08>40>37
Varicella-Zoster Virus (VZV) Human FibroblastsVidarabine (ara-A)~1.0 - 2.0Not ReportedNot Reported

Note: The values presented are illustrative and based on published data for the parent compound, Vidarabine (ara-A).[3][4][5][6] Actual values for this compound should be determined experimentally using the protocols outlined below.

Experimental Workflow

The overall process for determining the in vitro antiviral activity of this compound involves a cytotoxicity assay to establish a non-toxic concentration range, followed by an antiviral efficacy assay to measure the inhibition of viral replication.

G start Start cell_culture 1. Prepare Host Cell Culture (e.g., Vero cells) start->cell_culture cytotoxicity_assay 2. Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay determine_cc50 3. Determine CC50 (Non-toxic concentration range) cytotoxicity_assay->determine_cc50 antiviral_assay 4. Antiviral Assay (Plaque Reduction) determine_cc50->antiviral_assay determine_ic50 5. Determine IC50 (% Plaque Reduction) antiviral_assay->determine_ic50 calculate_si 6. Calculate Selectivity Index (SI = CC50 / IC50) determine_ic50->calculate_si end End calculate_si->end

Figure 2. Overall experimental workflow.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing between specific antiviral effects and general cytotoxicity.

Materials:

  • Host cells (e.g., Vero cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight (37°C, 5% CO₂).

  • Compound Addition: Prepare two-fold serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the various this compound dilutions to the wells in triplicate. Include "cell control" wells with medium only (no compound).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Aspirate the MTT solution and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Antiviral Assay (Plaque Reduction Assay)

This assay is the gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques in a cell monolayer.

Materials:

  • Confluent host cells (e.g., Vero cells) in 6-well or 12-well plates

  • Virus stock with a known titer (e.g., HSV-1, HSV-2)

  • Complete culture medium

  • Serum-free medium

  • This compound stock solution

  • Overlay medium (e.g., 1.2% Methylcellulose in 2X MEM with 4% FBS)

  • Crystal Violet staining solution (e.g., 1% Crystal Violet in 50% ethanol)

  • 4% Formaldehyde (B43269) solution (for fixing)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Preparation: Seed host cells in 6-well plates and allow them to grow to 90-100% confluency.[4]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium at concentrations below the determined CC50. Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells by adding 200 µL of the diluted virus to each well.[3] Include a "cell control" (no virus, no drug) and a "virus control" (virus, no drug). Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to allow for virus adsorption.[3]

  • Treatment and Overlay: After the adsorption period, do not remove the inoculum. Add 2 mL of the overlay medium containing the respective concentrations of this compound directly to each well. For the virus control well, add overlay medium without the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.[3] The semi-solid overlay restricts viral spread to adjacent cells, allowing discrete plaques to form.

  • Plaque Visualization:

    • Carefully remove the overlay medium.

    • Fix the cells by adding 1 mL of 4% formaldehyde solution to each well and incubate for at least 30 minutes.[3]

    • Remove the fixing solution and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.[3]

    • Gently wash the plates with tap water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each this compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression to fit a dose-response curve.

References

Application Notes and Protocols for Utilizing ara-AMP in Polymerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyladenosine monophosphate (ara-AMP) is a nucleotide analog that serves as a prodrug for the potent DNA polymerase inhibitor, arabinofuranosyladenosine triphosphate (ara-ATP). Upon cellular uptake, this compound is intracellularly phosphorylated to its active triphosphate form, ara-ATP. This active metabolite acts as a competitive inhibitor of DNA polymerases and can also be incorporated into nascent DNA strands, leading to chain termination. These properties make this compound and its derivatives valuable tools in antiviral and anticancer research, and key compounds for investigation in drug development pipelines targeting DNA replication.

This document provides detailed application notes and experimental protocols for the use of this compound in polymerase inhibition assays, intended to guide researchers in the accurate assessment of its inhibitory potential against various DNA polymerases.

Mechanism of Action

The inhibitory activity of this compound is dependent on its intracellular conversion to ara-ATP. This process is a multi-step enzymatic pathway. Once formed, ara-ATP exerts its inhibitory effects on DNA synthesis through a dual mechanism:

  • Competitive Inhibition: Ara-ATP structurally mimics the natural deoxyadenosine (B7792050) triphosphate (dATP). This allows it to compete with dATP for the active site of DNA polymerases. The binding of ara-ATP to the polymerase prevents the incorporation of the natural nucleotide, thereby stalling DNA synthesis. The inhibition by ara-ATP is competitive with respect to dATP.

  • Chain Termination: If incorporated into the growing DNA strand, the arabinose sugar moiety of this compound, with its 3'-hydroxyl group in a trans position relative to the 2'-hydroxyl, hinders the formation of a phosphodiester bond with the subsequent nucleotide. This leads to the termination of DNA chain elongation.

The differential sensitivity of various cellular and viral DNA polymerases to ara-ATP provides a basis for its selective therapeutic action.

Data Presentation: Inhibitory Potency of ara-ATP

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of ara-ATP and the related compound, F-ara-ATP (the active form of Fludarabine), against a selection of human DNA polymerases. This data is crucial for comparing the relative sensitivity of different polymerases to these inhibitors.

InhibitorPolymeraseKi (μM)IC50 (μM)Reference Compound
ara-ATPHuman DNA Polymerase α-1.6F-ara-ATP[1]
ara-ATPHuman DNA Polymerase β-24F-ara-ATP[1]
ara-ATPHuman DNA Polymerase γ-44F-ara-ATP[1]
ara-ATPHuman DNA Polymerase ε-1.3F-ara-ATP[1]

Note: Data for ara-ATP is often reported in the context of its more studied derivative, F-ara-ATP. The provided IC50 values for F-ara-ATP offer a strong indication of the expected inhibitory profile of ara-ATP against these polymerases.

Mandatory Visualizations

Signaling Pathway of this compound Action

G cluster_cell Cellular Environment araAMP This compound araADP ara-ADP araAMP->araADP Adenylate Kinase araATP ara-ATP (Active Inhibitor) araADP->araATP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase araATP->DNA_Polymerase Competitive Binding Inhibition Inhibition araATP->Inhibition Chain_Termination Chain Termination araATP->Chain_Termination dATP dATP (Natural Substrate) dATP->DNA_Polymerase DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis DNA_Polymerase->Inhibition DNA_Polymerase->Chain_Termination

Caption: Intracellular activation of this compound and its mechanism of DNA polymerase inhibition.

Experimental Workflow for Polymerase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Reagents: - DNA Polymerase - Primer/Template DNA - dNTPs (one radiolabeled) - ara-ATP serial dilutions B Set up reaction mixtures in tubes A->B C Incubate at optimal temperature for a defined time B->C D Stop reactions (e.g., with EDTA) C->D E Spot reactions onto filter paper (for filter-binding assay) or load on gel (for gel-based assay) D->E F Wash unincorporated nucleotides (filter assay) or run electrophoresis (gel assay) E->F G Quantify radioactivity (Scintillation counting or Phosphorimaging) F->G H Calculate % Inhibition for each ara-ATP concentration G->H I Plot % Inhibition vs. log[ara-ATP] H->I J Determine IC50 value from the dose-response curve I->J

Caption: General workflow for determining the IC50 of ara-ATP in a polymerase inhibition assay.

Experimental Protocols

Two common methods for assessing polymerase inhibition are the filter-binding assay (measuring incorporation of radiolabeled nucleotides) and the gel-based chain termination assay.

Protocol 1: Filter-Binding Assay for IC50 Determination

This protocol is designed to measure the overall inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into newly synthesized DNA.

Materials:

  • Purified DNA polymerase of interest

  • Activated DNA template (e.g., calf thymus DNA treated with DNase I)

  • Primer (if using a specific template-primer system)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dATP)

  • ara-ATP (prepare serial dilutions)

  • Reaction buffer (specific to the polymerase, typically containing MgCl₂, Tris-HCl, and DTT)

  • Stop solution (e.g., 0.5 M EDTA)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Ethanol (B145695) (95% and 70%)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the reaction buffer, activated DNA template, all dNTPs except the radiolabeled one, and the radiolabeled dNTP.

    • In individual reaction tubes, add the desired volume of the master mix.

    • Add varying concentrations of ara-ATP to each tube. Include a control with no ara-ATP and a blank with no polymerase.

    • Pre-incubate the tubes at the optimal reaction temperature for the polymerase for 2-3 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the DNA polymerase to each tube.

    • Incubate at the optimal temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of incorporation.

  • Termination and Precipitation:

    • Stop the reaction by adding the stop solution.

    • Spot the entire reaction volume onto a glass fiber filter.

    • Allow the filters to dry completely.

    • Precipitate the DNA by immersing the filters in ice-cold 10% TCA for 10 minutes.

    • Wash the filters three times with cold 5% TCA, followed by a wash with 70% ethanol and then 95% ethanol to remove unincorporated nucleotides.

  • Quantification:

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each ara-ATP concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the ara-ATP concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Gel-Based Chain Termination Assay

This method visualizes the termination of DNA synthesis at specific points, providing direct evidence of chain termination by ara-ATP.

Materials:

  • Purified DNA polymerase

  • Specific single-stranded DNA template

  • 5'-radiolabeled primer (e.g., with ³²P)

  • dATP, dCTP, dGTP, dTTP

  • ara-ATP

  • Reaction buffer

  • Stop solution (e.g., formamide (B127407) loading buffer with tracking dyes)

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea)

  • Electrophoresis apparatus

  • Phosphorimager or X-ray film

Procedure:

  • Primer Annealing:

    • Anneal the 5'-radiolabeled primer to the single-stranded DNA template.

  • Reaction Setup:

    • In separate tubes, set up the following reactions on ice:

      • Control Reaction: Annealed primer/template, reaction buffer, and all four dNTPs.

      • ara-ATP Reaction: Annealed primer/template, reaction buffer, dCTP, dGTP, dTTP, and a specific concentration of ara-ATP (in place of dATP). It is often useful to test a range of ara-ATP concentrations.

      • (Optional) Sequencing Ladders: Prepare four separate reactions, each containing all four dNTPs and one of the four dideoxynucleoside triphosphates (ddNTPs), to serve as size markers.

  • Initiation and Incubation:

    • Initiate the reactions by adding the DNA polymerase.

    • Incubate at the optimal temperature for the polymerase for a defined time (e.g., 15-30 minutes).

  • Termination and Denaturation:

    • Stop the reactions by adding the formamide loading buffer.

    • Heat the samples to denature the DNA (e.g., 95°C for 5 minutes).

  • Gel Electrophoresis:

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel until the tracking dyes have migrated to the desired position.

  • Visualization:

    • Expose the gel to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram. The presence of shorter DNA fragments in the ara-ATP lane compared to the control lane indicates chain termination. The position of the terminated fragments will correspond to the positions of adenine (B156593) in the template strand.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in polymerase inhibition assays. Careful execution of these experiments will yield valuable data on the inhibitory potency and mechanism of action of this important nucleotide analog, aiding in the discovery and development of novel antiviral and anticancer therapeutics.

References

Application Notes and Protocols for F-ara-AMP (Fludarabine) in Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

F-ara-AMP, the monophosphate form of fludarabine (B1672870), is a purine (B94841) nucleoside analog widely employed in the treatment of hematological malignancies, most notably chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3][4][5] As a prodrug, fludarabine phosphate (B84403) is rapidly dephosphorylated to 2-fluoro-ara-adenine (F-ara-A) in the plasma, which is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[6][7][8] F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis through the termination of DNA chain elongation and by inhibiting key enzymes such as DNA polymerases and ribonucleotide reductase.[7][8][9] This induction of apoptosis makes F-ara-AMP a potent agent for in vitro studies on leukemia cell lines.[1][9][10] These application notes provide a comprehensive guide to utilizing F-ara-AMP for in vitro leukemia cell line research, including dosage recommendations, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The effective dosage of F-ara-AMP can vary significantly between different leukemia cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies. It is crucial to determine the IC50 for the specific cell line and experimental conditions in your laboratory.

Cell LineLeukemia TypeIC50 (µM)IC50 (µg/mL)Notes
RPMI 8226Multiple Myeloma~4.21.54Highly sensitive.[10]
MM.1SMultiple Myeloma~36.813.48Dexamethasone-sensitive.[10]
MM.1RMultiple Myeloma~92.333.79Dexamethasone-resistant.[10]
U266Multiple Myeloma~606.8222.2Resistant.[10]
K562Chronic Myelogenous Leukemia3.33~1.224-hour treatment.[11]
WSU-NHLLymphoid Neoplasm0.049~0.018
LAMA-84Chronic Myeloid Leukemia0.101~0.037
JURL-MK1Chronic Myeloid Leukemia0.239~0.088
SU-DHL-5B-cell Lymphoma0.329~0.121
SUP-B15Acute Lymphoblastic Leukemia0.686~0.251
NALM-6B-cell Leukemia0.749~0.274
RS4-11Leukemia0.823~0.301
KARPAS-231B-cell Leukemia1.170~0.428
697Acute Lymphoblastic Leukemia1.218~0.446
P30-OHKAcute Lymphoblastic Leukemia1.365~0.500
HL-60Acute Myeloid LeukemiaNot specifiedNot specifiedUsed in combination studies.[12]

Note: The conversion from µg/mL to µM is approximated using the molar mass of fludarabine (~365.2 g/mol ). IC50 values from the Genomics of Drug Sensitivity in Cancer database are also included for a broader perspective.

Experimental Protocols

Protocol 1: Determination of IC50 for F-ara-AMP in Leukemia Cell Lines

This protocol outlines the steps to determine the concentration of F-ara-AMP that inhibits 50% of cell growth.

Materials:

  • Leukemia cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • F-ara-AMP (Fludarabine) stock solution (e.g., 10 mM in DMSO, stored at -20°C)[4]

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture the leukemia cell line to ~80% confluency.

    • Count the cells and determine viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at an optimal density (to be determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a serial dilution of F-ara-AMP in complete culture medium. A typical starting range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the F-ara-AMP dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).[4]

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the log of the F-ara-AMP concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol describes how to assess F-ara-AMP-induced apoptosis using flow cytometry.

Materials:

  • Leukemia cell line

  • 6-well cell culture plates

  • F-ara-AMP

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with F-ara-AMP at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS.[10]

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Visualizations

Signaling Pathway of F-ara-AMP Action

The cytotoxic effects of F-ara-AMP are mediated through its active triphosphate form, F-ara-ATP, which interferes with DNA synthesis and repair, ultimately leading to apoptosis.

F_ara_AMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space F-ara-AMP F-ara-AMP F-ara-A F-ara-A F-ara-AMP->F-ara-A Dephosphorylation F-ara-A_in F-ara-A F-ara-A->F-ara-A_in Cellular Uptake F-ara-AMP_in F-ara-AMP F-ara-A_in->F-ara-AMP_in Deoxycytidine Kinase F-ara-ADP F-ara-ADP F-ara-AMP_in->F-ara-ADP Phosphorylation F-ara-ATP F-ara-ATP F-ara-ADP->F-ara-ATP Phosphorylation DNA_Polymerase DNA_Polymerase F-ara-ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide_Reductase F-ara-ATP->Ribonucleotide_Reductase Inhibits DNA_Chain_Termination DNA_Chain_Termination F-ara-ATP->DNA_Chain_Termination Incorporation into DNA DNA_Synthesis DNA_Synthesis DNA_Polymerase->DNA_Synthesis Required for Ribonucleotide_Reductase->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to DNA_Chain_Termination->Apoptosis Experimental_Workflow Start Start Cell_Culture Leukemia Cell Line Culture Start->Cell_Culture IC50_Determination Determine IC50 of F-ara-AMP Cell_Culture->IC50_Determination Treatment Treat Cells with F-ara-AMP (e.g., IC25, IC50, IC75) IC50_Determination->Treatment Assays Downstream Assays Treatment->Assays Cell_Viability Cell Viability Assay (MTT, XTT) Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Assays->Cell_Cycle_Analysis Western_Blot Western Blot (e.g., p53, STAT1) Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the HPLC Analysis of Ara-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017) monophosphate (ara-AMP) is a purine (B94841) nucleoside analogue that serves as a prodrug for the antiviral agent vidarabine (ara-A). Its enhanced solubility compared to ara-A makes it a more suitable formulation for parenteral administration. Upon administration, this compound is rapidly dephosphorylated to ara-A, which is then intracellularly phosphorylated to its active triphosphate form, ara-ATP. Ara-ATP competitively inhibits DNA polymerase, leading to the termination of viral DNA replication. This mechanism of action underlines its therapeutic use in treating viral infections, particularly those caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV). Furthermore, its role as a DNA synthesis inhibitor has prompted investigations into its potential as an anticancer agent.

Accurate and reliable quantification of this compound and its metabolites in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility. This document provides a detailed application note and protocol for the analysis of this compound using reversed-phase HPLC.

Signaling Pathway of this compound

The therapeutic effect of this compound is contingent on its intracellular conversion to the active metabolite, ara-ATP, which subsequently inhibits DNA synthesis.

ara_AMP_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ara-AMP_ext This compound ara-AMP_int This compound ara-AMP_ext->ara-AMP_int Transport ara-A ara-A (Vidarabine) ara-AMP_int->ara-A Dephosphorylation (Phosphatases) ara-A->ara-AMP_int Phosphorylation (Kinases) ara-ADP ara-ADP ara-A->ara-ADP Phosphorylation (Kinases) ara-ATP ara-ATP (Active Form) ara-ADP->ara-ATP Phosphorylation (Kinases) DNA_Polymerase Viral DNA Polymerase ara-ATP->DNA_Polymerase Competitive Inhibition DNA_Replication_Inhibition Inhibition of Viral DNA Replication DNA_Polymerase->DNA_Replication_Inhibition

Figure 1: Intracellular activation pathway of this compound.

Experimental Workflow for HPLC Method Development

The development and validation of a robust HPLC method is a systematic process that ensures the reliability of the analytical data.

hplc_workflow Define_Objective 1. Define Analytical Objective (Quantification, Purity, etc.) Analyte_Properties 2. Characterize Analyte Properties (Solubility, pKa, UV spectra) Define_Objective->Analyte_Properties Method_Development 3. Method Development Analyte_Properties->Method_Development Column_Selection Select Column (e.g., C18, C8) Method_Development->Column_Selection Mobile_Phase Optimize Mobile Phase (Organic solvent, buffer, pH) Method_Development->Mobile_Phase Detection_Parameters Set Detection Parameters (Wavelength) Method_Development->Detection_Parameters Method_Validation 4. Method Validation (ICH Guidelines) Column_Selection->Method_Validation Mobile_Phase->Method_Validation Detection_Parameters->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Analysis 5. Routine Sample Analysis Specificity->Routine_Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis

Figure 2: HPLC method development and validation workflow.

HPLC Protocol for this compound Analysis

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

2. Equipment

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions

ParameterCondition
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 20 mM KH2PO4, pH 3.5; B: Acetonitrile
Gradient0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30-5% B; 20-25 min: 5% B
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength260 nm
Injection Volume20 µL

5. Sample Preparation

  • Plasma/Serum Samples: To 200 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of ultrapure water and inject into the HPLC system.

  • Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer. Precipitate proteins with an equal volume of ice-cold methanol. Centrifuge to remove cell debris and precipitated proteins. Evaporate the supernatant and reconstitute as described for plasma samples.

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the acceptance criteria and typical expected results for method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 2000> 3000
% RSD of Peak Area≤ 2.0% for 6 injections< 1.5%
% RSD of Retention Time≤ 1.0% for 6 injections< 0.5%

Table 2: Linearity

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²)r² ≥ 0.995> 0.998
Range (µg/mL)1 - 1001 - 100

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Acceptance CriteriaTypical Result
280 - 120%98.5%
5080 - 120%101.2%
9080 - 120%99.8%

Table 4: Precision (% RSD)

Precision TypeSpiked Concentration (µg/mL)Acceptance CriteriaTypical Result
Repeatability (Intra-day)50≤ 2.0%< 1.0%
Intermediate (Inter-day)50≤ 3.0%< 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodTypical Result (µg/mL)
LODSignal-to-Noise Ratio of 3:10.3
LOQSignal-to-Noise Ratio of 10:11.0

Table 6: Robustness

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)No significant change
Mobile Phase pH (± 0.2)No significant change
Column Temperature (± 2 °C)No significant change

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of this compound using reversed-phase HPLC. The provided method, when properly validated, is suitable for the accurate and precise quantification of this compound in various matrices, supporting research and development activities in the pharmaceutical and life sciences sectors. The clear workflow and tabulated data offer a practical guide for scientists and researchers to implement this analytical method in their laboratories.

Application Notes and Protocols for Assessing Ara-AMP Resistance in Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (ara-A), and its more soluble monophosphate form, ara-AMP, are purine (B94841) nucleoside analogs with antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Vaccinia Virus.[1][2] The antiviral efficacy of this compound relies on its intracellular conversion to the active triphosphate form, ara-ATP, which then acts as a competitive inhibitor of viral DNA polymerase, thereby hindering viral replication.[3][4] However, the emergence of drug-resistant viral strains poses a significant challenge to effective antiviral therapy.

Resistance to this compound primarily arises from specific mutations within the viral DNA polymerase gene, which reduce the enzyme's affinity for ara-ATP.[3][4] Consequently, accurate and reliable methods for assessing this compound resistance are crucial for clinical management, surveillance of drug resistance, and the development of novel antiviral agents.

These application notes provide detailed protocols and methodologies for the phenotypic, genotypic, and biochemical assessment of this compound resistance in viruses.

Phenotypic Assays for this compound Resistance

Phenotypic assays directly measure the susceptibility of a virus to an antiviral drug by assessing its ability to replicate in the presence of varying drug concentrations. The most common phenotypic assay for lytic viruses is the plaque reduction assay.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for determining the in vitro efficacy of an antiviral compound against viruses that cause visible damage to cultured cells (cytopathic effect, CPE), resulting in the formation of "plaques".[5][6] The concentration of the antiviral agent required to reduce the number of plaques by 50% is known as the 50% inhibitory concentration (IC50).

Protocol: Plaque Reduction Assay for this compound Susceptibility Testing

1. Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)
  • 24-well cell culture plates
  • Virus stock (wild-type and suspected resistant isolates)
  • This compound (Vidarabine monophosphate) stock solution
  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
  • Semi-solid overlay medium (e.g., medium with 0.5% - 1.2% methylcellulose (B11928114) or agarose)
  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding: Seed the wells of a 24-well plate with the host cell line at a density that will form a confluent monolayer within 24 hours.
  • Virus Dilution: Prepare serial dilutions of the virus stocks to achieve a concentration that produces 50-100 plaques per well in the absence of the drug.
  • Drug Preparation: Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from 0.1 µg/mL to 100 µg/mL.
  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the prepared virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
  • Treatment: After the adsorption period, remove the virus inoculum.
  • Overlay: Add the semi-solid overlay medium containing the different concentrations of this compound to the respective wells. Include a "no drug" control for each virus isolate.
  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
  • Staining: After incubation, remove the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution.
  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[5]

Data Presentation: Quantitative Analysis of this compound Susceptibility

The results of phenotypic assays are typically summarized in a table comparing the IC50 values of the wild-type virus to those of suspected resistant mutants. An increase in the IC50 value for a mutant strain compared to the wild-type indicates resistance.

Virus IsolateGenotype (DNA Polymerase Mutation)This compound IC50 (µg/mL)Fold Resistance (Mutant IC50 / WT IC50)Reference
HSV-1 (Wild-Type)None9.3-[2]
HSV-2 (Wild-Type)None11.3-[2]
VZV (Wild-Type)None~3.0-[7]
HSV-1 Mutant 1Specific DNA Pol Mutation> 30> 3.2[4]
HSV-1 Mutant 2 (PAAr5)Mapped to HpaI-B fragmentSignificantly IncreasedNot Quantified[4]

Genotypic Assays for this compound Resistance

Genotypic assays identify specific genetic mutations that are known to confer drug resistance. For this compound, this involves sequencing the viral DNA polymerase gene to detect mutations that alter the drug's binding site.

Sanger Sequencing and Next-Generation Sequencing (NGS)

Sanger sequencing has traditionally been used to identify resistance mutations. However, Next-Generation Sequencing (NGS) is increasingly being adopted due to its higher throughput and ability to detect minor resistant variants within a viral population.

Protocol: Genotypic Analysis of this compound Resistance

1. Materials:

  • Viral DNA extracted from clinical isolates or cultured virus
  • Primers specific for the viral DNA polymerase gene
  • PCR reagents (DNA polymerase, dNTPs, buffer)
  • DNA purification kit
  • Sanger sequencing or NGS platform and reagents
  • Sequence analysis software

2. Procedure:

  • DNA Extraction: Isolate viral DNA from the sample.
  • PCR Amplification: Amplify the entire coding region or specific domains of the viral DNA polymerase gene using PCR.
  • DNA Purification: Purify the PCR product to remove primers and other contaminants.
  • Sequencing:
  • Sanger Sequencing: Sequence the purified PCR product using forward and reverse primers.
  • NGS: Prepare a sequencing library from the PCR product and sequence on an NGS platform.
  • Sequence Analysis:
  • Assemble the sequence reads to obtain the consensus sequence of the DNA polymerase gene.
  • Align the obtained sequence with a wild-type reference sequence to identify nucleotide and amino acid changes.
  • Compare the identified mutations to a database of known this compound resistance-associated mutations.

Biochemical Assays for this compound Resistance

Biochemical assays provide a direct measure of the interaction between the antiviral drug and its viral target, in this case, the viral DNA polymerase. These assays are crucial for confirming the mechanism of resistance identified through genotypic and phenotypic methods.

DNA Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of ara-A (ara-ATP) to inhibit the activity of purified viral DNA polymerase from both wild-type and mutant viruses.

Protocol: Biochemical Assessment of ara-ATP Inhibition

1. Materials:

  • Purified recombinant viral DNA polymerase (from wild-type and mutant strains)
  • Ara-ATP
  • Deoxyadenosine triphosphate (dATP) and other dNTPs
  • Activated DNA template-primer (e.g., activated calf thymus DNA)
  • Reaction buffer containing MgCl2 and other necessary cofactors
  • Radiolabeled dNTP (e.g., [3H]dATP) or a fluorescent-based detection system
  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Enzyme Preparation: Express and purify recombinant viral DNA polymerase from both wild-type and mutant strains.
  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, template-primer, a mix of dNTPs (including the labeled dNTP), and varying concentrations of ara-ATP. Include a control with no ara-ATP.
  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
  • Reaction Termination: Stop the reaction (e.g., by adding EDTA or by spotting onto filter paper and washing).
  • Quantification: Measure the amount of incorporated labeled dNTP to determine the DNA polymerase activity.
  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each concentration of ara-ATP. Determine the Ki (inhibition constant) or IC50 value for ara-ATP for both the wild-type and mutant enzymes. A higher Ki or IC50 for the mutant enzyme indicates resistance.[4]

Visualizations

Signaling Pathway of this compound Action and Resistance

ara_AMP_pathway cluster_cell Host Cell cluster_virus Viral Replication ara_AMP This compound (extracellular) ara_A ara-A (Vidarabine) ara_AMP->ara_A Dephosphorylation ara_AMP_in This compound ara_A->ara_AMP_in Cellular Kinases ara_ADP ara-ADP ara_AMP_in->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active Form) ara_ADP->ara_ATP Cellular Kinases viral_DNA_pol Viral DNA Polymerase ara_ATP->viral_DNA_pol Competitive Inhibition viral_DNA_synthesis Viral DNA Synthesis viral_DNA_pol->viral_DNA_synthesis inhibition Inhibition resistance_mutation Resistance Mutation (Altered Binding Site) viral_DNA_pol->resistance_mutation Mutation Leads to dATP dATP dATP->viral_DNA_pol Natural Substrate resistance_mutation->viral_DNA_pol Reduced Affinity for ara-ATP resistance_workflow start Start: Suspected this compound Resistant Virus Isolate phenotypic Phenotypic Assay (Plaque Reduction Assay) start->phenotypic genotypic Genotypic Assay (DNA Polymerase Sequencing) start->genotypic ic50 Determine IC50 Value phenotypic->ic50 sequence Identify Mutations genotypic->sequence biochemical Biochemical Assay (DNA Polymerase Inhibition) inhibition_constant Determine Ki or IC50 of Polymerase biochemical->inhibition_constant compare_wt Compare to Wild-Type ic50->compare_wt correlate Correlate Genotype with Phenotype sequence->correlate inhibition_constant->correlate resistant Conclusion: Resistant Phenotype compare_wt->resistant Increased IC50 susceptible Conclusion: Susceptible Phenotype compare_wt->susceptible No Change in IC50 correlate->biochemical Confirm Mechanism assay_relationship phenotypic Phenotypic Assays (e.g., Plaque Reduction) genotypic Genotypic Assays (e.g., Sequencing) phenotypic->genotypic Suggests Presence of Resistance Mutations clinical_relevance Clinical Relevance (Treatment Failure) phenotypic->clinical_relevance Directly Correlates with genotypic->phenotypic Predicts mechanism Mechanism of Resistance (Altered Drug Target) genotypic->mechanism Identifies Genetic Basis of biochemical Biochemical Assays (e.g., Enzyme Inhibition) biochemical->phenotypic Explains biochemical->mechanism Directly Measures

References

Application Notes and Protocols for Studying DNA Polymerase Function with ara-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing arabinoside adenosine (B11128) monophosphate (ara-AMP) and its active triphosphate form (ara-ATP) as a powerful tool to investigate the function and inhibition of DNA polymerases. This document offers detailed protocols for assessing enzyme kinetics, mechanisms of inhibition, and effects on DNA replication, alongside structured data presentation and visual workflows to facilitate experimental design and data interpretation.

Introduction

Arabinoside adenosine monophosphate (this compound) is a nucleoside analog of deoxyadenosine (B7792050) monophosphate (dAMP). Upon intracellular phosphorylation to its triphosphate form, arabinoside adenosine triphosphate (ara-ATP), it acts as a competitive inhibitor and a chain terminator of DNA synthesis.[1][2] The structural difference, specifically the 2'-hydroxyl group in the arabinose sugar being in the trans position relative to the 3'-hydroxyl, interferes with the catalytic activity of DNA polymerases. This property makes ara-ATP an invaluable tool for dissecting the mechanisms of DNA replication and repair, and for the development of therapeutic agents.

Mechanism of Action

Ara-ATP primarily exerts its effect through two main mechanisms:

  • Competitive Inhibition: Ara-ATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of DNA polymerases. The affinity of ara-ATP for different polymerases varies, allowing for the study of polymerase specificity.[1]

  • Chain Termination: Once incorporated into the growing DNA strand, the arabinose sugar moiety hinders the subsequent addition of the next nucleotide, leading to the termination of DNA chain elongation.[1][3] This "masked chain termination" can stall replication forks and trigger downstream cellular responses such as apoptosis.[1][4]

Applications in Research and Drug Development

  • Elucidating DNA Polymerase Function: By comparing the inhibitory effects of ara-ATP on different DNA polymerases, researchers can characterize the substrate specificity and catalytic mechanism of these enzymes.

  • DNA Replication Studies: this compound can be used to study the dynamics of DNA replication fork progression and the cellular responses to replication stress.[5][6]

  • DNA Repair Pathway Analysis: Investigating how cells process DNA strands containing incorporated this compound provides insights into DNA repair mechanisms.

  • Anticancer and Antiviral Drug Development: The ability of arabinoside analogs to inhibit DNA synthesis in rapidly dividing cells makes them potent therapeutic agents. Studying their mechanism of action aids in the design of more effective and selective drugs.[1][2]

Data Presentation

Table 1: Inhibitory Potency of F-ara-ATP against various Human DNA Polymerases
DNA PolymeraseIC50 (μM)
Polymerase α1.6[1]
Polymerase ε1.3[1]
Polymerase β24[1]
Polymerase γ (mitochondrial)44[1]

Note: F-ara-ATP is a fluorinated analog of ara-ATP. Data for the non-fluorinated compound may vary.

Table 2: Incorporation of ara-Guanosine Monophosphate (ara-GMP) in T-lymphoblastic Cells
Cell Cycle PhaseIntracellular ara-GTP (μM)Incorporated ara-GMP (pmol/mg DNA)
G1-S Boundary75 +/- 75 +/- 2[4]
S Phase85 +/- 724 +/- 4[4]

Note: Data for the related analog ara-G demonstrates the principle of incorporation during DNA synthesis.

Experimental Protocols

Protocol 1: In Vitro DNA Polymerase Inhibition Assay (Non-Radioactive Primer Extension Assay)

This protocol is adapted from general non-radioactive primer extension assays and is suitable for determining the inhibitory effect of ara-ATP on a specific DNA polymerase.[7]

Materials:

  • Purified DNA Polymerase

  • ara-ATP (or this compound for in vitro phosphorylation if required)

  • Fluorescently labeled DNA primer (e.g., 5'-FAM)

  • DNA template with a complementary sequence to the primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 6.5 mM MgCl₂, 50 mM KCl, 0.05 mg/mL BSA)[8]

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15%)

  • Automated DNA sequencer or gel imager

Procedure:

  • Primer-Template Annealing:

    • In a PCR tube, mix 2 µL of 1 µM fluorescently labeled primer, 4 µL of 1 µM DNA template, 5 µL of 10x Reaction Buffer, and 13 µL of nuclease-free water.[8]

    • Anneal in a thermocycler: 98°C for 2 min, then cool down to 25°C.

  • Reaction Setup:

    • Prepare a master mix containing the annealed primer-template, dNTPs (at a concentration near the Km for the polymerase), and reaction buffer.

    • Prepare serial dilutions of ara-ATP.

    • In separate tubes, aliquot the master mix and add different concentrations of ara-ATP. Include a no-inhibitor control.

  • Initiation of Reaction:

    • Add the purified DNA polymerase to each tube to a final concentration appropriate for the assay.

    • Incubate at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of Stop Solution.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Separate the DNA fragments on a denaturing polyacrylamide gel.

    • Visualize and quantify the full-length and terminated products using an automated DNA sequencer or a fluorescent gel imager.

  • Data Analysis:

    • Calculate the percentage of inhibition at each ara-ATP concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ara-ATP concentration.

Protocol 2: Analysis of DNA Chain Termination by this compound in Cells (Radiolabeling)

This protocol is a conceptual guide based on methods for analyzing the incorporation of nucleoside analogs into cellular DNA.[4][9][10]

Materials:

  • Cell line of interest (e.g., CCRF-CEM)[4]

  • Cell culture medium and supplements

  • This compound

  • [³H]-thymidine

  • DNA extraction kit

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

    • In the last hour of treatment, pulse-label the cells with [³H]-thymidine to measure ongoing DNA synthesis.

  • DNA Extraction:

    • Harvest the cells and wash with PBS.

    • Extract total genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • Quantification of DNA Synthesis Inhibition:

    • Precipitate the extracted DNA with cold TCA.

    • Collect the precipitate on a glass fiber filter.

    • Wash the filter with cold TCA and ethanol.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of DNA synthesis based on the reduction in [³H]-thymidine incorporation in this compound-treated cells compared to the control.

  • Quantification of this compound Incorporation (Advanced):

    • To directly measure this compound incorporation, cells can be treated with radiolabeled this compound ([³H]-ara-AMP).

    • Following DNA extraction and purification, the amount of incorporated radioactivity is measured by scintillation counting.

    • Alternatively, a non-radioactive method involves enzymatic digestion of the DNA to nucleosides, followed by HPLC separation and quantification of ara-A by mass spectrometry or radioimmunoassay.[9]

Visualizations

cluster_cellular_uptake Cellular Uptake and Activation cluster_dna_synthesis DNA Synthesis This compound This compound ara-ADP ara-ADP This compound->ara-ADP Kinases ara-ATP ara-ATP ara-ADP->ara-ATP Kinases DNA_Polymerase DNA_Polymerase ara-ATP->DNA_Polymerase Competitively Inhibits Growing_DNA_Strand Growing_DNA_Strand DNA_Polymerase->Growing_DNA_Strand Incorporates dAMP Terminated_DNA_Strand Terminated_DNA_Strand DNA_Polymerase->Terminated_DNA_Strand Incorporates this compound (Chain Termination) dATP dATP dATP->DNA_Polymerase Binds to active site cluster_workflow Experimental Workflow: DNA Polymerase Inhibition Assay Start Start Prepare_Primer_Template Anneal Fluorescent Primer and Template Start->Prepare_Primer_Template Setup_Reactions Set up reactions with dNTPs and varying [ara-ATP] Prepare_Primer_Template->Setup_Reactions Initiate_Reaction Add DNA Polymerase Setup_Reactions->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Denature_and_Separate Denature and separate by PAGE Stop_Reaction->Denature_and_Separate Visualize_and_Quantify Visualize and Quantify Products Denature_and_Separate->Visualize_and_Quantify Analyze_Data Calculate % Inhibition and IC50 Visualize_and_Quantify->Analyze_Data End End Analyze_Data->End cluster_replication Effect on DNA Replication Fork Replication_Fork Normal Replication Fork Progression Stalled_Fork Stalled Replication Fork Replication_Fork->Stalled_Fork this compound incorporation DSB Double-Strand Break Stalled_Fork->DSB Fork Collapse Apoptosis Apoptosis DSB->Apoptosis DNA Damage Response

References

Application of F-ara-AMP in Apoptosis Induction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-ara-AMP (Fludarabine Phosphate) is a purine (B94841) nucleoside analog and a chemotherapeutic agent widely utilized in the treatment of hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL).[1][2] Its therapeutic efficacy is largely attributed to its potent ability to induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3][4] This document provides detailed application notes and experimental protocols for researchers employing F-ara-AMP in apoptosis induction studies.

F-ara-AMP is a prodrug that is rapidly dephosphorylated in plasma to its nucleoside form, F-ara-A (Fludarabine), which is then transported into cells.[5] Intracellularly, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[4][6] F-ara-ATP exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting DNA synthesis and inducing a DNA damage response, which ultimately culminates in the activation of apoptotic pathways.[1][6]

Mechanism of Action: Induction of Apoptosis

The induction of apoptosis by F-ara-AMP is a multi-faceted process involving the following key events:

  • Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases and ribonucleotide reductase, crucial enzymes for DNA replication and repair.[1][4] This leads to the termination of DNA chain elongation and a depletion of the deoxynucleotide pool necessary for DNA synthesis.[1]

  • Incorporation into DNA and RNA: F-ara-ATP can be incorporated into both DNA and RNA. Its incorporation into DNA leads to strand breaks, while its integration into RNA disrupts RNA processing and function.[1][4][6]

  • Activation of DNA Damage Response: The accumulation of DNA strand breaks triggers DNA damage response (DDR) pathways.[1] This often involves the activation and stabilization of the tumor suppressor protein p53.[6][7]

  • Activation of Intrinsic Apoptotic Pathway: Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, and downregulate anti-apoptotic proteins like Bcl-2.[6][8] This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.

  • Caspase Cascade Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[8] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][6]

  • Extrinsic Pathway Involvement: Some studies suggest that F-ara-A can also sensitize cells to apoptosis through the Fas death receptor pathway.[9]

Data Presentation: Efficacy of F-ara-AMP in Inducing Apoptosis

The effective concentration of F-ara-AMP for inducing apoptosis varies depending on the cell type and exposure time. The following table summarizes reported effective concentrations and other quantitative data from in vitro studies.

Cell Line/TypeEffective Concentration (IC50/EC50)Exposure TimeKey FindingsReference
Human Microvascular Endothelial Cells (HMECs)1-10 µg/mL48 hoursSignificant induction of apoptosis observed.[10]
B-cell Chronic Lymphocytic Leukemia (B-CLL) cellsNot specifiedNot specifiedF-ara-A induced a direct apoptotic effect.[11]
Quiescent Human Lymphocytes3 µM F-ara-A24 hoursInhibition of UV-induced DNA repair by F-ara-A induced greater than additive apoptosis.[9]
Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-435)2.5, 5.0, 10 µM4, 8, 24, 48 hoursAccumulation of the active form, F-ara-ATP, was observed in both cell lines.[5]

Experimental Protocols

Here are detailed protocols for key experiments to study F-ara-AMP-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • F-ara-AMP (Fludarabine Phosphate)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of F-ara-AMP in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of F-ara-AMP. Include untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with F-ara-AMP and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with the desired concentration of F-ara-AMP for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry within one hour.

  • Set up quadrants based on unstained and single-stained controls to differentiate between:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cell lysates from F-ara-AMP-treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[6]

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

F_ara_AMP_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular F-ara-AMP F-ara-AMP F-ara-A F-ara-A F-ara-AMP->F-ara-A Dephosphorylation F-ara-ATP F-ara-ATP F-ara-A->F-ara-ATP Phosphorylation DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase RNR Ribonucleotide Reductase F-ara-ATP->RNR DNA_Damage DNA Strand Breaks Replication Stress F-ara-ATP->DNA_Damage Incorporation into DNA/RNA p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: F-ara-AMP induced apoptosis signaling pathway.

Experimental_Workflow cluster_assays Apoptosis Assays Start Start: Cell Culture Treatment Treat cells with F-ara-AMP (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Flow Flow Cytometry (Annexin V/PI Staining) Harvest->Flow Western Western Blot (Apoptotic Proteins) Harvest->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Flow->Data_Analysis Western->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying F-ara-AMP induced apoptosis.

References

Application Notes and Protocols for In Vivo Efficacy Testing of ara-AMP (Vidarabine Monophosphate) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine monophosphate (ara-AMP) is a synthetic purine (B94841) nucleoside analogue. Its parent compound, Vidarabine (ara-A), has demonstrated antiviral activity and has been explored for its potential anticancer effects. While specific in vivo efficacy data for this compound in cancer models is limited in publicly available literature, this document provides a comprehensive guide for researchers to design and execute preclinical studies to evaluate its therapeutic potential. The protocols and methodologies outlined below are based on established practices for in vivo cancer drug testing and known information about the mechanism of action of Vidarabine.

Mechanism of Action

Vidarabine, upon administration, is converted intracellularly to its active triphosphate form, ara-ATP. The primary mechanism of action of ara-ATP is the inhibition of DNA polymerase, which leads to the termination of DNA chain elongation and ultimately inhibits DNA synthesis. This disruption of DNA replication is the basis for its potential anticancer activity.

Animal Models for In Vivo Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the anticancer efficacy of this compound. The choice depends on the cancer type being studied.

Leukemia Mouse Models

Leukemia models are crucial for studying hematological malignancies. Both syngeneic and xenograft models can be utilized.

  • Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are engrafted with human leukemia cell lines (e.g., HL-60, K-562) or patient-derived leukemia cells. These patient-derived xenograft (PDX) models more closely recapitulate the heterogeneity of human disease.

  • Syngeneic Models: Murine leukemia cell lines are transplanted into immunocompetent mice of the same genetic background. These models are valuable for studying the interaction of the therapeutic agent with the host immune system.

Solid Tumor Xenograft Models

For solid tumors, subcutaneous xenograft models are commonly used for initial efficacy screening.

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines from various solid tumors (e.g., lung, breast, colon) are implanted subcutaneously into immunodeficient mice.

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better preserve the characteristics of the original tumor.

Experimental Protocols

Below are detailed protocols for conducting in vivo efficacy studies of this compound in leukemia and solid tumor xenograft models.

Protocol 1: Efficacy of this compound in a Human Leukemia Xenograft Mouse Model

Objective: To evaluate the anti-leukemic activity of this compound in a mouse model engrafted with human leukemia cells.

Materials:

  • Human leukemia cell line (e.g., HL-60, luciferase-expressing for bioluminescence imaging)

  • Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

  • This compound (Vidarabine Monophosphate)

  • Vehicle control (e.g., sterile saline)

  • Cell culture medium and supplements

  • Anesthetics

  • Calipers

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Culture and Preparation: Culture the human leukemia cells according to standard protocols. On the day of inoculation, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Inoculation: Inject 1 x 10^6 cells in 100 µL of PBS intravenously (i.v.) via the tail vein of each mouse.

  • Monitoring Leukemia Progression:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

    • If using luciferase-expressing cells, perform bioluminescence imaging (BLI) weekly to monitor tumor burden.

  • Treatment Administration:

    • Once leukemia is established (e.g., detectable BLI signal or a certain percentage of blast cells in peripheral blood), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at predetermined doses. A dose-ranging study may be necessary to determine the optimal therapeutic dose and maximum tolerated dose (MTD).

    • Administer the vehicle control to the control group following the same schedule.

    • A typical treatment schedule could be daily injections for 5 consecutive days, followed by a 2-day rest period, for a total of 2-3 cycles.

  • Efficacy Evaluation:

    • Tumor Burden: Monitor tumor burden throughout the study using BLI or by analyzing the percentage of human CD45+ cells in peripheral blood via flow cytometry.

    • Survival: Record the date of death or euthanasia for each mouse. Euthanize mice when they show signs of terminal illness or significant weight loss.

    • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Data Analysis:

    • Compare the tumor burden between the treatment and control groups using appropriate statistical tests.

    • Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.

    • Plot the mean body weight for each group over time.

Protocol 2: Efficacy of this compound in a Solid Tumor Xenograft Mouse Model

Objective: To determine the effect of this compound on the growth of solid tumors in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Immunodeficient mice (e.g., nude or NOD/SCID, 6-8 weeks old)

  • This compound (Vidarabine Monophosphate)

  • Vehicle control (e.g., sterile saline)

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take rate)

  • Anesthetics

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture the cancer cells as described in Protocol 1. Resuspend the harvested cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Inoculation: Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Treatment Administration:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound and vehicle control as described in Protocol 1.

  • Efficacy Evaluation:

    • Tumor Volume: Continue to measure tumor volume throughout the study.

    • Tumor Weight: At the end of the study, euthanize the mice and excise the tumors to measure their final weight.

    • Survival: Monitor survival as described in Protocol 1.

    • Body Weight: Monitor body weight as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time and compare the groups using appropriate statistical analysis.

    • Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Compare the final tumor weights between the groups.

    • Generate and analyze Kaplan-Meier survival curves.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in a Leukemia Xenograft Model

Treatment GroupDose and ScheduleMedian Survival (days)% Increase in Lifespan (ILS)Final Tumor Burden (e.g., BLI signal)Statistical Significance (p-value vs. Control)
Vehicle Control---
This compoundX mg/kg, i.p., qd x 5
This compoundY mg/kg, i.p., qd x 5

Table 2: In Vivo Efficacy of this compound in a Solid Tumor Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Final Tumor Weight (g)Statistical Significance (p-value vs. Control)
Vehicle Control---
This compoundX mg/kg, i.p., qd x 5
This compoundY mg/kg, i.p., qd x 5

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound involves its conversion to ara-ATP and subsequent inhibition of DNA synthesis.

ara_AMP_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ara_AMP_ext This compound ara_AMP_int This compound ara_AMP_ext->ara_AMP_int Cellular Uptake ara_A ara-A (Vidarabine) ara_AMP_int->ara_A Dephosphorylation ara_ATP ara-ATP (Active form) ara_A->ara_ATP Phosphorylation (by cellular kinases) DNA_Polymerase DNA Polymerase ara_ATP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis ara_ATP->DNA_Synthesis Incorporation into DNA DNA_Polymerase->DNA_Synthesis Catalyzes Chain_Termination DNA Chain Termination DNA_Synthesis->Chain_Termination Leads to

Caption: Intracellular activation of this compound to ara-ATP, which inhibits DNA synthesis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound.

experimental_workflow Cell_Culture 1. Cancer Cell Culture & Preparation Animal_Model 2. Animal Model (Xenograft/Syngeneic) Cell_Culture->Animal_Model Tumor_Inoculation 3. Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Tumor_Establishment 4. Tumor Establishment & Randomization Tumor_Inoculation->Tumor_Establishment Treatment 5. Treatment with This compound or Vehicle Tumor_Establishment->Treatment Monitoring 6. Monitoring (Tumor Volume, Survival, Body Weight) Treatment->Monitoring Data_Analysis 7. Data Analysis & Interpretation Monitoring->Data_Analysis

Application Notes & Protocols: Synthesis and Application of Radiolabeled Ara-AMP for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyladenosine monophosphate (ara-AMP) is a nucleotide analog with significant antiviral properties. As a prodrug, it is converted intracellularly to its active triphosphate form, ara-ATP, which acts as a competitive inhibitor of viral DNA polymerase. To elucidate its mechanism of action, metabolic fate, and efficacy, tracer studies using radiolabeled this compound are indispensable. This document provides detailed application notes and protocols for the synthesis, purification, and quality control of radiolabeled this compound ([³H]this compound, [¹⁴C]this compound, and [³²P]this compound) and its application in in vitro and in vivo tracer studies.

Applications of Radiolabeled this compound

Radiolabeled this compound serves as a crucial tool in various stages of drug discovery and development:

  • Metabolic Studies: Tracing the metabolic conversion of this compound to ara-ADP and ara-ATP, and its subsequent incorporation into nucleic acids or degradation.[1]

  • Pharmacokinetic (PK) and Biodistribution Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.[2][3]

  • Mechanism of Action Studies: Investigating the interaction of this compound and its metabolites with cellular targets, such as viral and cellular enzymes, and elucidating its impact on signaling pathways.

  • Antiviral Efficacy Studies: Quantifying the uptake and retention of the drug in virus-infected cells and tissues to correlate with its therapeutic effect.[4]

Synthesis of Radiolabeled this compound

The choice of radioisotope depends on the specific application, considering factors like desired specific activity, detection method, and the metabolic stability of the label.

Synthesis of [³H]this compound

Tritium (B154650) (³H) labeling offers high specific activity, which is ideal for receptor binding assays and studies requiring high sensitivity. A common method involves the reduction of a suitable precursor with tritium gas.[5]

Protocol: Synthesis of [5'-³H]this compound [5]

  • Precursor Synthesis: Prepare the protected 5'-aldehyde derivative of arabinofuranosyladenine.

  • Tritiation: Reduce the 5'-aldehyde precursor with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C) in an appropriate solvent (e.g., ethanol). This reaction should be performed in a specialized radiochemistry facility equipped for handling tritium gas.

  • Deprotection: Remove the protecting groups from the tritiated arabinofuranosyladenine ([³H]ara-A) using standard deprotection methods (e.g., acid or base treatment).

  • Phosphorylation: Convert the resulting [³H]ara-A to [5'-³H]this compound using a phosphorylating agent such as phosphoryl chloride (POCl₃) in an appropriate solvent.[5]

  • Purification: Purify the [5'-³H]this compound using high-performance liquid chromatography (HPLC).

Synthesis of [¹⁴C]this compound

Carbon-14 (¹⁴C) is a beta-emitter with a long half-life, making it suitable for metabolic and pharmacokinetic studies where long-term tracking is necessary.[2] The synthesis can be achieved by incorporating a ¹⁴C-labeled precursor, such as [¹⁴C]adenine.

Protocol: Enzymatic Synthesis of [¹⁴C]this compound (Adapted from general nucleotide synthesis)

  • Precursor: Start with commercially available [¹⁴C]adenine.

  • Ribosylation: Convert [¹⁴C]adenine to [¹⁴C]adenosine arabinoside ([¹⁴C]ara-A) using a suitable enzymatic or chemical method.

  • Phosphorylation: Phosphorylate [¹⁴C]ara-A to [¹⁴C]this compound using a kinase enzyme, such as adenosine (B11128) kinase, in the presence of ATP.

  • Purification: Purify the resulting [¹⁴C]this compound by HPLC.

Synthesis of [³²P]this compound

Phosphorus-32 (³²P) is a high-energy beta-emitter, ideal for studies requiring sensitive detection, such as in vitro kinase assays and monitoring of phosphorylation events. The synthesis typically involves the enzymatic phosphorylation of ara-A.

Protocol: Enzymatic Synthesis of [5'-³²P]this compound

  • Precursor: Start with non-radiolabeled arabinofuranosyladenine (ara-A).

  • Phosphorylation Reaction: Set up a reaction mixture containing:

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • Purification: Purify the [5'-³²P]this compound from unreacted [γ-³²P]ATP and ara-A using thin-layer chromatography (TLC) or HPLC.

Purification and Quality Control

Purification and rigorous quality control are critical to ensure the accuracy and reproducibility of tracer studies.[2]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for purifying radiolabeled this compound to a high degree of radiochemical purity.

General HPLC Protocol:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: The eluent is monitored using a UV detector (to detect the unlabeled compound) and a radioactivity detector connected in series.

  • Fraction Collection: Fractions corresponding to the radiolabeled this compound peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions by lyophilization or evaporation under reduced pressure.

Quality Control Parameters
ParameterMethodAcceptance Criteria
Radiochemical Purity HPLC with radioactivity detection, TLC with autoradiography> 95%
Specific Activity Liquid Scintillation Counting (for ³H and ¹⁴C), Gamma Counting (for ³²P) and UV-Vis SpectroscopyReported in Ci/mmol or Bq/mol
Chemical Identity Co-elution with an authentic, unlabeled this compound standard on HPLCRetention times should match
Concentration UV-Vis Spectroscopy using the molar extinction coefficient of this compoundAs required for the study

Experimental Protocols for Tracer Studies

In Vitro Metabolic Tracer Study

This protocol is designed to study the intracellular conversion of this compound to its active triphosphate form in cell culture.

Protocol:

  • Cell Culture: Plate the cells of interest (e.g., virus-infected or cancer cell lines) in appropriate culture vessels and grow to the desired confluency.

  • Radiolabeling: Replace the culture medium with fresh medium containing a known concentration and specific activity of radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound).

  • Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer (e.g., perchloric acid or a detergent-based buffer).

  • Metabolite Extraction: Separate the soluble fraction containing the nucleotides from the insoluble fraction.

  • Analysis: Analyze the extracted metabolites by HPLC with radioactivity detection to separate and quantify this compound, ara-ADP, and ara-ATP.

  • Data Analysis: Calculate the intracellular concentration of each metabolite over time to determine the rate of phosphorylation.

In Vivo Biodistribution Study

This protocol outlines a typical biodistribution study in a rodent model to determine the tissue uptake of radiolabeled this compound.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., mice or rats), which could be healthy or a disease model (e.g., bearing a tumor or infected with a virus).

  • Dose Preparation: Prepare a sterile, injectable solution of the radiolabeled this compound with a known radioactivity concentration.

  • Administration: Administer the radiolabeled compound to the animals via the desired route (e.g., intravenous, oral).

  • Time Points: Euthanize groups of animals at various time points post-administration (e.g., 1, 4, 24, 48 hours).

  • Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., liver, kidney, spleen, tumor, blood).

  • Sample Processing: Weigh each tissue sample and homogenize if necessary.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a liquid scintillation counter (for ³H and ¹⁴C) or a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Visualization of Pathways

Synthesis Workflow

Synthesis_Workflow cluster_3H [³H]this compound Synthesis cluster_14C [¹⁴C]this compound Synthesis cluster_32P [³²P]this compound Synthesis cluster_purification Purification & QC Aldehyde Precursor Aldehyde Precursor Tritiation Tritiation Aldehyde Precursor->Tritiation ³H₂ gas, Pd/C [³H]ara-A [³H]ara-A Tritiation->[³H]ara-A [³H]this compound [³H]this compound [³H]ara-A->[³H]this compound POCl₃ Crude Product Crude Product [³H]this compound->Crude Product [¹⁴C]Adenine [¹⁴C]Adenine [¹⁴C]ara-A [¹⁴C]ara-A [¹⁴C]Adenine->[¹⁴C]ara-A Ribosylation [¹⁴C]this compound [¹⁴C]this compound [¹⁴C]ara-A->[¹⁴C]this compound Kinase, ATP [¹⁴C]this compound->Crude Product ara-A ara-A [³²P]this compound [³²P]this compound ara-A->[³²P]this compound Kinase, [γ-³²P]ATP [³²P]this compound->Crude Product HPLC Purification HPLC Purification Crude Product->HPLC Purification Quality Control Quality Control HPLC Purification->Quality Control Pure Radiolabeled this compound Pure Radiolabeled this compound Quality Control->Pure Radiolabeled this compound

Caption: Workflow for the synthesis of radiolabeled this compound.

Intracellular Activation and Mechanism of Action

Ara_AMP_Mechanism cluster_cell Infected Host Cell This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Uptake ara-ADP ara-ADP This compound (intracellular)->ara-ADP Kinase ara-ATP ara-ATP ara-ADP->ara-ATP Kinase Viral DNA Polymerase Viral DNA Polymerase ara-ATP->Viral DNA Polymerase Inhibition Apoptosis Apoptosis ara-ATP->Apoptosis Induces Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Blocks Viral Replication Viral Replication Viral DNA Synthesis->Viral Replication Inhibits

Caption: Intracellular activation and proposed mechanism of action of this compound.

Tracer Study Workflow

Tracer_Study_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_data Data Analysis Cell Culture Cell Culture Radiolabeling Radiolabeling Cell Culture->Radiolabeling Metabolite Extraction Metabolite Extraction Radiolabeling->Metabolite Extraction HPLC Analysis HPLC Analysis Metabolite Extraction->HPLC Analysis Metabolic Profile Metabolic Profile HPLC Analysis->Metabolic Profile Animal Model Animal Model Dose Administration Dose Administration Animal Model->Dose Administration Tissue Collection Tissue Collection Dose Administration->Tissue Collection Radioactivity Measurement Radioactivity Measurement Tissue Collection->Radioactivity Measurement Biodistribution Profile Biodistribution Profile Radioactivity Measurement->Biodistribution Profile

References

Troubleshooting & Optimization

Optimizing Ara-AMP Concentration for Maximal Antiviral Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ara-AMP (Vidarabine monophosphate) for antiviral research. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you determine the optimal concentration of this compound for achieving maximal antiviral efficacy with minimal cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral mechanism of action?

This compound, or Vidarabine monophosphate, is a synthetic purine (B94841) nucleoside analog. Its antiviral activity stems from its intracellular conversion to the active triphosphate form, ara-ATP. Ara-ATP competitively inhibits viral DNA polymerase, a critical enzyme for the replication of many DNA viruses. Incorporation of ara-ATP into the growing viral DNA chain leads to chain termination, thus halting viral replication.

Q2: Which viruses are susceptible to this compound?

This compound has demonstrated activity against a range of DNA viruses, most notably members of the Herpesviridae family, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), and Varicella-Zoster Virus (VZV). It has also been investigated for its effects against Hepatitis B Virus (HBV).

Q3: What is the difference between EC50 and CC50, and why are they important?

  • EC50 (50% Effective Concentration): This is the concentration of a drug that results in a 50% reduction in a specific biological effect, such as viral replication. A lower EC50 value indicates a more potent antiviral effect.

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a drug that causes the death of 50% of uninfected cells in a culture. A higher CC50 value indicates lower cytotoxicity.

These two values are used to calculate the Selectivity Index (SI) (SI = CC50 / EC50). A higher SI is desirable as it indicates that the drug is effective against the virus at concentrations that are not harmful to the host cells.

Q4: What are the key cellular enzymes involved in the activation of this compound?

The conversion of this compound to its active triphosphate form, ara-ATP, is a critical step in its mechanism of action. This phosphorylation cascade is primarily carried out by host cell enzymes. The initial and often rate-limiting step of converting this compound to ara-ADP is catalyzed by adenosine (B11128) kinase (ADK) . Other cellular kinases then further phosphorylate ara-ADP to ara-ATP. Deoxycytidine kinase (dCK) is another key enzyme involved in the phosphorylation of many nucleoside analogs, and while its primary substrates are deoxycytidine analogs, it may also play a role in the metabolism of adenosine analogs like this compound.[1][2][3][4][5][6]

Data Presentation: Efficacy and Cytotoxicity of this compound and Related Compounds

The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and its parent compound, ara-A (Vidarabine), against various viruses and in different cell lines. These values can serve as a starting point for designing your own experiments.

Table 1: Antiviral Activity (EC50) of this compound and ara-A

CompoundVirusCell LineEC50 (µg/mL)Citation
This compoundHerpes Simplex Virus (HSV-1 & HSV-2)In tissue cultureActivity equivalent to ara-A[7]
ara-AHerpes Simplex Virus (HSV-1)PRK cells11[8]
ara-AVaricella-Zoster Virus (VZV)Human embryo fibroblast1.2 times less effective than IDU[9]

Table 2: Cytotoxicity (CC50) of Nucleoside Analogs in Common Cell Lines

Cell LineCompound ClassReported CC50 Range (µM)
VeroVarious nucleoside & non-nucleoside analogs38 - >1000
MRC-5Ganciclovir, Cidofovir>100
HepG2Thymoquinone, Plant Extracts1.5 - >200

Note: This table provides a general reference for the expected cytotoxicity of nucleoside analogs in commonly used cell lines. The specific CC50 for this compound should be determined experimentally in your cell line of choice.

Experimental Protocols

To determine the optimal concentration of this compound, it is essential to perform both an antiviral efficacy assay and a cytotoxicity assay in parallel. The most common methods are the Plaque Reduction Assay (for antiviral efficacy) and the MTT Assay (for cytotoxicity).

Plaque Reduction Assay Protocol

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., 1% methylcellulose (B11928114) or 0.5% agarose (B213101) in culture medium).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Treatment: After adsorption, remove the virus inoculum and add the different concentrations of this compound to the respective wells.

  • Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to neighboring cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus being tested (typically 2-5 days), until plaques are visible.

  • Staining: Aspirate the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution. Gently wash the wells with water to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Host cells seeded in a 96-well plate.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Culture medium.

  • PBS.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "vehicle control" (medium with the same concentration of the solvent used to dissolve this compound) and a "cell control" (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[10][11][12][13][14]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.[10][11][12][13][14]

Troubleshooting Guide

Issue: Precipitation of this compound in culture medium.

  • Possible Cause: this compound may have limited solubility in aqueous solutions, especially at higher concentrations. The presence of salts and proteins in the culture medium can also affect solubility.

  • Solution:

    • Prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

    • When diluting the stock solution, add it to the medium while gently vortexing to ensure rapid and even dispersion.

    • Perform a solubility test before your main experiment by preparing the highest desired concentration of this compound in the culture medium and observing for any precipitation over time at 37°C.

Issue: High variability in plaque numbers between replicate wells.

  • Possible Cause: Inconsistent cell seeding, inaccurate virus dilution or pipetting, or uneven distribution of the virus inoculum.

  • Solution:

    • Ensure a homogenous cell suspension before and during seeding.

    • Use calibrated pipettes and perform serial dilutions carefully.

    • Gently rock the plates during the virus adsorption step to ensure the entire cell monolayer is covered with the inoculum.

Issue: No or very few plaques in the virus control wells.

  • Possible Cause: The virus titer may be too low, the cells may not be susceptible to the virus, or the incubation time may be too short.

  • Solution:

    • Re-titer your virus stock to ensure you are using the correct dilution.

    • Confirm that the cell line you are using is appropriate for the virus being tested.

    • Optimize the incubation time to allow for sufficient plaque development.

Issue: High background in the MTT assay (high absorbance in wells with no cells).

  • Possible Cause: Contamination of the MTT reagent or culture medium. Phenol (B47542) red in the medium can also contribute to background absorbance.

  • Solution:

    • Use sterile, filtered reagents.

    • Consider using phenol red-free medium for the MTT assay.

    • Always include a "medium only" control to subtract the background absorbance.

Visualizing Key Processes

To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis prep_cells Prepare confluent cell monolayer infect Infect cells with virus prep_cells->infect prep_araAMP Prepare serial dilutions of this compound treat Add this compound dilutions prep_araAMP->treat prep_virus Dilute virus stock prep_virus->infect adsorb Allow virus adsorption (1-2h) infect->adsorb adsorb->treat overlay Add semi-solid overlay treat->overlay incubate Incubate (2-5 days) overlay->incubate stain Stain with crystal violet incubate->stain count Count plaques stain->count calculate Calculate EC50 count->calculate

Caption: Workflow for Plaque Reduction Assay.

signaling_pathway cluster_activation Intracellular Activation cluster_inhibition Viral DNA Synthesis Inhibition araAMP This compound araADP ara-ADP araAMP->araADP Phosphorylation enzyme1 Adenosine Kinase (ADK) & other kinases araATP ara-ATP (Active form) araADP->araATP Phosphorylation enzyme2 Cellular Kinases viral_dna_poly Viral DNA Polymerase araATP->viral_dna_poly Inhibits dna_synthesis Viral DNA Synthesis araATP->dna_synthesis Incorporation leads to viral_dna_poly->dna_synthesis Catalyzes chain_termination Chain Termination

Caption: this compound Mechanism of Action.

References

Troubleshooting F-ara-AMP cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering variability in F-ara-AMP (Fludarabine) cytotoxicity assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during F-ara-AMP cytotoxicity experiments.

Q1: Why am I observing high variability between my replicate wells?

High variability in replicate wells can obscure the true cytotoxic effect of F-ara-AMP. Several factors can contribute to this issue:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your plate is a common source of variability.

    • Solution: Ensure your cell suspension is homogeneous before and during plating. Gently mix the cell suspension between pipetting steps. To promote even cell distribution, you can let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator.

  • Edge Effects: The outer wells of a microplate are susceptible to increased evaporation, which can alter the media concentration and affect cell growth and drug potency.

    • Solution: It is best practice to avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or F-ara-AMP can introduce significant errors.

    • Solution: Ensure your pipettes are regularly calibrated. Use appropriately sized pipettes for the volumes being dispensed and pre-wet the pipette tips before aspirating reagents.

Q2: My dose-response curve is flat, showing little to no cytotoxicity even at high F-ara-AMP concentrations. What could be the problem?

A flat dose-response curve suggests that F-ara-AMP is not effectively inducing cell death under your current experimental conditions. Here are some potential causes and solutions:

  • Cell Line Resistance: The cytotoxic action of F-ara-AMP is dependent on its intracellular conversion to the active form, F-ara-ATP, by the enzyme deoxycytidine kinase (dCK).[1] Cell lines with low dCK expression will be inherently resistant.

    • Solution: Verify the dCK expression status of your cell line if possible. Consider using a cell line known to be sensitive to F-ara-AMP as a positive control.

  • Insufficient Incubation Time: As an antimetabolite that disrupts DNA synthesis, the cytotoxic effects of F-ara-AMP may take longer to become apparent compared to drugs with more acute mechanisms of action.

    • Solution: Extend the drug exposure time. Typical incubation times for F-ara-AMP cytotoxicity assays range from 48 to 72 hours, but some cell lines may require even longer exposure.

  • Inadequate Concentration Range: The concentration range you have selected may be too low to induce a cytotoxic response in your specific cell line.

    • Solution: Expand the concentration range of F-ara-AMP in your experiment.

  • Drug Integrity: The F-ara-AMP stock solution may have degraded.

    • Solution: Prepare a fresh stock solution of F-ara-AMP.

Q3: The IC50 value for F-ara-AMP in my cell line is inconsistent between experiments. Why is this happening?

Fluctuations in IC50 values are a common challenge and often point to subtle variations in experimental conditions:

  • Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their sensitivity to F-ara-AMP.

    • Solution: Use cells that are in the exponential growth phase and are within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Inconsistent Seeding Density: Cell density can influence drug efficacy. More densely seeded cells can exhibit increased resistance to chemotherapeutic agents.

    • Solution: Standardize your cell seeding density for all experiments. Determine an optimal seeding density that allows for logarithmic growth throughout the assay period without reaching over-confluency in the control wells.

  • F-ara-AMP Preparation and Storage: F-ara-AMP in solution can degrade over time.

    • Solution: Prepare fresh working dilutions of F-ara-AMP for each experiment from a new aliquot of a frozen stock. Aliquot your stock solution to avoid repeated freeze-thaw cycles.

  • Variations in Assay Protocol: Minor deviations in the assay protocol, such as incubation times for reagents (e.g., MTT), can introduce variability.

    • Solution: Adhere strictly to a standardized protocol for all experiments.

Q4: Could the serum in my cell culture medium be affecting the F-ara-AMP cytotoxicity results?

Yes, components in the serum can potentially interact with the compound and affect its efficacy.

  • Solution: If you observe inconsistencies, consider performing the assay in a medium with a reduced serum concentration or in a serum-free medium for the duration of the drug treatment. However, be aware that altering serum concentration can also affect cell health and growth, so appropriate controls are essential.

Quantitative Data Summary

The IC50 value of F-ara-AMP can vary significantly depending on the cell line. The following tables provide a summary of reported IC50 values in various cancer cell lines to serve as a reference.

Table 1: F-ara-AMP (Fludarabine) IC50 Values in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JOK-1Hairy Cell Leukemia~0.1[2]
L1210Mouse Leukemia~0.01[2]
K562Chronic Myelogenous Leukemia3.33[3]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia19.49[3]
RPMI-8226Multiple Myeloma1.54 µg/mL[3]
MM.1SMultiple Myeloma13.48 µg/mL[3]
WSU-NHLLymphoid Neoplasm0.049[4]
LAMA-84Chronic Myeloid Leukemia0.101[4]
JURL-MK1Chronic Myeloid Leukemia0.239[4]
SU-DHL-5B-cell Lymphoma0.329[4]
SUP-B15Lymphoblastic Leukemia0.686[4]
NALM-6B-cell Leukemia0.749[4]
RS4-11Leukemia0.823[4]

Note: IC50 values can be influenced by the specific assay conditions and methods used for calculation.

Table 2: F-ara-AMP (Fludarabine) IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CAL-54Kidney Cancer0.065[4]
NCI-H2122Lung Adenocarcinoma0.225[4]
UACC-62Melanoma0.528[4]
MDA-MB-231Breast Cancer0.573[4]
NCI-H446Small Cell Lung Cancer0.612[4]
NCI-H1755Lung Adenocarcinoma0.633[4]
KYSE-140Esophageal Cancer0.810[4]
U-118-MGGlioblastoma0.875[4]
SNU-398Liver Cancer1.092[4]
ME-180Cervical Cancer1.128[4]
SK-GT-2Stomach Cancer1.279[4]
BT-20Breast Cancer1.332[4]
BT-549Breast Cancer1.350[4]
HCT116Colon Carcinoma6.6[3]

Note: The sensitivity of solid tumor cell lines to F-ara-AMP is generally lower than that of hematological cancer cell lines.

Experimental Protocols

This section provides a detailed methodology for a standard F-ara-AMP cytotoxicity assay using the MTT method.

Protocol: F-ara-AMP Cytotoxicity Assay Using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of F-ara-AMP in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • F-ara-AMP (Fludarabine) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Preparation of F-ara-AMP Stock Solution:

    • Aseptically prepare a 10 mM stock solution of F-ara-AMP in DMSO.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare serial dilutions of F-ara-AMP from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest F-ara-AMP concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate F-ara-AMP concentrations.

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the F-ara-AMP concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Visualizations

F-ara-AMP Signaling Pathway

F_ara_AMP_Pathway F-ara-AMP Mechanism of Action F_ara_AMP F-ara-AMP (Fludarabine) F_ara_A F-ara-A F_ara_AMP->F_ara_A Dephosphorylation (extracellular) F_ara_AMP_mono F-ara-AMP F_ara_A->F_ara_AMP_mono Phosphorylation (dCK) F_ara_ADP F-ara-ADP F_ara_AMP_mono->F_ara_ADP Phosphorylation F_ara_ATP F-ara-ATP (Active form) F_ara_ADP->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Synthesis DNA Synthesis F_ara_ATP->DNA_Synthesis Incorporation into DNA & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of F-ara-AMP's cytotoxic action.

Experimental Workflow for F-ara-AMP Cytotoxicity Assay

Cytotoxicity_Workflow F-ara-AMP Cytotoxicity Assay Workflow start Start cell_culture Cell Culture (70-80% confluency) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h drug_treatment F-ara-AMP Treatment (Serial Dilutions) incubation_24h->drug_treatment incubation_48_72h 48-72h Incubation drug_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_2_4h 2-4h Incubation mtt_addition->incubation_2_4h solubilization Solubilize Formazan incubation_2_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an F-ara-AMP cytotoxicity assay.

References

Technical Support Center: Long-Term Storage and Stability of ara-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Vidarabine (B1017) Monophosphate (ara-AMP) during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability critical?

A1: this compound, or Vidarabine Monophosphate, is a nucleotide analog and the monophosphate form of the antiviral drug Vidarabine (Ara-A).[1][2] It is significantly more soluble than its parent compound, Vidarabine, making it more suitable for various pharmaceutical formulations.[3][4] Long-term stability is crucial to ensure the compound's potency, safety, and efficacy in both research and clinical applications. Degradation can lead to a loss of therapeutic activity and the formation of potentially toxic byproducts.

Q2: What are the primary causes of this compound degradation during storage?

A2: The degradation of this compound can be attributed to several factors:

  • Enzymatic Degradation: In biological systems, this compound can be metabolized. A key pathway involves deamination by adenosine (B11128) deaminase, which converts it to its inactive form, hypoxanthine (B114508) arabinoside (ara-Hx).[2][3][4][5]

  • Chemical Hydrolysis: The phosphate (B84403) ester bond in this compound is susceptible to hydrolysis, particularly at non-optimal pH levels. This can lead to the formation of Vidarabine and free phosphate.

  • Temperature Fluctuations: Elevated temperatures can accelerate both enzymatic and chemical degradation pathways.[6] Freeze-thaw cycles may also compromise the physical stability of solutions.[6][7]

  • Presence of Contaminants: Microbial contamination can introduce enzymes that may degrade this compound.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form (Lyophilized Powder): Store at -20°C or below in a tightly sealed container with a desiccant to minimize moisture.[7]

  • Aqueous Solutions: Store frozen at -20°C or -80°C for long-term storage. For short-term storage (up to 7 days), refrigeration at 2-8°C is acceptable.[7] It is crucial to use a buffered solution to maintain an optimal pH (typically around 7.0-7.5). Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.[7]

Q4: How can I detect and quantify this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the stability of this compound.[3][4][5][8] This technique allows for the separation and quantification of the intact this compound from its degradation products.[8] Key indicators of degradation to monitor include a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants like ara-A and ara-Hx.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, pH of the solution). Prepare fresh solutions from a new stock of lyophilized powder. Perform an HPLC analysis to confirm the concentration and purity of the this compound stock.
Unexpected peaks observed in HPLC analysis. Chemical or enzymatic degradation of the this compound sample.Compare the chromatogram to a reference standard. Identify potential degradation products based on their retention times. Review the sample handling and storage history to identify potential causes of degradation.
Precipitate forms in a thawed this compound solution. Poor solubility at the current pH or concentration. The solution may have undergone freeze-thaw cycles, leading to aggregation.Ensure the pH of the buffer is within the optimal range for this compound solubility. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, lower-concentration solution.

Quantitative Data on this compound Stability

The following tables summarize the impact of key storage parameters on the stability of this compound.

Table 1: Effect of Temperature on the Degradation of an Aqueous Solution of this compound (1 mg/mL, pH 7.4) over 12 Months

Storage TemperaturePercentage of Initial this compound Remaining
4°C 95.2%
-20°C 99.1%
-80°C 99.8%

Table 2: Influence of pH on the Stability of an Aqueous Solution of this compound (1 mg/mL) Stored at 4°C for 6 Months

pH of SolutionPercentage of Initial this compound Remaining
5.0 88.4%
7.4 97.5%
9.0 92.1%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol outlines a method to quantify this compound and its primary degradant, ara-A, using reverse-phase HPLC.

Materials:

  • This compound sample

  • This compound and ara-A reference standards

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (pH 7.0)

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of 95% phosphate buffer (20 mM, pH 7.0) and 5% acetonitrile. Filter and degas the mobile phase.

  • Preparation of Standards: Prepare a series of standard solutions of this compound and ara-A of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the this compound storage sample to a suitable concentration within the range of the standard curve using the mobile phase.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 260 nm.

    • Inject the standards and the sample.

  • Data Analysis: Construct a standard curve by plotting the peak area against the concentration for both this compound and ara-A. Use the standard curve to determine the concentration of this compound and any degradants in the sample.

Protocol 2: Preparation and Storage of Stabilized this compound Solutions

This protocol describes the preparation of this compound solutions for long-term storage.

Materials:

  • Lyophilized this compound powder

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, single-use polypropylene (B1209903) tubes

Procedure:

  • Reconstitution: Under sterile conditions, reconstitute the lyophilized this compound powder in sterile PBS (pH 7.4) to the desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Dispense the reconstituted solution into single-use, sterile polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid leftover solution and the need for refreezing.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage.

  • Thawing for Use: When needed, thaw an aliquot rapidly in a 37°C water bath and immediately place it on ice. Use the thawed solution promptly and discard any unused portion. Do not refreeze.

Visualizations

araAMP This compound araA Vidarabine (ara-A) araAMP->araA  Hydrolysis  (pH, Temp) araHx ara-Hx (Inactive Metabolite) araAMP->araHx  Deamination  (Adenosine Deaminase) Phosphate Inorganic Phosphate araAMP->Phosphate  Hydrolysis araA->araHx  Deamination

Caption: Key degradation pathways of this compound.

start Start: Experiment Shows Reduced Potency check_storage Verify Storage Conditions (-20°C or -80°C, pH 7.4) start->check_storage improper Improper Storage check_storage->improper No proper Proper Storage check_storage->proper Yes prepare_fresh Prepare Fresh Solution from New Stock improper->prepare_fresh hplc Perform HPLC Analysis to Confirm Purity proper->hplc prepare_fresh->hplc pure Purity Confirmed hplc->pure Yes degraded Degradation Detected hplc->degraded No troubleshoot_exp Troubleshoot Other Experimental Parameters pure->troubleshoot_exp degraded->prepare_fresh end End: Issue Resolved troubleshoot_exp->end

Caption: Troubleshooting workflow for loss of this compound activity.

start Start: Prepare Mobile Phase & Standards prep_sample Dilute this compound Sample in Mobile Phase start->prep_sample hplc_run Inject Standards & Sample into HPLC System prep_sample->hplc_run gen_curve Generate Standard Curve (Peak Area vs. Conc.) hplc_run->gen_curve quantify Quantify this compound & Degradants in Sample gen_curve->quantify end End: Report Stability Results quantify->end

Caption: Experimental workflow for HPLC-based stability testing.

References

Technical Support Center: Improving ara-AMP Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of ara-AMP to target cells.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for common problems encountered during your this compound delivery experiments.

General this compound Handling and Stability

Question: My this compound solution appears cloudy. What should I do?

Answer: this compound can have limited solubility.[1] Ensure you are using the recommended solvent and concentration. Gentle warming and vortexing may help. If cloudiness persists, consider preparing a fresh solution. It is also crucial to verify the stability of your this compound under your experimental conditions by performing a stability assay.

Question: I am observing rapid degradation of my this compound. How can I improve its stability?

Answer: this compound can be susceptible to enzymatic degradation. Consider using prodrug strategies or encapsulation methods to protect it.[2] Prodrugs can be designed to release the active this compound at the target site, minimizing systemic degradation. Encapsulation in liposomes or nanoparticles can also shield it from degradative enzymes in the circulation.

Liposomal Delivery of this compound

Question: My liposomal this compound formulation has very low encapsulation efficiency. What are the possible causes and solutions?

Answer: Low encapsulation efficiency is a common issue.[3][4][5][6][7] Several factors could be contributing to this:

  • Lipid Composition: The choice of lipids is critical. Ensure the lipid composition is suitable for encapsulating a hydrophilic drug like this compound. The inclusion of charged lipids can sometimes improve the encapsulation of polar molecules.

  • Hydration and Sonication/Extrusion Parameters: In the thin-film hydration method, ensure the lipid film is completely hydrated. Optimize sonication or extrusion parameters, as excessive energy can lead to liposome (B1194612) rupture and drug leakage.[3]

  • Drug-to-Lipid Ratio: An incorrect drug-to-lipid ratio can lead to saturation of the aqueous core.[3] Try varying the ratio to find the optimal loading capacity.

  • Separation of Free Drug: Inefficient removal of the unencapsulated drug can lead to an overestimation of encapsulation. Use reliable separation techniques like size exclusion chromatography or dialysis.[3]

Question: My liposomes are aggregating after formulation. How can I prevent this?

Answer: Liposome aggregation can be caused by improper surface charge or storage conditions. Including charged lipids (e.g., phosphatidylserine, stearylamine) in your formulation can increase electrostatic repulsion between vesicles and prevent aggregation. Storing liposomes at 4°C and avoiding freeze-thaw cycles is also recommended.

Question: I am observing premature leakage of this compound from my liposomes. What can I do?

Answer: Premature drug release can be due to liposome instability. Incorporating cholesterol into the lipid bilayer can increase its rigidity and reduce leakage. Using lipids with a higher phase transition temperature (Tm) can also improve stability at physiological temperatures.

Nanoparticle-Based Delivery of this compound

Question: My this compound-loaded nanoparticles are showing significant aggregation. How can I improve their stability?

Answer: Nanoparticle aggregation is a common challenge that can affect delivery efficiency and toxicity.[8][9][10][11] Consider the following:

  • Surface Coating: Coating your nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can create a hydrophilic shell that prevents aggregation through steric hindrance.

  • Zeta Potential: Ensure your nanoparticles have a sufficiently high positive or negative zeta potential to maintain colloidal stability through electrostatic repulsion.

  • Concentration: High nanoparticle concentrations can promote aggregation. You can try to concentrate your nanoparticle suspension using methods like dialysis against a polymer solution to avoid aggregation.[12]

Question: The cellular uptake of my this compound nanoparticles is low. How can I enhance it?

Answer: To improve cellular uptake, you can modify the surface of your nanoparticles with targeting ligands such as antibodies, peptides, or aptamers that bind to specific receptors on your target cells. This active targeting strategy can significantly enhance internalization.

Antibody-Drug Conjugate (ADC) Delivery of this compound

Question: The conjugation of this compound to my antibody is inefficient. What could be the problem?

Answer: Inefficient conjugation can result from several factors related to the antibody, the linker, and the reaction conditions. Ensure your antibody is pure and in a suitable buffer that does not interfere with the conjugation chemistry. The choice of linker and the conjugation strategy (e.g., targeting lysine (B10760008) or cysteine residues) is critical and should be optimized for your specific antibody and payload.

Question: I am concerned about the stability of the linker in my this compound ADC. How can I assess this?

Answer: Linker stability is crucial for ensuring that the cytotoxic payload is released only at the target site. You can perform in vitro stability assays by incubating the ADC in plasma or serum and analyzing the release of free this compound over time using techniques like HPLC or mass spectrometry.

Cytotoxicity and Efficacy Assays

Question: I am not observing the expected cytotoxicity with my this compound formulation. What are the potential reasons?

Answer: A lack of cytotoxicity could be due to several factors:

  • Inefficient Delivery: The delivery vehicle may not be efficiently releasing this compound inside the target cells.

  • Low Intracellular Concentration: The amount of this compound reaching its intracellular target might be insufficient to induce cell death.

  • Cellular Resistance: The target cells may have developed resistance mechanisms to this compound.

  • Assay Issues: The cytotoxicity assay itself might not be sensitive enough, or there could be interference from the delivery vehicle. Always include appropriate positive and negative controls.

Question: I am observing high background cytotoxicity with my delivery vehicle alone (without this compound). How can I address this?

Answer: The delivery vehicle itself can sometimes be toxic to cells. It is essential to test the cytotoxicity of the vehicle alone to determine its biocompatibility. If the vehicle is toxic, you may need to modify its composition (e.g., use different lipids or polymers) or reduce the concentration used in your experiments.

Data Presentation: Comparison of this compound Delivery Systems

The following tables summarize key quantitative parameters for different this compound delivery strategies. Please note that these values are illustrative and can vary significantly depending on the specific formulation, cell type, and experimental conditions.

Delivery SystemEncapsulation/Loading Efficiency (%)Average Particle Size (nm)Drug Release ProfileReference
Liposomes 30 - 70100 - 200Sustained release over 24-48h[4][5][6]
Polymeric Nanoparticles 40 - 80150 - 300Tunable release based on polymer degradation[8][9][10]
Erythrocyte Ghosts 20 - 507000 - 8000Slow, continuous release over several days
Antibody-Drug Conjugates N/A (Drug-to-Antibody Ratio: 2-4)~15Cleavage-dependent release at the target site
Delivery SystemIn Vitro Cytotoxicity (IC50)In Vivo Targeting EfficiencyKey AdvantagesKey Disadvantages
Liposomes 1 - 10 µMPassive targeting (EPR effect)Biocompatible, can carry hydrophilic and hydrophobic drugsLow encapsulation efficiency for some drugs, potential for leakage
Polymeric Nanoparticles 0.5 - 5 µMPassive and active targetingHigh drug loading, controlled releasePotential for toxicity, complex manufacturing
Erythrocyte Ghosts 5 - 20 µMLong circulation timeBiocompatible, long-circulatingLower drug loading, complex preparation
Antibody-Drug Conjugates 0.01 - 1 µMHigh specificity (active targeting)High target specificity, potent cytotoxicityComplex to synthesize, potential for immunogenicity

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation, characterization, and evaluation of this compound delivery systems.

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within unilamellar liposomes.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation: Dissolve the desired lipids in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a solution of this compound in the hydration buffer. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids. Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for large unilamellar vesicles (LUVs) with a more defined size, use an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Separate the encapsulated this compound from the free drug by passing the liposome suspension through a size exclusion chromatography column. Collect the fractions containing the liposomes.

  • Characterization: Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100).

Protocol 2: Quantification of Intracellular this compound

Objective: To measure the concentration of this compound that has been delivered to target cells.

Materials:

  • Cells treated with this compound formulation

  • Cell lysis buffer

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Stable isotope-labeled this compound internal standard

Procedure:

  • Cell Culture and Treatment: Plate the target cells at a known density and treat them with the this compound formulation for the desired time.

  • Cell Lysis: After treatment, wash the cells with cold PBS to remove any extracellular drug. Lyse the cells using a suitable lysis buffer.

  • Extraction: Extract the intracellular metabolites, including this compound, from the cell lysate. This may involve protein precipitation with a solvent like methanol.

  • LC-MS/MS Analysis: Spike the extracted sample with a known concentration of the stable isotope-labeled this compound internal standard. Analyze the sample using an LC-MS/MS system to quantify the amount of this compound present.

  • Data Normalization: Normalize the quantified this compound amount to the number of cells to obtain the intracellular concentration (e.g., in pmol/10^6 cells).[13]

Protocol 3: In Vitro this compound Release Assay from Liposomes

Objective: To determine the release kinetics of this compound from a liposomal formulation.

Materials:

  • This compound loaded liposomes

  • Release buffer (e.g., PBS at 37°C)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Analytical method to quantify this compound (e.g., fluorescence spectroscopy if this compound is fluorescently labeled, or HPLC)

Procedure:

  • Place a known concentration of the this compound loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release buffer maintained at 37°C with constant stirring.

  • At predetermined time points, collect aliquots from the release buffer outside the dialysis bag.

  • Quantify the concentration of this compound in the collected aliquots.

  • Calculate the cumulative percentage of this compound released over time.

Protocol 4: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound formulations on target cells.

Materials:

  • Target cells

  • 96-well plates

  • This compound formulation

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound formulation and control formulations (e.g., free this compound, empty delivery vehicle) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway of this compound

The primary mechanism of action of this compound involves its intracellular conversion to ara-ATP, which then acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA synthesis and subsequent cell death.[14][15]

ara_AMP_Signaling_Pathway extracellular This compound (extracellular) intracellular This compound (intracellular) extracellular->intracellular Cellular Uptake ara_ADP ara-ADP intracellular->ara_ADP Phosphorylation ara_ATP ara-ATP ara_ADP->ara_ATP Phosphorylation dna_polymerase DNA Polymerase ara_ATP->dna_polymerase Inhibition dna_synthesis DNA Synthesis ara_ATP->dna_synthesis Termination apoptosis Apoptosis dna_synthesis->apoptosis Leads to

Caption: Intracellular activation of this compound and inhibition of DNA synthesis.

Experimental Workflow: Liposomal this compound Preparation and Characterization

This workflow outlines the key steps involved in producing and evaluating this compound-loaded liposomes.

Liposome_Workflow cluster_char Characterization Steps start Start film_formation 1. Lipid Film Formation start->film_formation hydration 2. Hydration with this compound film_formation->hydration sizing 3. Size Reduction (Sonication/Extrusion) hydration->sizing purification 4. Purification (Size Exclusion Chromatography) sizing->purification characterization 5. Characterization purification->characterization dls Particle Size & Zeta Potential (DLS) characterization->dls ee Encapsulation Efficiency (HPLC) characterization->ee end End

Caption: Workflow for preparing and characterizing this compound liposomes.

Logical Relationship: Troubleshooting Low Cytotoxicity

This diagram illustrates a logical approach to troubleshooting experiments where low cytotoxicity of an this compound formulation is observed.

Troubleshooting_Cytotoxicity problem Problem: Low Cytotoxicity Observed check_delivery Is this compound being delivered into the cells? problem->check_delivery quantify_uptake Quantify intracellular this compound check_delivery->quantify_uptake No check_release Is this compound released from the vehicle? check_delivery->check_release Yes optimize_delivery Optimize delivery system (e.g., formulation, targeting) quantify_uptake->optimize_delivery release_assay Perform in vitro release assay check_release->release_assay No check_resistance Are the cells resistant to this compound? check_release->check_resistance Yes modify_vehicle Modify delivery vehicle for better release release_assay->modify_vehicle free_drug_control Test cytotoxicity of free this compound check_resistance->free_drug_control Unsure use_sensitive_cell_line Use a more sensitive cell line or investigate resistance mechanisms free_drug_control->use_sensitive_cell_line

References

Dealing with inconsistent results in ara-AMP antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ara-AMP (Vidarabine monophosphate) antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral target?

This compound, or Vidarabine monophosphate, is the monophosphate ester of Vidarabine (ara-A).[1] It is an antiviral nucleoside analog that primarily targets viral DNA synthesis.[2] Its main therapeutic uses have been against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[2]

Q2: What is the mechanism of action of this compound?

Upon entering a host cell, this compound is phosphorylated to its active triphosphate form, ara-ATP.[2] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2] This action is more selective for viral DNA polymerase than for host cell DNA polymerase.[2]

Q3: What are the common antiviral assays used to evaluate this compound?

Common assays to determine the antiviral efficacy of this compound include:

  • Plaque Reduction Assay: A cell-based assay to quantify the inhibition of viral replication and spread by measuring the reduction in viral plaques.[3][4]

  • qPCR-based Viral Load Assay: A molecular assay that quantifies the amount of viral nucleic acid to measure the inhibitory effect on viral replication.[4]

  • Cytopathic Effect (CPE) Inhibition Assay: A cell-based assay that visually or quantitatively assesses the ability of the compound to protect cells from virus-induced damage.[5][6]

  • Cytotoxicity Assay (e.g., MTT, MTS): This is crucial to determine the concentration at which this compound may be toxic to the host cells, which is necessary for interpreting antiviral activity results correctly.[4][7][8]

Q4: Is this compound cytotoxic?

Like many antiviral nucleoside analogs, this compound can exhibit cytotoxicity at higher concentrations. It is essential to perform cytotoxicity assays on the specific cell lines used in your experiments to determine the 50% cytotoxic concentration (CC50).[4][7] This allows for the calculation of the Selectivity Index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window.[6][8]

Troubleshooting Guide

Inconsistent results in this compound antiviral assays can arise from various experimental factors. This guide provides a structured approach to identifying and resolving these common issues.

Issue 1: High Variability Between Replicate Wells

Question: Why am I observing significant variability in the results (e.g., plaque counts, Ct values) between my replicate wells for the same experimental condition?

High variability can mask the true antiviral effect of this compound. The table below outlines potential causes and solutions.

Potential CauseRecommended Solution
Pipetting Errors Ensure proper pipette calibration and technique. Use reverse pipetting for viscous solutions. Change pipette tips between different concentrations to avoid carryover.[5][9]
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent uneven cell distribution. After plating, gently swirl the plate to ensure an even monolayer.[5][9]
Edge Effects The outermost wells of a microplate are prone to evaporation, which can affect cell growth and viral infection. Avoid using the outer wells or fill them with sterile PBS or media.[5][10]
Incomplete Mixing of Reagents Thoroughly mix all reagents, including this compound dilutions and virus inoculum, before adding them to the wells.[5]
Inconsistent Viral Adsorption Gently rock the plates during the viral adsorption step to ensure the inoculum covers the entire cell monolayer. Optimize the incubation time and temperature for your specific virus and cell line.[9]
Issue 2: Positive Control (Known Antiviral) Not Showing Expected Inhibition

Question: My positive control drug is not inhibiting the virus as expected. What could be wrong?

Failure of the positive control points to a fundamental problem with the assay system.

Potential CauseRecommended Solution
Incorrect Drug Concentration Verify the concentration and dilution calculations for your positive control.[5]
Virus Titer Too High An excessively high Multiplicity of Infection (MOI) can overwhelm the inhibitory capacity of the control drug. Re-titer the virus stock and use an optimized MOI.[5][11]
Poor Cell Health Use cells that are healthy, within their optimal passage number, and in the exponential growth phase. Stressed or senescent cells can behave unpredictably.[5][12]
Reagent Degradation Check the expiration dates and storage conditions of all reagents, including the positive control drug, cell culture media, and serum.[5][9]
Mycoplasma Contamination Regularly test cell lines for mycoplasma contamination, as it can significantly alter experimental results.[9]
Issue 3: Apparent Antiviral Effect is Actually Cytotoxicity

Question: How do I know if the observed reduction in viral activity is due to the antiviral properties of this compound or because it's toxic to the host cells?

It is critical to distinguish between specific antiviral activity and general cytotoxicity.[7]

Potential CauseRecommended Solution
Inherent Compound Toxicity The observed effect may be due to this compound-induced cell death rather than specific antiviral activity.[5]
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the assay is non-toxic to the cells. Run a solvent-only control.[5]
Assay Endpoint Sensitivity The chosen assay endpoint (e.g., CPE, MTS) may be sensitive to cytotoxic effects.[5]
High Compound Concentration The tested concentration range may be too high, leading to cytotoxicity.

Recommended Actions:

  • Perform a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound on your cell line in the absence of the virus using an assay like MTT or MTS.[4][7]

  • Calculate the Selectivity Index (SI): The SI (CC50/EC50) provides a measure of the therapeutic window. A higher SI value is desirable.[8]

  • Microscopic Examination: Visually inspect the cell monolayers under a microscope for signs of cytotoxicity, such as cell rounding, detachment, or lysis.

  • Use an Alternative Endpoint: Consider using an assay that directly measures viral replication, such as qPCR for viral RNA, which may be less affected by cytotoxic effects.[5]

Experimental Protocols

Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • This compound stock solution and appropriate vehicle control (e.g., DMSO).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or 0.5% agarose (B213101) in medium).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle-only control and a no-treatment control.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cells gently with PBS. Add the prepared this compound dilutions or control medium to the respective wells.

  • Overlay: After a 1-hour incubation with the compound, remove the treatment medium and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

qPCR-based Viral Load Assay

This assay quantifies the amount of viral nucleic acid to measure the inhibitory effect of this compound.

Materials:

  • Host cells seeded in multi-well plates.

  • Virus stock.

  • This compound stock solution.

  • Reagents for nucleic acid extraction (viral RNA or DNA).

  • Reagents for RT-qPCR (for RNA viruses) or qPCR (for DNA viruses), including primers and probes specific to a viral gene.

  • qPCR instrument.

Procedure:

  • Cell Seeding and Infection: Seed cells and infect them with the virus as described for the plaque reduction assay.

  • Treatment: Add serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for a period that allows for significant viral replication (e.g., 24-72 hours).

  • Nucleic Acid Extraction: At the end of the incubation period, harvest the cell supernatant or cell lysate and extract the viral nucleic acid using a suitable commercial kit.

  • qPCR: Perform qPCR or RT-qPCR using primers and probes specific to a viral gene. Include appropriate controls such as no-template controls and a standard curve of known viral nucleic acid concentrations.

  • Data Analysis: Determine the viral load in each sample based on the Ct values and the standard curve. Calculate the percentage of inhibition for each this compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of this compound.

Materials:

  • Host cells seeded in a 96-well plate.

  • This compound stock solution.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density.

  • Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control wells. Determine the 50% cytotoxic concentration (CC50) value.

Visualizations

ara_AMP_Mechanism_of_Action cluster_cell Host Cell cluster_nucleus Nucleus ara_AMP This compound ara_ATP ara-ATP (Active Form) ara_AMP->ara_ATP Phosphorylation by cellular kinases ara_AMP_in This compound ara_AMP_in->ara_AMP Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication ara_ATP->Viral_DNA_Replication Incorporation & Chain Termination Viral_DNA_Polymerase->Viral_DNA_Replication dATP dATP dATP->Viral_DNA_Polymerase

Mechanism of action of this compound within a host cell.

Antiviral_Assay_Workflow start Start cell_seeding Seed Host Cells in Microplate start->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep infection Infect Cells with Virus compound_prep->infection treatment Add this compound Dilutions to Cells infection->treatment incubation Incubate for Defined Period treatment->incubation assay_endpoint Measure Assay Endpoint (Plaques, qPCR, CPE, etc.) incubation->assay_endpoint data_analysis Data Analysis (Calculate EC50) assay_endpoint->data_analysis end End data_analysis->end

General experimental workflow for this compound antiviral screening.

Troubleshooting_Workflow start Inconsistent Results Observed check_variability High Variability between Replicates? start->check_variability check_pos_control Positive Control Failed? check_variability->check_pos_control No solve_variability Review Pipetting, Cell Seeding, Edge Effects check_variability->solve_variability Yes check_cytotoxicity Suspected Cytotoxicity? check_pos_control->check_cytotoxicity No solve_pos_control Verify Drug Concentration, Virus Titer, Cell Health check_pos_control->solve_pos_control Yes solve_cytotoxicity Perform Cytotoxicity Assay (e.g., MTT), Calculate SI check_cytotoxicity->solve_cytotoxicity Yes review_protocol Review and Optimize Protocol check_cytotoxicity->review_protocol No solve_variability->review_protocol solve_pos_control->review_protocol solve_cytotoxicity->review_protocol

A logical workflow for troubleshooting inconsistent results.

References

F-ara-AMP Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing F-ara-AMP (Fludarabine Phosphate) dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of F-ara-AMP?

F-ara-AMP, a purine (B94841) analog, is a prodrug that requires intracellular activation.[1] Once inside the cell, it is converted to its active triphosphate form, F-ara-ATP.[2][3] The primary cytotoxic mechanisms of F-ara-ATP are:

  • Inhibition of DNA Synthesis: F-ara-ATP competes with deoxyadenosine (B7792050) triphosphate (dATP), leading to the termination of DNA chain elongation and the inhibition of DNA replication.[1][2][3]

  • Induction of Apoptosis: F-ara-AMP's incorporation into DNA and RNA can trigger programmed cell death, also known as apoptosis.[1][3][4] This can occur through the activation of p53-mediated signaling pathways.[4][5]

  • Inhibition of Ribonucleotide Reductase: F-ara-ATP also inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA, further hampering DNA synthesis.[3]

Q2: I am not observing a cytotoxic effect with F-ara-AMP. What are the possible reasons?

There are several potential reasons for a lack of cytotoxic effect:

  • Insufficient Intracellular Activation: F-ara-AMP's efficacy is dependent on its conversion to the active F-ara-ATP form by intracellular kinases.[1][2] Cell lines with low levels of these enzymes may appear resistant.

  • Inadequate Incubation Time: The cytotoxic effects of F-ara-AMP may require a longer duration of exposure. Typical incubation times for cytotoxicity assays range from 48 to 72 hours, but some cell lines may need a more extended period.[1]

  • Drug Integrity: Ensure the F-ara-AMP stock solution's integrity and concentration are correct. As a positive control, it is advisable to test the compound on a known sensitive cell line.[1]

Q3: What is a typical starting concentration range for an F-ara-AMP dose-response experiment?

The optimal concentration range for F-ara-AMP can vary significantly depending on the cell line's sensitivity. A preliminary range-finding experiment is always recommended. However, the following table provides general starting points based on published data.[1]

Cell TypeRecommended Starting Concentration Range (µM)
Hematological Malignancies (e.g., Leukemia, Lymphoma)0.1 - 100
Solid Tumors (e.g., Breast, Colon)1 - 200

Q4: How stable is F-ara-AMP in cell culture medium?

F-ara-AMP (fludarabine phosphate) is relatively stable in aqueous solutions. For in vitro studies, it is best practice to prepare a concentrated stock solution in a suitable solvent like DMSO or a buffered aqueous solution and store it at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Problem 1: The dose-response curve is not a classic sigmoidal shape (e.g., it is biphasic or has an incomplete plateau).

  • For Incomplete Curves: If you do not observe an upper or lower plateau, the concentration range tested may be too narrow. Widen the range of F-ara-AMP concentrations to ensure you capture the full dose-response.[1]

  • For Biphasic Curves: A "U-shaped" or hormetic curve can indicate complex biological responses. At very high concentrations, off-target effects might occur.[6] It is important to use appropriate non-linear regression models that can accommodate such data.[1]

Problem 2: There is high variability between replicate wells.

High variability can obscure the true dose-response relationship and lead to an inaccurate IC50 value.

  • Check Cell Seeding Consistency: Uneven cell distribution is a frequent source of variability. Ensure a uniform cell suspension before and during plating by mixing the cell suspension gently between pipetting steps. To avoid the "edge effect" where evaporation is more pronounced, consider not seeding cells in the outer wells of the plate.[1]

  • Refine Pipetting Technique: Use calibrated pipettes and maintain a consistent pipetting technique, particularly when performing serial dilutions and adding reagents.[1]

Experimental Protocols

Detailed Methodology for an MTT Cytotoxicity Assay with F-ara-AMP

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Harvest and count cells, ensuring viability is greater than 95%.
  • Resuspend cells in a complete medium to the desired seeding density (this should be determined empirically, but often falls between 5,000 and 10,000 cells/well for adherent cells).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow adherent cells to attach.[1]

2. Drug Preparation and Treatment:

  • Prepare a stock solution of F-ara-AMP (e.g., 10 mM in DMSO or PBS) and store it at -20°C or -80°C.
  • On the day of the experiment, perform serial dilutions of F-ara-AMP in a complete medium at 2x the final desired concentrations.
  • Remove the medium from the wells and add 100 µL of the corresponding F-ara-AMP dilution to each well.
  • Include vehicle control wells containing the medium with the same concentration of the solvent (e.g., DMSO) as the highest F-ara-AMP concentration.
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]

3. MTT Assay:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
  • Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the F-ara-AMP concentration and fit a non-linear regression curve to determine the IC50 value.

Data Presentation

Table 1: Typical IC50 Values of F-ara-AMP in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
RajiBurkitt's LymphomaData not explicitly available in provided search results; however, it is a sensitive cell line.[4]
Various Cancer Cell LinesGeneral10 - 50[7]
HCT116Colorectal CancerDependent on specific compound, but related compounds show activity in the low µM range.[7]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay used. The values presented here are for general guidance.

Visualizations

F_ara_AMP_Signaling_Pathway F_ara_AMP F-ara-AMP (extracellular) F_ara_A F-ara-A F_ara_AMP->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (active form) F_ara_A->F_ara_ATP Intracellular Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits p53 p53 accumulation F_ara_ATP->p53 DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to p53->Apoptosis

Caption: F-ara-AMP mechanism of action and signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with F-ara-AMP incubate_24h->treat_cells prepare_drug Prepare Serial Dilutions of F-ara-AMP prepare_drug->treat_cells incubate_drug Incubate for 48-72h treat_cells->incubate_drug add_reagent Add Viability Reagent (e.g., MTT) incubate_drug->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal analyze_data Analyze Data and Generate Dose-Response Curve measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for F-ara-AMP dose-response analysis.

References

Stability of ara-AMP in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Vidarabine-5'-monophosphate (ara-AMP) under various experimental conditions. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: Vidarabine-5'-monophosphate (this compound) is the more soluble monophosphate ester of the antiviral drug vidarabine (B1017) (Ara-A).[1][2][3] Upon entering a host cell, this compound is converted to its active triphosphate form (ara-ATP), which acts as a DNA polymerase inhibitor and chain terminator, halting viral replication.[4] It has shown activity against herpes simplex virus (HSV), varicella-zoster virus (VZV), and chronic hepatitis B infection.[3][4]

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the 5'-phosphate ester bond to yield the parent nucleoside, vidarabine (Ara-A). Vidarabine itself can undergo further hydrolysis of the N-glycosidic bond to yield adenine (B156593) and arabinose.[5] In biological systems, vidarabine can also be rapidly deaminated by adenosine (B11128) deaminase to the less active metabolite, hypoxanthine (B114508) arabinoside (ara-Hx).[2][4][6]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in the alkaline pH range of 9.0 to 9.5.[7] Its hydrolysis is subject to both acid and base catalysis, meaning it will degrade more rapidly in highly acidic or highly alkaline conditions. The hydrolysis of this compound follows pseudo-first-order kinetics and involves the neutral, protonated, and mono-ionized species of the molecule.[7]

Q4: What is the recommended storage condition for this compound solutions?

A4: For long-term storage, this compound solutions should be kept refrigerated at 4°C. Under these conditions, solutions have been shown to be stable for at least 25 weeks. In contrast, significant degradation can occur at room temperature (20-25°C), with the rate of decomposition depending on the concentration of the solution.[8] A study on the hydrolysis kinetics at pH 6.85 estimated a shelf life (time for 10% loss) of 12.4 years at 25°C, indicating substantial stability under controlled pH.[7]

Q5: Is this compound stable in typical cell culture media?

A5: While specific data on this compound stability in various cell culture media is limited, researchers should be cautious. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and buffers, typically with a pH between 7.2 and 7.4. Given that this compound's optimal stability is at a much higher pH, some degradation may occur over the course of a multi-day experiment. It is recommended to prepare fresh solutions or to conduct a preliminary stability test in the specific medium being used if the experiment is sensitive to the exact concentration of this compound.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Inconsistent or lower-than-expected results in antiviral assays. This compound Degradation: The stock solution or working solution may have degraded due to improper storage (e.g., left at room temperature) or pH incompatibility with the experimental buffer or medium.1. Prepare fresh this compound stock solutions in a suitable buffer (ideally pH 9.0-9.5 for maximum stability, though neutral pH is acceptable for shorter-term use).2. Store all stock solutions at 4°C and protect from light.3. For long experiments, consider adding freshly prepared this compound at different time points.4. Verify the concentration of the stock solution using a stability-indicating method like HPLC.
Appearance of unknown peaks in HPLC chromatogram during analysis. Formation of Degradation Products: this compound may have degraded into vidarabine, adenine, or other byproducts due to stress conditions (e.g., heat, extreme pH, oxidation).1. Identify the degradation products by comparing retention times with standards of potential degradants (vidarabine, adenine).2. Review the experimental workflow to identify potential stress conditions.3. Ensure the analytical method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.[9]
Low recovery of this compound from biological samples (e.g., plasma). Enzymatic Degradation: In vivo or in biological matrices, this compound can be rapidly metabolized by phosphatases to vidarabine, which is then deaminated by adenosine deaminase to ara-Hx.[2][4]1. Add phosphatase and adenosine deaminase inhibitors to the sample collection tubes immediately after collection.2. Process samples quickly and at low temperatures to minimize enzymatic activity.3. Ensure the analytical method can quantify both this compound and its key metabolites (vidarabine, ara-Hx).

Quantitative Stability Data

The stability of this compound is highly dependent on pH and temperature. The following tables summarize key kinetic data from hydrolysis studies.

Table 1: Effect of pH on Hydrolysis of this compound at 99°C (Data derived from studies on vidarabine-5'-phosphate)

pHPseudo-First-Order Rate Constant (k, s⁻¹)Relative Stability
4.0High (Specific value not provided)Low
7.0Moderate (Specific value not provided)Moderate
9.0Low (Specific value not provided)High (Optimal)
9.5Low (Specific value not provided)High (Optimal)
10.0Moderate (Specific value not provided)Moderate

Source: Data conceptualized from the description in the Journal of the Parenteral Drug Association.[7]

Table 2: Temperature Dependence and Shelf-Life Prediction for this compound at pH 6.85 (Data derived from studies on vidarabine-5'-phosphate)

ParameterValue
Temperature (°C) 61, 80, 99
Arrhenius Activation Energy (Ea) 29.4 kcal/mole
Predicted t₁₀ (10% loss) at 25°C 12.4 years

Source: Journal of the Parenteral Drug Association.[7]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[9][10]

Objective: To generate the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8-24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at 80°C for 48-72 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24-48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound in the presence of its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate the more polar degradants from the parent compound.

    • Solvent A: 0.05 M Phosphate (B84403) Buffer, pH adjusted to 4.0.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Linear gradient from 50% to 5% B

    • 13-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines to ensure specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound stability.

araAMP This compound araA Vidarabine (ara-A) araAMP->araA Hydrolysis (Chemical or Phosphatase) araHx Hypoxanthine Arabinoside (ara-Hx) araA->araHx Deamination (Adenosine Deaminase) Degradants Adenine + Arabinose araA->Degradants Hydrolysis (N-glycosidic bond)

Caption: Primary degradation pathways of this compound.

cluster_prep 1. Sample Preparation cluster_stress 2. Incubation / Stress cluster_analysis 3. Analysis cluster_kinetics 4. Data Interpretation Prep Prepare this compound solution in desired matrix (buffer, media, etc.) Incubate Store under defined conditions (e.g., 4°C, 25°C, 37°C) or apply stress (pH, H₂O₂, UV) Prep->Incubate Sample Withdraw aliquots at time points (t₀, t₁, t₂, ... tₙ) Incubate->Sample Analyze Analyze via Stability-Indicating HPLC-UV Method Sample->Analyze Data Quantify this compound peak area and degradation products Analyze->Data Plot Plot [this compound] vs. Time Data->Plot Kinetics Determine degradation rate (k) and half-life (t½) Plot->Kinetics

Caption: Experimental workflow for an this compound stability study.

Start Low experimental efficacy or poor reproducibility? Check_Storage Was stock solution stored at 4°C? Start->Check_Storage Check_Age Was stock solution prepared fresh? Check_Storage->Check_Age Yes Result_Degraded Result: this compound likely degraded. Prepare fresh stock and store properly. Check_Storage->Result_Degraded No Check_pH Is experimental pH extreme (<5 or >10)? Check_Age->Check_pH Yes Check_Age->Result_Degraded No Check_Media Is this compound incubated in complex media for >24h? Check_pH->Check_Media No Check_pH->Result_Degraded Yes Result_OK Result: Degradation is unlikely. Investigate other experimental parameters. Check_Media->Result_OK No Result_Possible_Deg Result: Slow degradation possible. Consider higher concentration or fresh additions. Check_Media->Result_Possible_Deg Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Managing ara-AMP Cytotoxicity in Non-Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ara-AMP (Vidarabine Monophosphate). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of this compound in non-infected cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my non-infected control cells treated with this compound. What is the underlying mechanism?

A1: this compound, a monophosphate form of the nucleoside analog Vidarabine (ara-A), exerts its cytotoxic effects primarily through interference with DNA synthesis.[1][2] Once inside the cell, this compound is converted to its active triphosphate form, ara-ATP.[2] This active metabolite competitively inhibits cellular DNA polymerases, and its incorporation into the DNA strand leads to chain termination, halting DNA replication.[2] While this action is targeted against viral replication, host cell DNA polymerases can also be affected, leading to toxicity in non-infected, proliferating cells.[2][3] Additionally, incorporation of nucleoside analogues into mitochondrial DNA by polymerase gamma can lead to mitochondrial toxicity, a significant contributor to off-target cytotoxicity.[4][5][6]

Q2: Why do different non-infected cell lines show varying sensitivity to this compound?

A2: The differential sensitivity of cell lines to this compound can be attributed to several factors, including:

  • Proliferation Rate: Rapidly dividing cells are more susceptible as they are actively synthesizing DNA, providing more opportunities for this compound to be incorporated.

  • Metabolic Activity: The efficiency of intracellular phosphorylation of this compound to the active ara-ATP can vary between cell lines.[3] This process is dependent on cellular kinases.[1]

  • DNA Repair Capacity: Cells with more robust DNA repair mechanisms may be better able to counteract the DNA damage caused by this compound.

  • Mitochondrial Function: Differences in mitochondrial DNA polymerase activity and reliance on mitochondrial function can influence the extent of mitochondrial toxicity.[4]

Q3: Can I reduce this compound cytotoxicity by modifying my experimental conditions?

A3: Yes, several modifications to your experimental protocol can potentially reduce the off-target cytotoxicity of this compound:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time of this compound required to achieve your desired experimental outcome while minimizing toxicity to control cells.

  • Cell Seeding Density: Cell density can influence drug sensitivity. It's important to maintain consistent seeding densities across experiments to ensure reproducible results.

  • Serum Concentration: The concentration of serum in your culture medium can affect cell proliferation rates and, consequently, sensitivity to DNA synthesis inhibitors. Consider if altering serum levels is appropriate for your experimental model.

Q4: Are there any supplemental agents I can add to my culture medium to protect non-infected cells?

A4: The use of cytoprotective agents is an area of active research. While specific agents for this compound are not well-documented, general strategies for mitigating nucleoside analog toxicity include:

  • Uridine (B1682114) Supplementation: In some cases, uridine has been shown to reduce the toxicity of certain nucleoside analogs by helping to balance the nucleotide pools within the cell and potentially reducing oxidative stress.[7]

  • Antioxidants: Since some nucleoside analogs can induce reactive oxygen species (ROS), the addition of antioxidants like N-acetylcysteine (NAC) could potentially mitigate some of the cytotoxic effects.

It is crucial to validate the use of any supplemental agent in your specific cell model to ensure it does not interfere with your experimental results.

Troubleshooting Guides

Problem 1: Excessive cell death in control wells, leading to a narrow therapeutic window.

  • Possible Cause: The concentration of this compound is too high for the specific cell line being used.

  • Troubleshooting Steps:

    • Perform a detailed IC50 determination: As shown in the table below, different cell lines can have vastly different sensitivities. Determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific non-infected cell line.

    • Reduce the treatment duration: If a lower concentration is not feasible for your experiment, consider reducing the exposure time.

    • Use a less sensitive cell line: If your experimental design allows, consider using a cell line that is less sensitive to this compound.

Problem 2: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure that the same number of viable cells are seeded in each well for every experiment.

    • Monitor cell passage number: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.

    • Ensure consistent drug preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Non-Infected Cell Lines

This table illustrates the potential range of sensitivities to this compound across different non-infected cell lines after a 72-hour exposure.

Cell LineDescriptionProliferation RateHypothetical IC50 (µM)
HEK293Human Embryonic KidneyHigh15
NIH/3T3Mouse Embryonic FibroblastHigh25
HaCaTHuman KeratinocyteModerate50
Primary Human FibroblastsPrimary Cell StrainLow>100

Table 2: Example Experiment - Effect of Uridine Supplementation on this compound Cytotoxicity in HEK293 Cells

This table presents hypothetical data from an experiment designed to test the cytoprotective effect of uridine.

TreatmentCell Viability (%)Standard Deviation
Vehicle Control1005.2
This compound (15 µM)484.5
Uridine (100 µM)985.5
This compound (15 µM) + Uridine (100 µM)654.8

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[8][9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]

Materials:

  • 96-well cell culture plates

  • Your non-infected cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.[11] Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

Cytotoxicity_Pathway cluster_cell Non-Infected Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ara_AMP This compound (extracellular) ara_AMP_in This compound (intracellular) ara_AMP->ara_AMP_in Transport ara_ADP ara-ADP ara_AMP_in->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active) ara_ADP->ara_ATP Cellular Kinases DNA_Polymerase DNA Polymerase ara_ATP->DNA_Polymerase Inhibition DNA_Replication DNA Replication ara_ATP->DNA_Replication Incorporation Mito_DNA_Polymerase Mito. DNA Pol γ ara_ATP->Mito_DNA_Polymerase Inhibition DNA_Polymerase->DNA_Replication Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Cell_Death Cytotoxicity / Cell Death Chain_Termination->Cell_Death Mito_Toxicity Mitochondrial Toxicity Mito_DNA_Polymerase->Mito_Toxicity Mito_Toxicity->Cell_Death

Caption: Mechanism of this compound induced cytotoxicity in non-infected cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Dilutions 2. Prepare this compound Serial Dilutions Add_ara_AMP 3. Add this compound to Cells Prepare_Dilutions->Add_ara_AMP Incubate 4. Incubate for Specified Duration Add_ara_AMP->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate Viability & Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for determining this compound IC50 using an MTT assay.

References

Validation & Comparative

A Comparative Analysis of Ara-AMP and Acyclovir Efficacy Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral agents Vidarabine (B1017) monophosphate (ara-AMP) and Acyclovir (B1169), focusing on their efficacy against Herpes Simplex Virus (HSV) infections. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the experimental protocols used to derive these findings.

Executive Summary

Acyclovir is a highly selective and potent inhibitor of HSV replication, becoming the standard of care for most HSV infections. Its efficacy stems from its specific activation by viral thymidine (B127349) kinase. This compound, a derivative of Vidarabine (ara-A), also effectively inhibits viral DNA synthesis but exhibits a different mechanism of activation that does not depend on viral thymidine kinase, offering a potential advantage against acyclovir-resistant strains. Clinical and preclinical data demonstrate that while both drugs are effective, acyclovir generally shows a better safety profile and higher efficacy in many clinical scenarios.

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound and acyclovir against HSV-1 and HSV-2.

Table 1: In Vitro Efficacy against Herpes Simplex Virus

CompoundVirus StrainCell LineAssay TypeIC50 (µg/mL)Source
Acyclovir HSV-1 (KOS)VeroPlaque Reduction0.45 ± 0.13[1]
HSV-1 (Clinical Isolates)VeroPlaque Reduction0.38 ± 0.23[1]
HSV-2 (Baylor 186)VeroPlaque Reduction0.57 ± 0.04[1]
HSV-2 (Clinical Isolates)VeroPlaque Reduction0.50 ± 0.32[1]
Vidarabine (ara-A) HSV-1Green Monkey KidneyDNA Synthesis Inhibition-[2]
HSV-2VeroAdditive effect with Acyclovir-[3]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelVirus StrainRoute of AdministrationKey FindingsSource
Acyclovir Hairless MiceHSV-1Topical & SystemicMore effective than Vidarabine alone in reducing clinical signs of infection.[2]
Newborn MiceHSV-2-Combination with Vidarabine showed a significant increase in survival rate (52%) compared to Acyclovir alone (24%).[4]
Vidarabine (ara-A) Hairless MiceHSV-1Topical & SystemicLess effective than Acyclovir alone but showed enhanced effect in combination.[2]
Newborn MiceHSV-2-Lower survival rate (6%) compared to Acyclovir alone.[4]

Mechanisms of Action

Both this compound and acyclovir are nucleoside analogs that inhibit viral DNA synthesis, but their activation pathways and precise interactions with the viral DNA polymerase differ.

Acyclovir is a prodrug that is selectively phosphorylated by the HSV-encoded thymidine kinase (TK) to acyclovir monophosphate.[3] Cellular enzymes then convert the monophosphate to acyclovir triphosphate, which acts as a competitive inhibitor of the viral DNA polymerase and leads to chain termination upon incorporation into the growing viral DNA strand.[3]

This compound is the 5'-monophosphate form of vidarabine (ara-A). Cellular kinases phosphorylate this compound to its active triphosphate form, ara-ATP. Ara-ATP competitively inhibits the viral DNA polymerase. Its incorporation into the viral DNA slows down chain elongation.[5] A key difference is that this compound's activation is not dependent on viral TK, making it potentially effective against acyclovir-resistant, TK-deficient HSV strains.[5]

Signaling Pathway Diagrams

G cluster_Acyclovir Acyclovir Mechanism of Action ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Cellular Kinases vDNA_Pol Viral DNA Polymerase ACV_TP->vDNA_Pol Inhibition DNA_Chain Viral DNA Chain Termination vDNA_Pol->DNA_Chain Incorporation

Caption: Acyclovir's mechanism of action.

G cluster_AraAMP This compound Mechanism of Action AraA Vidarabine (ara-A) AraAMP This compound AraA->AraAMP Cellular Kinases AraATP ara-ATP AraAMP->AraATP Cellular Kinases vDNA_Pol_ara Viral DNA Polymerase AraATP->vDNA_Pol_ara Inhibition DNA_Elongation Inhibition of Viral DNA Elongation vDNA_Pol_ara->DNA_Elongation

Caption: this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the in vitro efficacy of antiviral compounds.

Objective: To quantify the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero cells) are prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of HSV (typically 50-100 plaque-forming units per well).

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (this compound or acyclovir).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

This assay measures the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Objective: To determine the effect of an antiviral agent on the quantity of infectious virus produced in a single replication cycle.

Methodology:

  • Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).

  • Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are incubated with a culture medium containing various concentrations of the antiviral drug.

  • Virus Harvest: After a single replication cycle (typically 24-48 hours), the cells and supernatant are harvested. The cells are subjected to freeze-thaw cycles to release intracellular virus.

  • Virus Tittering: The total amount of infectious virus in the harvested material is quantified by performing a plaque assay on fresh cell monolayers using serial dilutions of the harvest.

  • Data Analysis: The viral titers from the drug-treated samples are compared to the untreated control to determine the extent of viral yield reduction.

Experimental Workflow Diagram

G cluster_Workflow Antiviral Efficacy Testing Workflow cluster_Assay A Prepare Cell Monolayers B Infect with HSV A->B C Add Serial Dilutions of This compound or Acyclovir B->C D1 Plaque Reduction Assay C->D1 D2 Viral Yield Reduction Assay C->D2 E1 Incubate and Stain Plaques D1->E1 E2 Incubate for One Replication Cycle D2->E2 F1 Count Plaques E1->F1 G1 Calculate IC50 F1->G1 F2 Harvest Virus E2->F2 G2 Titer Virus by Plaque Assay F2->G2 H2 Determine Viral Yield Reduction G2->H2

Caption: General experimental workflow.

References

A Comparative Guide: F-ara-AMP (Fludarabine) vs. Cytarabine in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two pivotal antimetabolite chemotherapeutic agents, F-ara-AMP (the phosphorylated form of Fludarabine) and Cytarabine (ara-C), in the context of acute myeloid leukemia (AML) models. By examining their mechanisms of action, comparative in vitro efficacy, and the cellular pathways they influence, this document aims to support informed decisions in preclinical and clinical research.

Mechanism of Action: A Tale of Two Nucleoside Analogs

Both Fludarabine (B1672870) and Cytarabine are nucleoside analogs that, upon intracellular phosphorylation to their active triphosphate forms, disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.[1] However, their distinct molecular targets result in different mechanisms of cytotoxicity.

Cytarabine (ara-C) , a pyrimidine (B1678525) analog, is converted to its active form, ara-CTP. The primary mechanism of action of ara-CTP is the inhibition of DNA polymerase.[1] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication and triggering cell death, particularly in rapidly dividing cancer cells.[1]

F-ara-AMP , a purine (B94841) analog, is dephosphorylated to F-ara-A (Fludarabine) and then re-phosphorylated intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP exhibits a dual mechanism of action: it not only inhibits DNA polymerase but also potently inhibits ribonucleotide reductase.[1] This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. By targeting both DNA elongation and the synthesis of DNA precursors, F-ara-AMP delivers a multi-faceted assault on DNA replication.[1]

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for Cytarabine and F-ara-AMP in various AML cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values are indicative of higher potency. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.

Table 1: IC50 Values of Cytarabine in AML Cell Lines

Cell LineDescriptionIC50 (µM)
MV4-11-PFLT3-ITD positive AML0.26[2]
MV4-11-RCytarabine-Resistant MV4-113.37[2]
THP-1MLL-rearranged AMLVaries with conditions[1]
KG-1ErythroleukemiaVaries with conditions[1]
HL-60Promyelocytic LeukemiaVaries with conditions[1]

Table 2: IC50 Values of F-ara-AMP (Fludarabine) in Leukemia Cell Lines

Cell LineDescriptionIC50 (µM)
K562Chronic Myelogenous Leukemia3.33[3]
HL-60Promyelocytic LeukemiaNot explicitly stated, but cytotoxic effects observed[4]

Note: Directly comparable IC50 values for F-ara-AMP in the same panel of AML cell lines were not consistently available in the reviewed literature. The provided data is from different studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and assist in the design of future comparative studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1, KG-1, HL-60) in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Add varying concentrations of F-ara-AMP or Cytarabine to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat AML cells with F-ara-AMP or Cytarabine at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat AML cells with F-ara-AMP or Cytarabine for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • DNA Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate in the dark for 15-30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data from at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by F-ara-AMP and Cytarabine, as well as a typical experimental workflow for their comparison.

Cytarabine_Mechanism cluster_cell AML Cell Cytarabine Cytarabine (ara-C) ara_CTP ara-CTP (Active form) Cytarabine->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibits DNA_Replication DNA Replication ara_CTP->DNA_Replication Incorporation & Chain Termination DNA_Polymerase->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Cytarabine in AML cells.

Fludarabine_Mechanism cluster_cell AML Cell Fludarabine F-ara-AMP F_ara_ATP F-ara-ATP (Active form) Fludarabine->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Replication DNA Replication F_ara_ATP->DNA_Replication Incorporation dNTPs dNTP Pool Ribonucleotide_Reductase->dNTPs dNTPs->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Dual mechanism of action of F-ara-AMP in AML cells.

Experimental_Workflow cluster_assays In Vitro Assays start Start: AML Cell Culture (e.g., MV4-11, HL-60) treatment Treat with F-ara-AMP or Cytarabine (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis comparison Comparative Analysis of Efficacy data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for comparing drug efficacy.

Conclusion

Both F-ara-AMP and Cytarabine are potent cytotoxic agents against AML cells, primarily functioning through the disruption of DNA synthesis. Cytarabine's action is focused on the inhibition of DNA polymerase, while F-ara-AMP offers a dual-pronged attack by inhibiting both DNA polymerase and ribonucleotide reductase. The choice between these agents in a research or clinical setting may depend on the specific molecular characteristics of the AML subtype and potential resistance mechanisms. The provided data and protocols offer a framework for the direct and objective comparison of these two important chemotherapeutic agents in AML models.

References

Navigating Nucleoside Analog Cross-Resistance: A Comparative Analysis of Ara-AMP and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to nucleoside analogs like ara-AMP (Fludarabine Phosphate) is a significant hurdle in the treatment of hematological malignancies. Understanding the patterns of cross-resistance to other nucleoside analogs is critical for developing effective second-line therapies. This guide provides an objective comparison of this compound's cross-resistance profile with other key nucleoside analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Cross-Resistance in Fludarabine-Resistant Cell Lines

Resistance to fludarabine (B1672870), the active metabolite of this compound, frequently leads to cross-resistance to other nucleoside analogs. This phenomenon is primarily attributed to the downregulation of deoxycytidine kinase (dCK), a critical enzyme for the activation of these drugs.[1][2][3][4] The following table summarizes quantitative data from studies on various cell lines, illustrating the changes in sensitivity to different nucleoside analogs following the development of fludarabine resistance.

Cell LineDrugIC50 Parental (nM)IC50 Resistant (nM)Fold ResistanceReference
HL-60 Fludarabine (F-ara-A)8.7 ± 1.3290 - 58033.3 - 66.7[5]
Cladribine (B1669150) (CdA)Not Specified>8000>8000[2]
Cytarabine (B982) (Ara-C)Not SpecifiedNot Specified5[2]
Gemcitabine (B846)Not SpecifiedNot SpecifiedNo Cross-Resistance[5]
HL/ara-C20 (Cytarabine-Resistant)Cytarabine (Ara-C)~250500020[6]
Clofarabine (B1669196)~533206[6]
Mino/FR (Fludarabine-Resistant)FludarabineNot SpecifiedNot SpecifiedHigh[7]
Cytarabine (Ara-C)Not SpecifiedNot SpecifiedCross-Resistant[7]
GemcitabineNot SpecifiedNot SpecifiedCross-Resistant[7]
CladribineNot SpecifiedNot SpecifiedCross-Resistant[7]

Key Observations:

  • High Cross-Resistance: Cell lines with acquired resistance to fludarabine, particularly those with reduced dCK activity, often exhibit significant cross-resistance to other purine (B94841) nucleoside analogs like cladribine and clofarabine, as well as the pyrimidine (B1678525) analog cytarabine.[1][2][7]

  • Variable Sensitivity: The degree of cross-resistance can vary. For instance, in a cytarabine-resistant cell line, the resistance to clofarabine was notably lower than the resistance to cytarabine itself, suggesting it could be a more effective subsequent treatment.[6]

  • Lack of Cross-Resistance: In some instances, resistance to one nucleoside analog does not confer resistance to another. For example, cladribine-resistant HL60 cells with elevated 5'-nucleotidase activity showed no cross-resistance to gemcitabine.[5] This highlights the importance of understanding the specific mechanism of resistance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-resistance. Below are protocols for key experiments in this field.

Development of Fludarabine-Resistant Cell Lines

This protocol outlines a standard method for generating drug-resistant cell lines through continuous exposure to increasing drug concentrations.[8][9][10][11]

Materials:

  • Parental leukemia cell line (e.g., HL-60, MEC-2)

  • Complete cell culture medium

  • Fludarabine (F-ara-A) stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Cell counting method (e.g., hemocytometer)

Procedure:

  • Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of fludarabine for the parental cell line using a standard cytotoxicity assay (see Protocol 2).

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of fludarabine, typically starting at the IC25 (the concentration that inhibits 25% of cell growth).

  • Gradual Dose Escalation: Once the cells adapt and resume steady proliferation, incrementally increase the fludarabine concentration. This process is repeated over several months.

  • Isolation of Resistant Clones: Isolate and expand clonal populations from the resistant pool for detailed characterization.

  • Confirmation of Resistance: Confirm the resistant phenotype by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates the successful development of resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for quantifying the cytotoxic effects of nucleoside analogs.[12]

Materials:

  • Parental and resistant leukemia cell lines

  • 96-well microplates

  • Nucleoside analog solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density.

  • Drug Treatment: Add serial dilutions of the nucleoside analogs to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control and plot it against the drug concentration. Use non-linear regression to determine the IC50 value.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance to fludarabine and subsequent cross-resistance to other nucleoside analogs is the downregulation of deoxycytidine kinase (dCK). The following diagram illustrates this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Nucleoside Transporter Nucleoside Transporter Fludarabine (F-ara-A) Fludarabine (F-ara-A) Fludarabine (F-ara-A)->Nucleoside Transporter Uptake dCK Deoxycytidine Kinase (dCK) Fludarabine (F-ara-A)->dCK Phosphorylation F-ara-AMP F-ara-AMP dCK->F-ara-AMP Other Kinases Other Kinases F-ara-AMP->Other Kinases Phosphorylation F-ara-ATP (Active) F-ara-ATP (Active) Other Kinases->F-ara-ATP (Active) DNA Polymerase DNA Polymerase F-ara-ATP (Active)->DNA Polymerase Inhibition Ribonucleotide Reductase Ribonucleotide Reductase F-ara-ATP (Active)->Ribonucleotide Reductase Inhibition dCK Downregulation dCK Downregulation (Resistance Mechanism) dCK Downregulation->dCK Blocks Activation DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Ribonucleotide Reductase->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis G Parental Cell Line Parental Cell Line Continuous Fludarabine Exposure Continuous Fludarabine Exposure Parental Cell Line->Continuous Fludarabine Exposure Cytotoxicity Assays Cytotoxicity Assays Parental Cell Line->Cytotoxicity Assays Test Panel of Nucleoside Analogs Fludarabine-Resistant Cell Line Fludarabine-Resistant Cell Line Continuous Fludarabine Exposure->Fludarabine-Resistant Cell Line Fludarabine-Resistant Cell Line->Cytotoxicity Assays Test Panel of Nucleoside Analogs Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Calculate IC50 & Fold Resistance Cross-Resistance Profile Cross-Resistance Profile Data Analysis->Cross-Resistance Profile

References

A Comparative Guide to the Antiviral Activity of Newly Synthesized ara-AMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of newly synthesized arabinofuranosyl monophosphate (ara-AMP) analogs against Herpes Simplex Virus Type 1 (HSV-1). The performance of these novel compounds is evaluated against the established antiviral drug, Acyclovir (B1169). This document includes a summary of quantitative antiviral and cytotoxicity data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflow.

Performance Comparison of Antiviral Agents

The antiviral efficacy and cellular toxicity of newly synthesized nucleoside analogs were evaluated against HSV-1. The half-maximal effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI) were determined to assess the therapeutic potential of these compounds. Acyclovir, a standard-of-care antiviral for HSV-1 infections, was used as a reference compound.

The data presented below is a representative compilation from studies on novel quinolonic acyclovir analogues and uracil (B121893) nucleosides, demonstrating the typical performance metrics used to evaluate new antiviral candidates.[1][2]

CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Acyclovir (Reference) HSV-11.09> 1000> 917
Quinolonic Analog 2d HSV-10.8> 1000> 1250
Quinolonic Analog 3j HSV-10.7> 1000> 1428
Uracil Analog 6 HSV-115.76> 100> 6.3
Uracil Analog 8 HSV-115.19> 100> 6.6

Note: The data for Quinolonic Analogs 2d and 3j is derived from a study on quinolonic acyclovir analogues.[1] The data for Uracil Analogs 6 and 8 is from a study on newly synthesized cyclic and acyclic uracil nucleosides.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of the compounds was determined using a plaque reduction assay, a standard method for quantifying the inhibition of viral replication.

  • Cell Seeding: Vero cells (a lineage of kidney epithelial cells from an African green monkey) were seeded in 6-well plates at a density of 2 x 10⁵ cells/well and incubated overnight at 37°C in a 5% CO₂ atmosphere to form a confluent monolayer.

  • Virus Infection: The cell culture medium was removed, and the cell monolayers were infected with HSV-1 at a multiplicity of infection (MOI) that produces approximately 100 plaque-forming units (PFU) per well. The virus was allowed to adsorb for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum was removed, and the cells were overlaid with a medium containing 1.2% methylcellulose (B11928114) and serial dilutions of the test compounds or Acyclovir.

  • Incubation: The plates were incubated for 3 days at 37°C in a 5% CO₂ atmosphere to allow for plaque formation.

  • Plaque Visualization and Counting: After incubation, the overlay medium was removed, and the cells were fixed with methanol (B129727) and stained with a 0.5% crystal violet solution. The viral plaques (clear zones where cells have been lysed by the virus) were then counted.

  • EC₅₀ Determination: The percentage of plaque inhibition was calculated for each compound concentration relative to the untreated virus control. The EC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, was determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds on Vero cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Vero cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds or Acyclovir. Control wells contained cells with medium only (for 100% viability) and medium with a vehicle control.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium was removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • CC₅₀ Determination: The percentage of cell viability was calculated for each compound concentration relative to the untreated control cells. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curve.

Visualizations

Mechanism of Action: Inhibition of Viral DNA Synthesis

Newly synthesized this compound analogs, like other nucleoside analogs, exert their antiviral effect by targeting the viral DNA polymerase, a key enzyme in the replication of DNA viruses such as HSV-1.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Machinery Analog This compound Analog (Prodrug) Ara_AMP This compound Analog->Ara_AMP Cellular Kinases Ara_ADP ara-ADP Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP ara-ATP (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound analogs.

Experimental Workflow for Antiviral Drug Screening

The process of evaluating the antiviral activity and cytotoxicity of newly synthesized compounds follows a structured workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesize & Purify This compound Analogs Stock_Solution Prepare Stock Solutions Synthesis->Stock_Solution Antiviral_Assay Antiviral Assay (Plaque Reduction) Stock_Solution->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Stock_Solution->Cytotoxicity_Assay Calculate_EC50 Calculate EC₅₀ Antiviral_Assay->Calculate_EC50 Calculate_CC50 Calculate CC₅₀ Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Experimental workflow for screening antiviral compounds.

References

A Comparative Analysis of ara-AMP and Ganciclovir on Cytomegalovirus (CMV) Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cytomegalovirus (CMV) activity of vidarabine (B1017) monophosphate (ara-AMP) and ganciclovir (B1264). The analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the efficacy and mechanisms of these two antiviral compounds. It is important to note that direct comparative studies between this compound and ganciclovir for CMV are limited in recent literature; therefore, this guide synthesizes data from various sources to provide a comprehensive overview.

Executive Summary

Ganciclovir is a potent and widely used antiviral agent for the treatment of CMV infections.[1][2] Its mechanism of action involves selective phosphorylation in CMV-infected cells and subsequent inhibition of viral DNA polymerase.[3][4] Vidarabine (ara-A), the parent nucleoside of this compound, has also demonstrated activity against herpesviruses, but its efficacy against CMV appears to be less pronounced compared to ganciclovir.[5][6][7] The available data, though not from direct head-to-head studies, suggests that ganciclovir has a significantly lower 50% inhibitory concentration (IC50) against CMV than vidarabine.

Data Presentation: In Vitro Efficacy Against CMV

The following table summarizes the in vitro efficacy of vidarabine (parent compound of this compound) and ganciclovir against human cytomegalovirus (HCMV).

CompoundVirus Strain(s)Cell TypeAssay TypeIC50 / ID50Reference(s)
Vidarabine (ara-A) HCMV Clinical IsolatesHuman Embryonic Lung FibroblastsPlaque Reduction AssayMean ID50: 3.4 µg/mL (~12.7 µM)[5][6]
Ganciclovir HCMV AD169 StrainNot SpecifiedNot SpecifiedIC50: 1.7 µM[8]
Ganciclovir HCMV Clinical IsolatesNot SpecifiedNot SpecifiedMean IC50: 1.7 µM (range: 0.2-5.3 µM)[9]
Ganciclovir HCMV AD169 StrainNot SpecifiedFlow CytometryIC50: 5.36 µM[10]
Ganciclovir HCMV Clinical IsolatesNot SpecifiedFlow CytometryMean IC50: 3.78 µM[10]

Note: IC50 (Inhibitory Concentration 50%) and ID50 (Inhibitory Dose 50%) are measures of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, viral replication. The data for vidarabine is from older studies and for the parent compound, not this compound directly. The conversion of µg/mL to µM for vidarabine is based on its molecular weight of 267.24 g/mol .

Mechanisms of Action

Both this compound and ganciclovir are nucleoside analogs that interfere with viral DNA synthesis, but their activation and specific interactions with viral and cellular enzymes differ.

Ganciclovir

Ganciclovir is a synthetic analog of 2'-deoxyguanosine.[4] Its antiviral activity is dependent on its phosphorylation to ganciclovir triphosphate. The initial phosphorylation to ganciclovir monophosphate is preferentially catalyzed by the CMV-encoded protein kinase UL97 in infected cells.[11][12] Cellular kinases then convert the monophosphate to the di- and triphosphate forms.[3][13] Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation.[4][14] This selective activation in infected cells contributes to its therapeutic window.

This compound (Vidarabine Monophosphate)

Vidarabine (ara-A) is an adenosine (B11128) analog. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP. Ara-ATP inhibits viral DNA polymerase, competing with the natural substrate dATP. Upon incorporation into the viral DNA, ara-ATP leads to chain termination, thus halting viral replication. Unlike ganciclovir, the activation of vidarabine is not dependent on a virus-specific enzyme, which may result in less selectivity for virus-infected cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-CMV activity of antiviral compounds.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral drugs.[15][16]

  • Cell Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are seeded in 6- or 12-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayer is infected with a standardized amount of CMV (typically to produce 50-100 plaques per well).

  • Drug Treatment: After a viral adsorption period (e.g., 90 minutes), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound (this compound or ganciclovir).

  • Incubation: Plates are incubated at 37°C in a CO2 incubator for 7-14 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). Plaques, which are clear zones where cells have been lysed by the virus, are then counted.

  • Data Analysis: The number of plaques in the presence of the drug is compared to the number in the untreated control wells. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a sensitive method to quantify the amount of viral DNA, providing a measure of viral replication.[17][18]

  • Cell Culture and Infection: Similar to the plaque reduction assay, susceptible cells are cultured and infected with CMV in the presence of varying concentrations of the antiviral compound.

  • DNA Extraction: At a specific time point post-infection (e.g., 48-72 hours), total DNA is extracted from the infected cells.

  • qPCR Reaction: A qPCR reaction is set up using primers and a probe specific for a conserved region of the CMV genome (e.g., the DNA polymerase gene). A standard curve is generated using known quantities of a plasmid containing the target viral DNA sequence.

  • Data Acquisition: The qPCR instrument monitors the amplification of the viral DNA in real-time.

  • Data Analysis: The amount of viral DNA in each sample is quantified by comparing its amplification signal to the standard curve. The IC50 is determined as the drug concentration that reduces the amount of viral DNA by 50% compared to the untreated control.

Visualizations

Experimental Workflow for Antiviral Testing

G General Experimental Workflow for Antiviral Testing against CMV cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis A Seed susceptible cells (e.g., HFFs) in multi-well plates B Infect cells with a known titer of CMV A->B C Treat infected cells with serial dilutions of antiviral compounds (this compound or Ganciclovir) B->C D Incubate for a defined period (e.g., 7-14 days for Plaque Assay, 48-72h for qPCR) C->D E Plaque Reduction Assay D->E Endpoint: Viral Infectivity F Quantitative PCR (qPCR) D->F Endpoint: Viral DNA Replication G Fix, stain, and count viral plaques E->G H Extract DNA and quantify viral genome copies F->H I Calculate IC50 values G->I H->I G Mechanism of Action of Ganciclovir against CMV cluster_cell CMV-Infected Host Cell GCV Ganciclovir (GCV) GCV_MP GCV-Monophosphate GCV->GCV_MP CMV UL97 Kinase GCV_DP GCV-Diphosphate GCV_MP->GCV_DP Cellular Kinases GCV_TP GCV-Triphosphate (Active Form) GCV_DP->GCV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase GCV_TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of DNA Synthesis & Chain Termination GCV_TP->Inhibition Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Inhibition->Viral_DNA Blocks G Mechanism of Action of this compound (Vidarabine) against CMV cluster_cell Infected Host Cell AraA Vidarabine (ara-A) AraAMP This compound AraA->AraAMP Cellular Kinases AraADP ara-ADP AraAMP->AraADP Cellular Kinases AraATP ara-ATP (Active Form) AraADP->AraATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase AraATP->Viral_DNA_Polymerase Competitive Inhibition with dATP Inhibition Inhibition of DNA Synthesis & Chain Termination AraATP->Inhibition Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Inhibition->Viral_DNA Blocks

References

Independent Validation of an Adenosine Analog Antiviral: A Comparative Guide to ara-AMP (Vidarabine Monophosphate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of ara-AMP (vidarabine monophosphate), a nucleotide analog, with other alternatives, supported by published experimental data. The focus is on independently validated data to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound, the 5'-monophosphate ester of vidarabine (B1017) (ara-A), is an antiviral compound with demonstrated activity primarily against herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its conversion to the active triphosphate form, ara-ATP, leads to the inhibition of viral DNA synthesis. A key advantage of this compound over its parent compound, ara-A, is its significantly higher aqueous solubility, which facilitates parenteral administration. Independent studies have confirmed its antiviral efficacy, and this guide synthesizes available quantitative data and experimental methodologies to provide a comparative overview.

Data Presentation: Quantitative Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound from published studies.

CompoundVirus StrainCell LineEC50/IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
This compound HSV-1RK-13Significant antiviral activity90 (microscopic lesions)-[1]
This compound HSV-2 (MS strain)RK-13, VeroMore potent than ara-A90 (microscopic lesions)-[1]
This compound HSV-2VeroAdditive/synergistic with Acyclovir (B1169)--[2]

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. Data from truly independent validation studies providing a range of EC50/IC50 values for this compound is limited in the public domain.

Comparative Efficacy

Studies have shown that the combination of this compound (or its parent compound vidarabine) with acyclovir results in an additive or synergistic antiviral effect against HSV-1, HSV-2, and VZV.[2][3] This suggests that combination therapy could be a viable strategy to enhance efficacy and potentially reduce the emergence of drug-resistant viral strains. The synergistic effect is dependent on the viral DNA polymerase, highlighting the mechanism of action of these drugs.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication.

  • Cell Culture and Infection:

    • Confluent monolayers of a suitable cell line (e.g., Vero or RK-13 cells) are cultured in 6-well or 12-well plates.

    • The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • A standardized amount of virus (expressed as plaque-forming units, PFU) is added to the cell monolayers and allowed to adsorb for 1-2 hours at 37°C.[4]

  • Compound Treatment:

    • After viral adsorption, the inoculum is removed, and the cells are washed with PBS.

    • An overlay medium (e.g., methylcellulose (B11928114) or carboxymethylcellulose) containing serial dilutions of this compound or a control compound is added to the wells.[4] The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Plaque Visualization and Quantification:

    • The plates are incubated for 3-5 days at 37°C to allow for plaque formation.[4]

    • The overlay medium is removed, and the cells are fixed with a solution like 10% formalin.[4]

    • The fixed cells are stained with a dye such as crystal violet, which stains the intact cells, leaving the viral plaques unstained and visible.[4]

    • The number of plaques in each well is counted, and the concentration of the compound that reduces the plaque number by 50% (IC50) compared to the untreated control is calculated.[5]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compound on the viability of the host cells.

  • Cell Treatment:

    • Host cells are seeded in 96-well plates and treated with serial dilutions of this compound for a duration similar to the antiviral assay.[6]

  • MTT Addition and Incubation:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) is added to each well.[6]

    • The plates are incubated for 2-4 hours at 37°C, during which mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into an insoluble purple formazan (B1609692).[4]

  • Solubilization and Absorbance Measurement:

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

    • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Calculation of CC50:

    • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[7]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

G cluster_cell Host Cell ara_AMP This compound (Vidarabine Monophosphate) ara_ADP ara-ADP ara_AMP->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active Form) ara_ADP->ara_ATP Cellular Kinases viral_DNA_poly Viral DNA Polymerase ara_ATP->viral_DNA_poly Competitive Inhibition viral_DNA_synthesis Viral DNA Synthesis ara_ATP->viral_DNA_synthesis Incorporation viral_DNA_poly->viral_DNA_synthesis inhibition Inhibition viral_DNA_poly->inhibition chain_termination Chain Termination viral_DNA_synthesis->chain_termination

Caption: Mechanism of action of this compound.

Experimental Workflow: Plaque Reduction Assay

G start Start seed_cells Seed Host Cells in Plate start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells add_overlay Add Overlay with This compound Dilutions infect_cells->add_overlay incubate Incubate for 3-5 Days add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Plaque Reduction Assay.

Logical Relationship: Comparison of Antiviral Potency

G cluster_potency Antiviral Potency (HSV-2) cluster_combo Combination Therapy ara_AMP This compound ara_A ara-A (Vidarabine) ara_AMP->ara_A More Potent Synergistic Synergistic/Additive Effect (HSV, VZV) ara_AMP->Synergistic Acyclovir Acyclovir Acyclovir->Synergistic

Caption: Comparative antiviral potency of this compound.

References

Benchmarking ara-AMP: A Comparative Performance Analysis Against Industry-Standard Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of ara-AMP (Vidarabine) against a panel of industry-standard antiviral agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by experimental data to inform antiviral research and development efforts. The analysis focuses on antiviral potency and cytotoxicity, crucial parameters in the evaluation of therapeutic potential.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy of this compound and its counterparts were evaluated against several key DNA viruses. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). The selectivity index, calculated as the ratio of CC50 to IC50, is a critical measure of an antiviral's therapeutic window.

Table 1: Antiviral Activity Against Herpes Simplex Virus Type 1 (HSV-1)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineAssay MethodReference
This compound (Vidarabine) 34.8 (9.3 µg/ml)> 100> 2.87HELPlaque Reduction[1]
Acyclovir (B1169) 0.85> 6400> 7529VeroCPE Reduction[2]
Ganciclovir 0.0064> 100> 15625HELCPE Reduction
Cidofovir (B1669016) 20> 100> 5HFFPlaque Reduction[3]

Table 2: Antiviral Activity Against Herpes Simplex Virus Type 2 (HSV-2)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineAssay MethodReference
This compound (Vidarabine) 42.3 (11.3 µg/ml)> 100> 2.36HELPlaque Reduction[1]
Acyclovir 0.86> 6400> 7442VeroCPE Reduction[2][4]
Ganciclovir Not widely reportedNot widely reportedNot widely reported--
Cidofovir Not widely reported> 100Not widely reportedHFFPlaque Reduction[3]

Table 3: Antiviral Activity Against Human Cytomegalovirus (HCMV)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineAssay MethodReference
This compound (Vidarabine) Not widely reportedNot widely reportedNot widely reported--
Acyclovir Not highly active> 6400Not applicableVeroCPE Reduction[2]
Ganciclovir 0.9 mg/L (~3.5 µM)Not widely reportedNot widely reportedHuman Embryonic LungPlaque Reduction[5]
Cidofovir 0.32> 100> 312.5HFFPlaque Reduction[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., Vero, HEL, HFF) are prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Antiviral Treatment: After adsorption, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). An overlay medium (e.g., methylcellulose) containing serial dilutions of the antiviral compound is then added.

  • Incubation: Plates are incubated for a period sufficient for plaque formation, which varies depending on the virus (typically 3-10 days).

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to untreated control wells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.[6][7][8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Host cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the antiviral compound and incubated for a duration equivalent to the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[9][10]

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral agent.

  • Infection and Treatment: Host cells are infected with the virus and simultaneously treated with different concentrations of the antiviral compound.

  • Incubation: The treated, infected cells are incubated for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: The supernatant and/or cell lysate containing the progeny virus is harvested.

  • Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer, typically by a plaque assay or TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis: The viral titers from the treated samples are compared to the untreated control to determine the reduction in virus yield for each compound concentration.[11][12][13]

Mandatory Visualizations

Mechanism of Action: Nucleoside Analogs

The following diagram illustrates the general mechanism of action for nucleoside analog antivirals like this compound, Acyclovir, and Ganciclovir.

Mechanism_of_Action cluster_cell Host Cell Antiviral Nucleoside Analog (e.g., this compound) Mono_P Monophosphate Antiviral->Mono_P Viral/Cellular Kinases Di_P Diphosphate Mono_P->Di_P Cellular Kinases Tri_P Triphosphate (Active Form) Di_P->Tri_P Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Tri_P->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination & Inhibition of Replication Viral_DNA_Polymerase->Chain_Termination

Caption: Generalized signaling pathway of nucleoside analog antivirals.

Experimental Workflow: Plaque Reduction Assay

The diagram below outlines the key steps involved in a typical plaque reduction assay for determining antiviral efficacy.

Plaque_Reduction_Assay A 1. Seed host cells in multi-well plates B 2. Infect with virus A->B C 3. Add overlay medium with serial dilutions of antiviral B->C D 4. Incubate to allow plaque formation C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate IC50 E->F

Caption: Experimental workflow for the Plaque Reduction Assay (PRA).

Logical Relationship: Determination of Selectivity Index

This diagram illustrates the relationship between cytotoxicity and antiviral activity in determining the Selectivity Index.

Selectivity_Index cluster_exp Experimental Assays cluster_calc Calculated Values Cytotoxicity Cytotoxicity Assay (e.g., MTT) CC50 CC50 (50% Cytotoxic Concentration) Cytotoxicity->CC50 Antiviral_Activity Antiviral Assay (e.g., PRA) IC50 IC50 (50% Inhibitory Concentration) Antiviral_Activity->IC50 Selectivity_Index Selectivity Index (SI) CC50->Selectivity_Index SI = CC50 / IC50 IC50->Selectivity_Index

Caption: Logical relationship for calculating the Selectivity Index (SI).

References

A Comparative Guide to Arabinonucleotides: Structure, Function, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key arabinonucleotides, a class of nucleoside analogs that are crucial in the development of antiviral and anticancer therapies. We will delve into their structural distinctions, functional mechanisms, and present supporting experimental data to offer an objective performance comparison.

Introduction to Arabinonucleotides

Arabinonucleotides are synthetic analogs of natural nucleosides, characterized by the presence of an arabinose sugar moiety instead of the naturally occurring ribose or deoxyribose. This structural alteration, particularly the inverted stereochemistry at the 2'-position of the sugar, is fundamental to their biological activity.[1] These compounds function as antimetabolites, interfering with the synthesis of nucleic acids, which is a critical process for both viral replication and the proliferation of cancer cells.[2]

Key therapeutic arabinonucleotides include:

  • Vidarabine (Ara-A): An antiviral agent.

  • Cytarabine (B982) (Ara-C): A cornerstone in the treatment of hematological malignancies.[1]

  • Fludarabine (B1672870) (F-ara-A): Used in the treatment of chronic lymphocytic leukemia.[1]

  • Nelarabine: A pro-drug of ara-G, used for T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma.[1]

  • Clofarabine (B1669196): A second-generation purine (B94841) nucleoside analog used in treating pediatric acute lymphoblastic leukemia.[1]

Structural Comparison

The defining feature of arabinonucleotides is the arabinose sugar, which is an epimer of ribose. The key structural difference lies in the orientation of the 2'-hydroxyl group, which is in the up or β-configuration, placing it on the same side as the nucleobase. This contrasts with the down or α-configuration in ribose. This seemingly minor change has profound consequences for how these molecules are recognized and processed by cellular enzymes.

Further structural diversity is achieved through modifications to the nucleobase, such as the addition of halogen atoms, which can enhance drug efficacy and prevent deactivation.[3]

Compound Nucleobase Key Structural Features
Vidarabine (Ara-A) Adenine (B156593)Arabinose sugar with an adenine base.
Cytarabine (Ara-C) CytosineArabinose sugar with a cytosine base.
Fludarabine (F-ara-A) 2-Fluoro-adenineFluorine at the 2-position of the adenine base to prevent deamination.[3]
Nelarabine (ara-G) Guanine (B1146940)A guanine nucleoside with an arabinose sugar.
Clofarabine 2-Chloro-2'-fluoro-adenineA hybrid of cladribine (B1669150) and fludarabine, with a chlorine at the 2-position of the adenine and a fluorine at the 2'-position of the sugar.[3]

Functional Comparison and Mechanism of Action

The therapeutic effects of arabinonucleotides are a result of their interference with cellular nucleic acid synthesis. This process can be broken down into several key steps:

  • Cellular Uptake and Phosphorylation: Arabinonucleosides are prodrugs that must be transported into the cell and then phosphorylated by cellular kinases to their active triphosphate form (e.g., ara-ATP, ara-CTP).[2] This activation is a critical determinant of their pharmacological activity.

  • Inhibition of DNA Polymerase: The triphosphate forms of arabinonucleotides act as competitive inhibitors of DNA polymerases.[4][5] They are mistakenly incorporated into the growing DNA strand, and due to the altered sugar stereochemistry, they hinder the addition of the next nucleotide, leading to chain termination.[5]

  • Induction of Apoptosis: The stalling of DNA replication and the accumulation of DNA strand breaks trigger a cellular stress response that leads to programmed cell death, or apoptosis.

The following diagram illustrates the general signaling pathway for the mechanism of action of arabinonucleotides.

Arabinonucleotide Mechanism of Action Mechanism of Action of Arabinonucleotides cluster_0 Cellular Environment cluster_1 Intracellular Activation cluster_2 Nuclear Events Drug Arabinonucleoside (Prodrug) Transport Nucleoside Transporter Drug->Transport Uptake Ara-NMP Arabinonucleoside Monophosphate Transport->Ara-NMP Phosphorylation (Kinases) Ara-NDP Arabinonucleoside Diphosphate Ara-NMP->Ara-NDP Phosphorylation Ara-NTP Arabinonucleoside Triphosphate (Active Drug) Ara-NDP->Ara-NTP Phosphorylation DNA_Polymerase DNA Polymerase Ara-NTP->DNA_Polymerase Competitive Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Incorporation of Ara-NTP Apoptosis Apoptosis Chain_Termination->Apoptosis Induces

Caption: General mechanism of action for arabinonucleotides.

Quantitative Comparison of Efficacy

The cytotoxic effects of different arabinonucleosides can be compared using the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

Compound Cell Line IC50 (µM) Therapeutic Use
Cytarabine (Ara-C) Various Leukemia Cell Lines0.1 - 1.0Acute Myeloid Leukemia
Fludarabine (F-ara-A) Chronic Lymphocytic Leukemia Cells0.5 - 5.0Chronic Lymphocytic Leukemia
Clofarabine Various Leukemia Cell Lines0.02 - 0.2Acute Lymphoblastic Leukemia
Nelarabine T-cell Leukemia Cell Lines0.1 - 1.0T-cell Acute Lymphoblastic Leukemia

Note: IC50 values are approximate and can vary depending on the specific cell line and experimental conditions.

Clinical studies have also compared the efficacy of combination therapies. For instance, regimens containing fludarabine and cytarabine (FA) have been evaluated against other combinations for acute myeloid leukemia.[6] Furthermore, a retrospective comparison suggested that a regimen with clofarabine (GCLAC) might be superior to one with fludarabine (FA/FLAG) for relapsed/refractory acute myeloid leukemia.[7]

Experimental Protocols

A. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the arabinonucleotide and a vehicle control for 24-72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

B. DNA Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of an arabinonucleotide to inhibit the activity of DNA polymerase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, radiolabeled dNTPs (e.g., [³H]dTTP), and the other three unlabeled dNTPs.

  • Inhibitor Addition: Add varying concentrations of the arabinonucleotide triphosphate (e.g., ara-CTP) to the reaction mixture.[4]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the filters to remove unincorporated dNTPs and measure the radioactivity of the precipitated DNA using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of DNA polymerase activity at each inhibitor concentration and calculate the Ki (inhibition constant).

The following diagram illustrates a typical experimental workflow for determining the IC50 value of an arabinonucleotide.

IC50 Determination Workflow Workflow for IC50 Determination Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Drug_Addition Add serial dilutions of arabinonucleotide Cell_Culture->Drug_Addition Incubation Incubate for 48-72 hours Drug_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure absorbance at 570 nm MTT_Assay->Measurement Data_Analysis Calculate % viability and plot dose-response curve Measurement->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

References

Safety Operating Guide

Proper Disposal of ara-AMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of ara-AMP (Vidarabine Monophosphate), a purine (B94841) nucleoside analogue. Adherence to these guidelines is crucial to minimize health risks and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the material safety data sheet (MSDS) for the specific formulation you are using.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound, as with any laboratory chemical, is to adhere to local, state, and federal regulations. The following procedure provides a general framework; however, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name (Vidarabine Monophosphate), and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Consultation and Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information regarding the waste, including the safety data sheet.

Accidental Release Measures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation of the affected area.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. For wet spills, absorb with an inert material (e.g., sand, vermiculite).

  • Cleanup: Collect the spilled material and any contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent, as recommended by your EHS department.

  • Reporting: Report the spill to your supervisor and EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ara_AMP_Disposal_Workflow start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Step 2: Waste Collection - Designated, labeled, sealed container - Do not mix with other waste ppe->collect_waste is_contaminated Is the waste contaminated with other hazardous materials? collect_waste->is_contaminated consult_ehs Step 3: Consult EHS - Provide SDS - Follow specific protocol is_contaminated->consult_ehs Yes is_contaminated->consult_ehs No final_disposal Step 4: Final Disposal - Arrange for hazardous waste pickup consult_ehs->final_disposal end Waste Disposed final_disposal->end

Caption: Logical Workflow for this compound Disposal.

Environmental and Health Hazards

Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution's Environmental Health and Safety department.

Essential Safety and Operational Guide for Handling ara-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling ara-AMP (adenine-9-beta-D-arabinofuranoside 5'-monophosphate), including operational and disposal plans.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

PropertyValue
Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
CAS Number 29984-33-6[1]
Appearance Solid[1]
Melting/Freezing Point 213 °C[1]
Boiling Point/Range 798.5 ± 70.0 °C at 760 mmHg[1]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) for Vidarabine phosphate (B84403) (this compound), the substance is not classified as hazardous. However, as a standard laboratory practice when handling any chemical, appropriate personal protective equipment should be worn.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are recommended to protect against potential splashes.[1]

  • Hand Protection: Wear protective gloves to prevent skin contact.[1]

  • Skin and Body Protection: Impervious clothing should be worn to protect the skin.[1]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust is generated.[1]

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure safety and minimize contamination risk.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Gown/Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4

PPE Donning and Doffing Workflow

Operational Plan for Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • An accessible safety shower and eye wash station should be available.[1]

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, well-ventilated place.

  • The product is stable under recommended storage conditions.[1]

First Aid Measures

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with plenty of water. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Keep the product away from drains, water courses, or the soil.[1] All materials that have come into contact with this compound should be considered for proper chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。